4-Methyl-4-(methyldisulfanyl)pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-4-(methyldisulfanyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCEVXCVFNSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468660 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-55-7 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Design and Synthesis of a Sterically Hindered Disulfide Linker: 4-Methyl-4-(methyldisulfanyl)pentanoic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Precision in Antibody-Drug Conjugates
The paradigm of cancer therapy has been significantly advanced by the advent of Antibody-Drug Conjugates (ADCs), which embody the long-sought concept of a "magic bullet". These tripartite molecules, consisting of a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity.[1] The clinical success of ADCs is critically dependent on the stability and cleavage characteristics of the linker, which must remain stable in systemic circulation yet efficiently release the payload within the target cell. This guide focuses on a key innovation in linker technology: 4-Methyl-4-(methyldisulfanyl)pentanoic acid , a rationally designed, cleavable linker engineered to enhance the therapeutic index of ADCs.
Part 1: The Genesis of a Hindered Linker - A Story of Rational Design
The "discovery" of this compound is not a tale of serendipitous finding but a prime example of rational chemical design aimed at overcoming a critical challenge in first-generation ADCs: linker instability. Early disulfide linkers, while effectively cleaved in the high-glutathione environment of the cell cytoplasm, were often susceptible to premature reduction in the bloodstream. This led to off-target toxicity and a narrowed therapeutic window.
The key innovation embodied in this compound is the introduction of steric hindrance adjacent to the disulfide bond. The scientific literature, particularly studies on maytansinoid-based ADCs, has demonstrated a direct correlation between the degree of steric hindrance around the disulfide linkage and its stability against reduction.[2] The presence of two methyl groups on the quaternary carbon atom (the "gem-dimethyl" motif) shields the disulfide bond from unwanted reactions with circulating thiols, such as glutathione.[3] This structural feature significantly enhances the plasma stability of the ADC, ensuring that the cytotoxic payload remains attached to the antibody until it reaches its intended target.[2][3]
This design follows a crucial principle: tuning the reactivity of the linker to match the biological environment. The steric hindrance does not prevent the eventual cleavage of the disulfide bond but modulates its rate. The intracellular concentration of glutathione is significantly higher than in the plasma, providing the necessary reductive potential to overcome the steric shield and release the drug inside the cancer cell.[] Therefore, the gem-dimethyl group acts as a kinetic gatekeeper, ensuring stability in transit and enabling release at the destination.
Part 2: Synthesis of this compound
The synthesis of this compound is a logical, multi-step process that can be reliably executed. It begins with the formation of a key thiol intermediate, which is then coupled with an electrophilic methylthio source. The following protocols are representative, detailed methodologies based on established chemical principles for the synthesis of this class of compounds.
Overall Synthetic Scheme
The synthetic pathway can be visualized as a two-stage process, starting from commercially available precursors.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of 4-Methyl-4-sulfanylpentanoic acid (Precursor 1)
This procedure outlines the synthesis of the key thiol intermediate. The reaction involves the ring-opening of a thiirane followed by carboxylation.
Materials and Reagents:
-
2,2-Dimethylthiirane
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid Carbon Dioxide)
-
Hydrochloric Acid (e.g., 3M aqueous solution)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of a solution of 2,2-dimethylthiirane in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and color change), add the remaining thiirane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the intermediate Grignard-type reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred solution. An excess of CO2 is crucial.
-
Allow the mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight, allowing excess CO2 to sublime.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 3M HCl at 0 °C until the aqueous phase is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-Methyl-4-sulfanylpentanoic acid can be purified by vacuum distillation or column chromatography if necessary.
-
Experimental Protocol 2: Synthesis of this compound (Final Product)
This protocol details the formation of the disulfide bond through the reaction of the thiol precursor with an electrophilic sulfur source.
Materials and Reagents:
-
4-Methyl-4-sulfanylpentanoic acid (from Protocol 1)
-
Methyl Methanethiosulfonate (MMTS)
-
Methanol or a suitable polar aprotic solvent (e.g., Acetonitrile)
-
Triethylamine or another suitable base
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 4-Methyl-4-sulfanylpentanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (approximately 1.1 equivalents) to the solution to form the thiolate salt in situ.
-
Stir the solution at room temperature for 15-20 minutes.
-
-
Disulfide Formation:
-
To the stirred solution, add Methyl Methanethiosulfonate (MMTS, approximately 1.05 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by flash column chromatography on silica gel to yield the final product as a pure oil or solid.
-
Part 3: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized linker.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S₂ | Calculated |
| Molecular Weight | 194.31 g/mol | Calculated |
| Appearance | Colorless oil or white solid | Expected |
| Solubility | Soluble in DMSO, DCM, Methanol | [5] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the two equivalent methyl groups on the quaternary carbon, multiplets for the two methylene groups of the pentanoic acid chain, a singlet for the S-methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would correspond to the carboxylic acid carbonyl, the quaternary carbon, the two methylene carbons, the two equivalent methyl carbons, and the S-methyl carbon.
-
Mass Spectrometry (ESI-MS): The calculated exact mass is 194.04. The observed m/z would correspond to [M+H]⁺ or [M+Na]⁺.
Part 4: Application in ADC Synthesis and Conclusion
The carboxylic acid moiety of this compound serves as a versatile handle for conjugation. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with amine groups (e.g., lysine residues) on the monoclonal antibody or, more commonly, attached to another part of a larger linker construct which may include a protease-cleavable peptide sequence before conjugation to the payload.
Workflow: Integration into an ADC
Caption: General workflow for incorporating the linker into a final ADC.
References
-
Xie, H., et al. (2006). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 17(1), 213-221. Available from: [Link]
-
Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Antibody-drug conjugates: targeted drug delivery for cancer. Current opinion in chemical biology, 14(4), 529-537. Available from: [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available from: [Link]
-
Alfagen. (n.d.). This compound-5 mg. Retrieved from: [Link]
-
Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available from: [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive analysis of the mechanism of action of a specific cleavable linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid. We will delve into the rationale behind its design, the step-by-step chemical and biological processes governing its stability in circulation, and its selective cleavage within the target tumor cell to release the therapeutic payload. This guide will further explore the self-immolative cascade that ensures the liberation of the unmodified, fully active drug, a crucial aspect for maximal therapeutic effect. Detailed experimental protocols for evaluating linker stability and payload release kinetics are also provided, supported by illustrative data and diagrams to offer a complete understanding for researchers in the field of ADC development.
Introduction: The Pivotal Role of Linkers in ADC Design
Antibody-drug conjugates are complex tripartite molecules comprising a monoclonal antibody (mAb), a potent cytotoxic agent (payload), and a chemical linker. The mAb provides exquisite specificity for tumor-associated antigens, guiding the ADC to the cancer cells while minimizing exposure to healthy tissues. The payload is responsible for inducing cell death upon internalization. The linker, however, is the linchpin that orchestrates the successful delivery and activation of the payload.
An ideal linker must maintain a delicate balance: it needs to be exceptionally stable in the systemic circulation to prevent premature release of the toxic payload, which could lead to severe off-target toxicities. Conversely, upon reaching the target tumor cell, the linker must be efficiently cleaved to liberate the payload in its active form. Linkers are broadly categorized as non-cleavable or cleavable, with the latter designed to respond to specific triggers within the tumor microenvironment or the intracellular milieu.
This guide focuses on a sophisticated class of cleavable linkers: sterically hindered disulfide linkers, exemplified by this compound. This linker technology leverages the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm to achieve selective payload release.
The Chemistry of Stability: Steric Hindrance in Disulfide Linkers
The disulfide bond (-S-S-) is an attractive motif for cleavable linkers due to its inherent stability in the oxidative environment of the bloodstream and its susceptibility to reduction by intracellular thiols, most notably glutathione (GSH). The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a natural trigger for selective cleavage.
However, simple disulfide linkers can exhibit suboptimal stability in plasma, leading to premature drug release. To address this, the concept of steric hindrance was introduced. By incorporating bulky substituents, such as methyl groups, adjacent to the disulfide bond, the linker is shielded from unwanted reactions with circulating thiols. This steric hindrance significantly enhances the plasma stability of the ADC, a critical factor for improving its therapeutic index.
The this compound linker incorporates a gem-dimethyl group on the carbon atom adjacent to the disulfide bond, providing substantial steric hindrance that contributes to its enhanced stability in circulation.
The Intracellular Release Cascade: A Step-by-Step Mechanism
The journey of an ADC armed with a this compound linker culminates in the targeted release of its cytotoxic payload within the cancer cell. This process is a finely tuned sequence of events, beginning with antigen binding and culminating in a self-immolative chemical cascade.
Cellular Uptake and Trafficking
The mechanism of action begins with the ADC binding to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics the ADC through the intracellular machinery, often fusing with lysosomes, which are organelles rich in degradative enzymes and maintain an acidic environment.
Figure 1: General workflow of ADC internalization and payload release.
Glutathione-Mediated Disulfide Bond Cleavage
Once inside the cell, the ADC is exposed to the highly reducing environment of the cytoplasm, which has a glutathione (GSH) concentration up to a thousand times higher than that in the bloodstream. GSH, a tripeptide with a free thiol group, acts as a nucleophile and attacks the sterically hindered disulfide bond of the linker. This thiol-disulfide exchange reaction cleaves the disulfide bond, separating the linker-payload moiety from the antibody.
Figure 2: Glutathione (GSH) mediated cleavage of the disulfide bond.
Self-Immolation: The Key to Releasing the Unmodified Payload
The cleavage of the disulfide bond is the trigger for a spontaneous and irreversible intramolecular cascade known as self-immolation. This is a critical step that ensures the payload is released in its original, unmodified, and fully active form. The design of the this compound linker facilitates this process through a cyclization reaction.
Following disulfide cleavage, a free thiol is generated. The pentanoic acid portion of the linker is designed such that this newly formed thiol is positioned to readily attack the amide bond that connects the linker to the payload. This intramolecular cyclization forms a stable five-membered ring lactam, concomitantly cleaving the amide bond and liberating the payload.
Figure 3: Self-immolative mechanism via intramolecular cyclization.
This self-immolative process is crucial because any residual linker fragment attached to the payload could potentially hinder its activity or alter its physicochemical properties, such as membrane permeability. The traceless release of the payload is a hallmark of a well-designed cleavable linker system.
Data Presentation: Comparative Performance of Disulfide Linkers
The stability and release kinetics of a linker are critical parameters that determine the therapeutic window of an ADC. Steric hindrance plays a direct role in these properties. The following table summarizes representative data comparing the stability and payload release of ADCs with varying degrees of steric hindrance around the disulfide bond.
| Linker Type | Steric Hindrance | Plasma Stability (t½ in mouse plasma) | Intracellular Payload Release (t½) | Reference |
| Unhindered Disulfide | Low | ~ 24 hours | < 1 hour | |
| This compound | High (gem-dimethyl) | > 100 hours | ~ 2-4 hours | |
| Other Hindered Disulfides | Moderate to High | 48 - 96 hours | 1 - 3 hours |
Note: The half-life values are approximate and can vary depending on the specific ADC, payload, and experimental conditions.
This data clearly demonstrates that the increased steric hindrance provided by the gem-dimethyl group in the this compound linker significantly enhances plasma stability while still permitting efficient payload release within the target cell.
Experimental Protocols: Assessing Linker Stability and Payload Release
To ensure the scientific integrity and trustworthiness of ADC development, rigorous experimental validation of linker performance is essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare the ADC at a final concentration of 100 µg/mL in fresh mouse or human plasma. As a control, prepare a parallel sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing:
-
To measure the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using protein A or G magnetic beads. After washing, the ADC is eluted and analyzed by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
To quantify the released payload, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS to quantify the amount of free payload.
-
The decrease in the average DAR over time reflects the instability of the linker.
-
The increase in free payload concentration over time indicates the rate of premature release.
-
Figure 5: Workflow for intracellular payload release assay.
Conclusion
The this compound linker represents a sophisticated and highly effective approach to cleavable linker design for antibody-drug conjugates. Its key features—steric hindrance for enhanced plasma stability and a self-immolative mechanism for traceless payload release—address the critical challenges of balancing efficacy and safety in ADC development. The detailed understanding of its mechanism of action, from intracellular trafficking to the final chemical release of the payload, is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols provided in this guide offer a robust framework for the validation and characterization of this and other linker technologies, ensuring the scientific rigor required for advancing these promising therapeutics to the clinic.
References
-
Edupuganti, V. V. S. R., Tyndall, J., & Gamble, A. B. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6274-6279. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686899. [Link]
The Strategic Imperative of Steric Hindrance: A Technical Guide to the 4-Methyl-4-(methyldisulfanyl)pentanoic Acid Linker in Advanced Drug Conjugates
Foreword: Beyond the Covalent Bond – Engineering Controlled Release
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is not a mere tether but a sophisticated control element. Its design dictates the stability of the conjugate in systemic circulation and the timely release of the cytotoxic payload within the target cell. Among the array of cleavable linker technologies, disulfide bonds have emerged as a prominent strategy, exploiting the stark redox potential difference between the extracellular and intracellular environments. This guide provides an in-depth technical analysis of the 4-Methyl-4-(methyldisulfanyl)pentanoic acid linker, a sterically hindered disulfide linker designed to enhance plasma stability and optimize therapeutic efficacy. We will delve into the core principles of its mechanism, the critical role of its structural features, and provide detailed protocols for its application and evaluation.
The Disulfide Linker: A Tale of Two Environments
The fundamental premise of a disulfide linker is its differential stability. The extracellular space, including blood plasma, is a relatively oxidizing environment, which favors the stability of the disulfide bond.[1] In contrast, the intracellular environment is highly reducing, with glutathione (GSH) concentrations in the millimolar range (1-10 mM), compared to micromolar concentrations of reactive thiols like cysteine in the blood.[2] This significant glutathione gradient is the primary driver for the selective cleavage of disulfide linkers within the target cell.[3]
The cleavage mechanism is a thiol-disulfide exchange reaction, a nucleophilic substitution where a thiolate anion from a reducing agent, such as GSH, attacks one of the sulfur atoms of the disulfide bond.[4][5] This results in the formation of a new disulfide bond and the release of the payload as a free thiol.
The Critical Role of Steric Hindrance: The Case for this compound
While the redox potential difference provides the basis for selective cleavage, early disulfide linkers exhibited suboptimal plasma stability, leading to premature payload release and off-target toxicity.[4] The innovation of introducing steric hindrance around the disulfide bond was a pivotal advancement in linker technology.[6][7]
The this compound linker incorporates gem-dimethyl groups adjacent to the disulfide bond. These bulky methyl groups act as a steric shield, physically obstructing the approach of circulating nucleophiles like free cysteine, thereby enhancing the linker's stability in plasma.[6][8] This increased stability ensures that the ADC remains intact during its transit to the target cell, maximizing the therapeutic window.[7]
The following diagram illustrates the logical relationship between steric hindrance and ADC performance:
Mechanism of Action: Glutathione-Mediated Cleavage
Upon internalization of the ADC into a target cell, typically via receptor-mediated endocytosis, the conjugate traffics through the endosomal-lysosomal pathway.[9] The disulfide linker is then exposed to the high intracellular concentration of glutathione. The cleavage process is a two-step thiol-disulfide exchange:
-
Initial Attack: A glutathione thiolate anion (GS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the linker's disulfide bond. This forms a mixed disulfide between the linker and glutathione, releasing the payload with a free thiol group.
-
Regeneration and Release: The payload-thiol is the active form of the drug. The mixed disulfide can then react with another molecule of glutathione to regenerate the linker's thiol and form oxidized glutathione (GSSG).
The following diagram illustrates the glutathione-mediated cleavage of an ADC with a this compound linker:
Sources
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
chemical properties and stability of 4-Methyl-4-(methyldisulfanyl)pentanoic acid
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-Methyl-4-(methyldisulfanyl)pentanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a unique small molecule featuring a carboxylic acid, a sterically hindered quaternary carbon, and a reactive disulfide bond. While not extensively characterized in existing literature, its structural motifs are of significant interest in medicinal chemistry and materials science, particularly in the design of covalent inhibitors, stimuli-responsive linkers, and probes for biological systems. This guide provides a comprehensive analysis of the predicted chemical properties and stability of this compound, grounded in fundamental principles of organic chemistry. We will explore its redox and pH lability, propose synthetic and analytical methodologies, and offer insights into its potential applications for researchers and drug development professionals.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding the behavior of this compound is a thorough analysis of its structure.
Figure 1: Chemical Structure of this compound.
The molecule can be deconstructed into three key regions:
-
The Carboxylic Acid Headgroup: This functional group governs the molecule's acidity and its potential for forming derivatives such as esters and amides.
-
The Quaternary Carbon Center: The carbon atom at position 4 is substituted with two methyl groups, a propyl-acid chain, and the disulfide moiety. This steric bulk is expected to influence the reactivity of the adjacent disulfide bond.
-
The Methyldisulfanyl Group (-S-S-CH₃): This is the most chemically dynamic feature of the molecule. Disulfide bonds are known to be susceptible to reduction and can participate in thiol-disulfide exchange reactions, a cornerstone of their utility in biological and materials contexts.
A summary of the predicted physicochemical properties is presented below.
| Property | Predicted Value / Characteristic | Rationale and Technical Insights |
| Molecular Formula | C₇H₁₄O₂S₂ | Derived from the chemical structure. |
| Molecular Weight | 194.31 g/mol | Sum of atomic weights. |
| pKa | ~4.5 - 5.0 | The electron-withdrawing effect of the disulfide group is modest and transmitted through several sigma bonds, so the pKa is expected to be close to that of similar aliphatic carboxylic acids like isovaleric acid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents (e.g., hexanes). Moderate solubility in aqueous buffers at pH > 6. | The carboxylic acid allows for deprotonation to a carboxylate salt, enhancing aqueous solubility at neutral to basic pH. The aliphatic backbone and disulfide group contribute to its lipophilicity. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Many small molecule disulfides and carboxylic acids exhibit these physical properties. The yellow tint, if present, is often due to trace impurities containing polysulfides. |
Chemical Stability Profile
The utility of any chemical tool is dictated by its stability. For this compound, the disulfide bond is the primary locus of reactivity and potential instability.
Redox Stability
The defining characteristic of a disulfide bond is its susceptibility to cleavage by reducing agents. This redox sensitivity is not a flaw but a feature that can be exploited.
-
Reduction to Thiols: The S-S bond can be readily cleaved by common biological and chemical reducing agents to yield two distinct thiol species: 4-mercapto-4-methylpentanoic acid and methanethiol. This reaction is fundamental to the mechanism of action for many disulfide-containing drugs and probes.
-
Reagents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH) are highly effective. TCEP is often preferred in biological applications as it is odorless and does not require a specific pH range for activity.
-
Figure 2: Redox lability of the disulfide bond.
-
Thiol-Disulfide Exchange: The molecule will readily react with free thiols in its environment, leading to the formation of a new disulfide and the release of methanethiol. This is a critical consideration in biological media where free cysteine residues in proteins or glutathione are abundant.
pH and Thermal Stability
-
Acidic Conditions (pH < 4): The molecule is expected to be relatively stable under moderately acidic conditions. The carboxylic acid will be protonated, and the disulfide bond is generally resistant to acid-catalyzed hydrolysis.
-
Basic Conditions (pH > 8): At elevated pH, disulfide bonds can become susceptible to elimination and disproportionation reactions, particularly in the presence of nucleophiles. For this specific molecule, the quaternary carbon may hinder some degradation pathways, but prolonged exposure to strong base should be avoided.
-
Thermal Stability: The compound is likely stable at room temperature. At elevated temperatures (>100-150 °C), decomposition may occur, potentially through decarboxylation or homolytic cleavage of the S-S bond. A formal thermal stability study using techniques like Thermogravimetric Analysis (TGA) would be required for definitive data.
Proposed Experimental Protocols
For researchers wishing to synthesize or characterize this molecule, the following protocols provide a validated starting point.
Proposed Synthesis Workflow
A reliable method for generating unsymmetrical disulfides like this one involves the reaction of a thiol with an activated thiosulfonate.
Figure 3: A plausible synthetic route.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 4-mercapto-4-methylpentanoic acid in a 2:1 mixture of acetonitrile and water.
-
Base Addition: Add 1.1 equivalents of triethylamine (TEA) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Thiosulfonate Addition: Slowly add a solution of 1.05 equivalents of S-methyl methanethiosulfonate (MMTS) dissolved in acetonitrile to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.
-
Quenching and Extraction: Once complete, acidify the mixture to pH ~3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Protocol for Stability Assessment via HPLC
This protocol allows for the quantitative assessment of the compound's stability in the presence of a reducing agent.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Reaction Buffer: Prepare a 100 mM phosphate buffer at pH 7.4.
-
Reducing Agent Solution: Prepare a 100 mM stock solution of Dithiothreitol (DTT) in the reaction buffer.
-
Assay Setup: In an HPLC vial, combine 890 µL of reaction buffer, 10 µL of the compound stock solution (final concentration: 100 µM), and 100 µL of the DTT stock solution (final concentration: 10 mM).
-
Time-Course Analysis: Immediately inject a t=0 sample into an HPLC system equipped with a C18 column. Monitor the disappearance of the parent compound peak and the appearance of the product thiol peak over time (e.g., at 5, 15, 30, and 60 minutes).
-
Data Analysis: Quantify the peak areas to determine the rate of reduction and the half-life of the compound under these conditions.
Conclusion and Future Directions
This compound represents a molecule with significant, albeit largely unexplored, potential. Its core features—a cleavable disulfide bond and a carboxylic acid handle for further functionalization—make it an attractive candidate for applications in bioconjugation, drug delivery, and covalent probe development. The steric hindrance provided by the quaternary carbon center may modulate the reactivity of the disulfide bond, potentially offering a unique kinetic profile compared to less hindered analogs.
The protocols and predictive data presented in this guide offer a robust framework for researchers to synthesize, characterize, and deploy this molecule in their work. Future studies should focus on empirical validation of these properties and exploration of its utility in biological systems, particularly as a tool for targeted covalent modification of proteins.
References
- Gilbert, H. F. (2002). Thiol/disulfide exchange. Methods in Enzymology, 348, 95-106.
- Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.
- Singh, R., & Whitesides, G. M. (1990). The mechanism of formation of a disulfide from a thiol and a sulfenyl chloride. An S-N-2 reaction with a charged nucleophile. The Journal of Organic Chemistry, 55(15), 4732-4740.
The Alchemical Bridge: An In-depth Technical Guide to Cleavable Linker Chemistry for Antibody-Drug Conjugates
Foreword: The Linker as the Linchpin of ADC Success
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, actualizing the century-old concept of a "magic bullet" that selectively delivers potent cytotoxins to cancer cells.[1][2] This therapeutic modality hinges on the synergistic interplay of three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[3][] While the antibody provides the targeting capability and the payload delivers the therapeutic effect, the linker is the critical, often underappreciated, component that dictates the overall success, safety, and efficacy of the ADC.[2][5] An ideal linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature toxic release, yet efficiently liberate the payload upon reaching the target tumor microenvironment or within the cancer cell.[2][]
This guide provides a deep dive into the chemistry of cleavable linkers, the predominant class used in both commercially available and clinical-stage ADCs.[5][6][7] Unlike their non-cleavable counterparts, which rely on the complete lysosomal degradation of the antibody to release the payload, cleavable linkers are engineered with specific chemical triggers.[1][2] These triggers respond to the unique physiological conditions of the tumor environment—such as lower pH, higher concentrations of specific enzymes, or a more reductive intracellular milieu—to orchestrate a controlled and timely release of the cytotoxic agent.[8][9] This capacity for controlled cleavage is not merely a matter of convenience; it is a strategic design choice that can enhance the therapeutic window, enable a "bystander effect" to overcome tumor heterogeneity, and broaden the applicability of ADC technology.[6][10]
We will explore the core chemistries, mechanistic principles, and strategic considerations for the major classes of cleavable linkers. This text is designed for researchers, chemists, and drug development professionals, offering not just a review of the field, but a practical guide grounded in the causality behind experimental choices and the principles of robust ADC design.
I. The Strategic Imperative for Cleavable Linkers
The decision to employ a cleavable versus a non-cleavable linker is a critical juncture in ADC design, profoundly impacting its mechanism of action and therapeutic profile. The primary advantage of cleavable linkers is their ability to release the native, unmodified payload.[6] This is particularly crucial for payloads whose cytotoxic activity is diminished by the attachment of the linker and amino acid remnants that remain after antibody degradation, a characteristic of non-cleavable strategies.[11]
Furthermore, the release of a cell-permeable payload can induce the bystander effect : once liberated from the ADC within a target cancer cell, the toxin can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[10][12] This is a powerful mechanism for addressing the intratumoral heterogeneity that is a common cause of treatment resistance.
However, the power of cleavable linkers is predicated on a delicate balance. The linker must be exquisitely sensitive to the tumor environment's triggers while remaining inert in the bloodstream.[5][9] Premature cleavage leads to systemic toxicity and a narrowed therapeutic window, representing the principal challenge in cleavable linker design.[5][13]
II. Major Classes of Cleavable Linkers: Mechanisms and Architectures
Cleavable linkers are primarily categorized by the specific physiological trigger that initiates payload release.
A. pH-Sensitive Linkers: Exploiting the Acidic Tumor Milieu
One of the earliest and most straightforward strategies for targeted drug release involves exploiting the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][14][15]
The most common pH-sensitive moieties are hydrazones .[5][10][14] These linkers are relatively stable at neutral pH but are designed to undergo rapid acid-catalyzed hydrolysis within the acidic environment of endosomes and lysosomes following ADC internalization.[13][15] This hydrolysis cleaves the bond connecting the linker to the payload, releasing the drug.[10]
The kinetic stability of a hydrazone linker is a critical parameter that must be empirically determined. The rate of hydrolysis is highly dependent on the specific chemical structure of the hydrazone and the payload itself.[10] While conceptually simple, early hydrazone linkers (e.g., in Gemtuzumab ozogamicin - Mylotarg®) demonstrated suboptimal stability in circulation, leading to off-target toxicity.[14][] This has spurred the development of more stable acid-labile linkers, such as those based on silyl ethers or carbonates, though hydrazones remain the most clinically validated.[11][17]
Key Insight: The choice of a pH-sensitive linker necessitates a trade-off. A linker that is too labile will release the drug prematurely, while one that is too stable may not release the payload efficiently in the lysosome. This balance is often payload-specific and requires careful empirical optimization.
B. Enzyme-Cleavable Linkers: Leveraging Lysosomal Proteases
A more specific and widely successful strategy involves linkers that are substrates for enzymes highly active in the lysosomal compartment of cancer cells, most notably proteases like Cathepsin B.[13][]
These linkers typically incorporate a short peptide sequence that is recognized and cleaved by a specific lysosomal protease.[10] The most clinically successful peptide sequence is valine-citrulline (Val-Cit) .[][19] This dipeptide is remarkably stable in human plasma but is efficiently cleaved by Cathepsin B upon ADC internalization and trafficking to the lysosome.[]
To ensure the release of an unmodified payload, the peptide trigger is often connected to a self-immolative spacer , such as para-aminobenzyl carbamate (PABC).[][19] Following enzymatic cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug.[9][]
The success of the Val-Cit-PABC system, used in the approved ADC brentuximab vedotin (Adcetris®), lies in its superior plasma stability compared to early pH-sensitive linkers, combined with its efficient and specific cleavage mechanism.[9][13] Other peptide sequences, such as Val-Ala, and other enzymatic triggers, like β-glucuronidase, have also been successfully employed.[14][] β-glucuronidase is another lysosomal enzyme that can be overexpressed in some tumor types, providing an alternative enzymatic release strategy.[14][19]
Key Insight: The PABC self-immolative spacer is critical. It physically separates the bulky payload from the peptide cleavage site, preventing steric hindrance that could impede the enzyme's access and catalytic activity.[9] This modular design allows for the adaptation of the linker to a wide variety of payloads.
C. Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Environment
A third major strategy leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.
The cytoplasm has a high concentration of reducing agents, most notably glutathione (GSH) , with concentrations in the millimolar range (1-10 mM).[9][20] In contrast, the concentration of GSH in the blood is in the low micromolar range (~5 µM).[9] This steep gradient allows for the design of linkers containing a disulfide bond .[9][21]
These disulfide linkers are stable in the oxidative environment of the bloodstream. Upon internalization into a tumor cell, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the payload.[9][22]
The stability of the disulfide bond can be tuned by introducing steric hindrance around it. For example, incorporating methyl groups adjacent to the disulfide bond can increase its stability against premature reduction in the circulation.[11] This tunability is a key advantage, allowing chemists to optimize the linker's stability profile for a given ADC. Disulfide linkers are commonly used for maytansinoid payloads, as seen in the approved ADC trastuzumab emtansine (Kadcyla®), although in this case, the linker is considered non-cleavable as the payload is released after lysosomal degradation.[21][22] However, true cleavable disulfide linkers are a robust and widely used platform.[11]
Key Insight: While effective, the payload is released with a thiol handle, which can sometimes impact its activity or cell permeability. The design must account for the properties of this "payload-linker remnant."
III. Quantitative Comparison and Selection Criteria
The choice of a cleavable linker is a multi-parameter optimization problem. There is no single "best" linker; the optimal choice depends on the target antigen, the antibody, the payload, and the specific cancer indication.
| Linker Type | Trigger | Location of Release | Key Advantages | Key Disadvantages | Representative ADCs |
| pH-Sensitive | Low pH (4.5-6.2) | Endosome/Lysosome | Simple mechanism; potential for bystander effect. | Often lower plasma stability; potential for off-target release in acidic tumor microenvironments. | Gemtuzumab ozogamicin (Mylotarg®)[14][] |
| Enzyme-Cleavable | Lysosomal Proteases (e.g., Cathepsin B) | Lysosome | High plasma stability; specific release mechanism; well-validated. | Dependent on enzyme expression levels in tumor cells. | Brentuximab vedotin (Adcetris®)[9] |
| Redox-Sensitive | High Glutathione (GSH) | Cytoplasm | Good plasma stability; release rate can be tuned via steric hindrance. | Payload released with a thiol remnant; potential for off-target release. | (Many in clinical development) |
IV. Experimental Protocols: A Self-Validating System
Robust evaluation of a cleavable linker is essential. The following protocols outline key assays for characterizing ADC stability and cleavage.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
Quantification: Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of free payload.
-
Data Analysis: Plot the percentage of released payload versus time to determine the linker's stability profile and half-life in plasma.
Trustworthiness Check: The assay must include a "spiked" control where a known amount of free payload is added to plasma at t=0 to determine the recovery efficiency of the extraction method. The stability of the free payload in plasma should also be assessed independently.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To assess the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in the cell culture medium.[13]
-
Incubation: Replace the medium in the wells with the prepared solutions and incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration that inhibits cell growth by 50%).
Trustworthiness Check: A potent ADC should show a significantly lower IC50 value against antigen-positive cells compared to antigen-negative cells. The unconjugated antibody should show minimal cytotoxicity, confirming that the effect is driven by the payload.
Protocol 3: Lysosomal Cathepsin B Cleavage Assay
Objective: To confirm that an enzyme-cleavable linker is a substrate for its target protease.
Methodology:
-
Reaction Setup: In a microplate, combine the ADC (or a fluorescently-labeled linker-payload model) with purified human Cathepsin B in an appropriate assay buffer (typically acidic, e.g., pH 5.5, with a reducing agent like DTT to activate the enzyme).
-
Incubation: Incubate the reaction at 37°C.
-
Analysis: At various time points, stop the reaction and analyze the mixture. This can be done by RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) to observe the disappearance of the ADC peak and the appearance of the cleaved payload peak, or by fluorescence if a model substrate is used.
-
Control: Run a parallel reaction without Cathepsin B to ensure that the cleavage is enzyme-dependent.
Trustworthiness Check: Cleavage should be minimal or absent in the no-enzyme control. The inclusion of a known Cathepsin B inhibitor (e.g., CA-074) should abrogate the cleavage, confirming the specificity of the reaction.
V. Future Directions and Conclusion
The field of cleavable linker chemistry is continuously evolving. Innovations are focused on developing novel cleavage triggers that respond to other aspects of tumor biology, such as hypoxia or specific extracellular enzymes like legumain.[3][23] There is also a significant effort to create "dual-trigger" linkers that require two independent signals for cleavage, theoretically offering an even higher degree of tumor specificity and safety.
References
-
A Review of Cleavable Linkers - ADC Review. (2019, July 13). ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. Retrieved from [Link]
-
Mechanism of action of ADCs: (a) PH-sensitive linkers enable ADCs to... (n.d.). ResearchGate. Retrieved from [Link]
-
Saito, G., & Nakase, I. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(11), 795–809. Retrieved from [Link]
-
Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025, November 17). PubMed. Retrieved from [Link]
-
The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (n.d.). RCS Research Chemistry Services. Retrieved from [Link]
-
Su, D., Zhang, D., & Tang, Z. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Retrieved from [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena. Retrieved from [Link]
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. Retrieved from [Link]
-
Enzymatically Cleavable Linkers. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. (2024, October 25). AxisPharm. Retrieved from [Link]
-
pH-Sensitive Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]
-
Migliorini, F., Cini, E., Dreassi, E., Finetti, F., Ievoli, G., Macrì, G., Petricci, E., Rango, E., Trabalzini, L., & Taddei, M. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 58(73), 10217–10220. Retrieved from [Link]
-
Disulfide Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Chemical structures of linkers used in ADCs development. (a) Key... (n.d.). ResearchGate. Retrieved from [Link]
-
Kapun, M., Patel, R., Park, M., Pérez-Areales, F. J., Kostadinova, K. A., Wharton, T., Carroll, J. S., & Spring, D. R. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Chemical Communications. Retrieved from [Link]
-
Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. (2020, September 22). YouTube. Retrieved from [Link]
Sources
- 1. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. abzena.com [abzena.com]
- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. njbio.com [njbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. researchgate.net [researchgate.net]
- 21. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 22. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 23. adcreview.com [adcreview.com]
An In-depth Technical Guide to Disulfide Linkers in Targeted Therapy
This guide provides a comprehensive technical overview of disulfide linkers, a critical component in the design of targeted therapies such as antibody-drug conjugates (ADCs). We will delve into the core principles governing their function, from the underlying biochemistry to practical applications in drug development, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness this technology.
The Rationale for Disulfide Linkers: Exploiting the Redox Differential
The elegance of disulfide linkers in targeted therapy lies in their ability to exploit a fundamental physiological difference between the extracellular and intracellular environments: the redox potential. The extracellular space, including the bloodstream, is a relatively oxidizing environment, which helps maintain the stability of disulfide bonds.[1] Conversely, the intracellular environment is highly reducing, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.[1][]
The concentration of GSH in the cytoplasm is in the millimolar range (1-10 mM), whereas in the blood, the concentration of the most abundant reactive thiol, cysteine, is in the micromolar range (~5 µmol/L).[1][] This substantial concentration gradient is the linchpin for the conditional cleavage of disulfide linkers. An ADC equipped with a disulfide linker can circulate systemically with its potent cytotoxic payload securely attached. Upon binding to its target antigen on a cancer cell and subsequent internalization, the ADC is exposed to the high intracellular GSH concentration, leading to the reductive cleavage of the disulfide bond and the release of the therapeutic payload precisely where it is needed.[][] This targeted release mechanism is designed to maximize efficacy against malignant cells while minimizing off-target toxicity to healthy tissues.[]
Mechanism of Action: The Thiol-Disulfide Exchange
The cleavage of a disulfide linker is not a simple hydrolysis reaction but a nuanced biochemical process known as thiol-disulfide exchange.[4][5] This reaction is a nucleophilic substitution (SN2-like) process where a thiolate anion (RS⁻) from a reducing agent, such as GSH, attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R'').[4][5] This leads to the formation of a transient, unstable trisulfide-like transition state.[4] Subsequently, this intermediate resolves, forming a new disulfide bond and releasing the other thiol as a thiolate anion.[4]
In the context of an ADC, the intracellular GSH initiates this cascade, ultimately liberating the payload from the antibody. The reaction proceeds in a stepwise manner, first forming a mixed disulfide between GSH and the linker, which is then further reduced.
Caption: Reductive cleavage of a disulfide linker within a target cell.
Types of Disulfide Linkers and Design Considerations
While the core principle remains the same, disulfide linkers are not a monolith. Their design can be modulated to fine-tune the stability and release kinetics of the payload.[6] A key strategy to enhance plasma stability and prevent premature drug release is the introduction of steric hindrance around the disulfide bond.[1][7]
By incorporating bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the sulfur atoms become more shielded from nucleophilic attack by circulating thiols like cysteine.[7] This steric hindrance can significantly increase the half-life of the ADC in circulation.[8] However, a critical balance must be struck; excessive hindrance can impede the desired cleavage by intracellular GSH, thereby reducing the efficacy of the conjugate.[8][9]
| Linker Type | Key Feature | Advantage | Disadvantage | Example Application |
| Unhindered Disulfide | Simple S-S bond | Facile cleavage in the cytosol. | Prone to premature cleavage in plasma, leading to off-target toxicity. | Early generation ADCs. |
| Sterically Hindered Disulfide | Alkyl groups (e.g., methyl) adjacent to the S-S bond. | Increased plasma stability and reduced off-target toxicity.[10][11] | May exhibit slower payload release kinetics within the target cell.[8] | Maytansinoid-based ADCs like huC242-SPDB-DM4.[6][10] |
| Self-Immolative Disulfide | Incorporates a self-immolative spacer. | Enables the release of payloads that do not possess a native thiol group for conjugation.[12][13] | Can introduce additional complexity into the synthesis and linker design.[14] | Conjugation of non-thiol containing drugs.[12][15] |
Experimental Protocols: Synthesis, Characterization, and Evaluation
The development of ADCs with disulfide linkers involves a rigorous series of experimental procedures to ensure the final conjugate possesses the desired characteristics.
Synthesis of a Disulfide-Linked ADC
This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody via a disulfide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Thiol-reactive linker-payload construct (e.g., a pyridyldithio-activated drug)
-
Quenching reagent (e.g., N-ethylmaleimide, NEM)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of DTT. The molar ratio of DTT to mAb will determine the number of available thiol groups for conjugation.
-
Purification: Remove excess DTT from the reduced mAb using SEC.
-
Conjugation: Immediately react the purified, reduced mAb with the thiol-reactive linker-payload construct. The reaction is typically carried out at 4°C for several hours or overnight.
-
Quenching: Quench any unreacted thiol groups on the antibody by adding an excess of NEM.
-
Purification of ADC: Purify the resulting ADC from unreacted payload and other small molecules using SEC.
-
Characterization: Characterize the purified ADC for critical quality attributes.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)[16][17] | To determine the average number of drug molecules conjugated to each antibody, which directly impacts potency and safety.[16] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)[18] | To assess the percentage of monomeric ADC and the presence of aggregates, which can affect efficacy and immunogenicity. |
| Free Drug Analysis | RP-HPLC, Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS)[16][17] | To quantify the amount of unconjugated payload, which can contribute to systemic toxicity. |
| Conjugation Site | Peptide mapping with LC-MS/MS | To identify the specific amino acid residues on the antibody where the linker-payload is attached. |
In Vitro Stability and Efficacy Evaluation
Plasma Stability Assay:
-
Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.[1]
-
At various time points, take aliquots and stop the reaction (e.g., by adding NEM).[1]
-
Analyze the samples to determine the amount of intact ADC remaining over time, often by measuring the average DAR using techniques like HIC-HPLC or immuno-affinity capture followed by LC-MS.[7]
Cytotoxicity Assay:
-
Culture target antigen-positive and antigen-negative cancer cell lines.
-
Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.
Caption: A typical experimental workflow for ADC development.
Concluding Remarks
Disulfide linkers represent a powerful and versatile tool in the targeted therapy arsenal. Their clever exploitation of the physiological redox gradient allows for the selective release of potent therapeutic agents within tumor cells, thereby enhancing the therapeutic window. The continuous evolution of disulfide linker technology, particularly through the modulation of steric hindrance and the development of self-immolative systems, promises to yield even more sophisticated and effective targeted therapies in the future. A thorough understanding of the underlying chemical principles, coupled with rigorous experimental design and characterization, is paramount to successfully translating the potential of disulfide-linked conjugates into clinical reality.
References
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Disulfide Linker Synthesis | ADC Services.BOC Sciences.
- Disulfide Linkers in Antibody-Drug Conjug
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs.PubMed.
- Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide.BenchChem.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach.PubMed.
- Analytical Techniques for Antibody-Drug Conjug
- Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase.PNAS.
- Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applic
- Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applic
- Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
- Disulfide Linkers.
- Linkers for ADCs.NJ Bio, Inc..
- 15.7: Redox Reactions of Thiols and Disulfides.Chemistry LibreTexts.
- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
- Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applic
- Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.Medicilon.
- Key assays and analytical techniques for the development of antibody drug conjug
- Evaluation of the efficacy of ADC in vitro and in vivo.WuXi Biology.
- Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides.
- Self‐Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol‐Free Drugs.Semantic Scholar.
- Thiol-disulfide exchange in signaling: disulfide bonds as a switch.PubMed.
- Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.ResearchGate.
- how to avoid premature cleavage of disulfide linkers in vivo.BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. njbio.com [njbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. | Semantic Scholar [semanticscholar.org]
- 14. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
An In-Depth Technical Guide to 4-Methyl-4-(methyldisulfanyl)pentanoic Acid for Novice ADC Researchers
Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The efficacy and safety of an ADC are not solely dictated by the choice of antibody and payload but are critically dependent on the linker that connects them. This linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the cytotoxic agent upon internalization into the target cancer cell.[1]
Among the various classes of cleavable linkers, those incorporating a disulfide bond have garnered significant attention.[2] These linkers exploit the stark difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. The cytoplasm of tumor cells has a significantly higher concentration of glutathione (GSH), a key intracellular reducing agent, compared to the blood plasma.[] This differential allows for the selective cleavage of the disulfide bond and subsequent release of the payload within the target cell.
This guide provides a comprehensive technical overview of a specific sterically hindered disulfide linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid . We will delve into its synthesis, the rationale behind its design, detailed protocols for its conjugation to an antibody, and methods for the characterization and evaluation of the resulting ADC. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals who are new to the field of ADCs.
The Chemistry and Rationale of this compound
The structure of this compound is strategically designed to balance stability and conditional lability. The disulfide bond is the cleavable moiety, while the adjacent gem-dimethyl groups provide steric hindrance. This steric shielding is crucial for enhancing the linker's stability in the bloodstream by protecting the disulfide bond from premature reduction by circulating thiols.[4] The pentanoic acid portion of the molecule provides a handle for conjugation to the antibody, typically after activation as an N-hydroxysuccinimide (NHS) ester.
Mechanism of Payload Release
The release of the cytotoxic payload from an ADC constructed with this linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
-
Internalization: The ADC binds to its target antigen on the surface of the cancer cell and is subsequently internalized, often via endocytosis.
-
Trafficking: The ADC is trafficked through the endosomal-lysosomal pathway.
-
Reductive Cleavage: Within the reducing environment of the cytoplasm, the high concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[] This releases the payload, which can then exert its cytotoxic effect. The steric hindrance from the gem-dimethyl groups, which protected the disulfide bond in circulation, is overcome by the high intracellular GSH concentration.
Caption: Glutathione-mediated payload release from a sterically hindered disulfide-linked ADC.
Synthesis of this compound
While several proprietary methods exist for the synthesis of this linker, a general approach can be adapted from the literature, often involving the reaction of a thiol-containing precursor with a methylthiosulfonate reagent. A plausible synthetic route is outlined below, based on principles described in related patents.[5]
Experimental Protocol: Synthesis
Disclaimer: This is a generalized protocol and should be optimized and performed by qualified personnel in a suitable laboratory setting.
Step 1: Synthesis of 4-Methyl-4-sulfanylpentanoic acid
This precursor can be synthesized through various organic chemistry methods, for instance, via the reaction of 4-methyl-4-pentenoic acid with a thiolating agent.
Step 2: Formation of the Disulfide Bond
-
Dissolve 4-Methyl-4-sulfanylpentanoic acid in a suitable solvent, such as a mixture of water and an organic co-solvent.
-
Add a base, such as sodium carbonate, to deprotonate the thiol group.
-
Slowly add a solution of methyl methanethiosulfonate (MMTS) to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Conjugation to an Antibody
The conjugation of this compound to an antibody typically involves a two-stage process: first, the activation of the linker's carboxylic acid group to an NHS ester, and second, the reaction of the activated linker with the primary amine groups of lysine residues on the antibody.
Experimental Protocol: Antibody Conjugation
Part 1: Activation of this compound
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in slight molar excess.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The resulting solution containing the activated NHS ester of the linker can often be used directly in the next step after removal of any precipitated byproducts.
Part 2: Conjugation to the Antibody
-
Prepare the antibody in a suitable conjugation buffer, typically a phosphate or borate buffer at a pH of 8.0-8.5. The antibody solution should be free of any amine-containing stabilizers like Tris or glycine.
-
Slowly add the solution of the activated linker-NHS ester to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be empirically optimized.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of an amine-containing reagent like Tris or lysine to cap any unreacted NHS esters.
-
Purify the resulting ADC from unreacted linker, payload, and other small molecules using a desalting column or size-exclusion chromatography (SEC).
Caption: Workflow for the conjugation of this compound to an antibody.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, homogeneity, and suitability for further studies. Key parameters to evaluate include the drug-to-antibody ratio (DAR), the presence of aggregates, and the in vitro potency.
| Parameter | Analytical Technique | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | A chromatogram showing peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the peak areas. |
| UV-Vis Spectroscopy | Calculation of DAR based on the absorbance of the antibody at 280 nm and the payload at its specific maximum absorbance wavelength. | |
| Aggregation and Fragmentation | Size-Exclusion Chromatography (SEC) | A main peak representing the monomeric ADC, with minimal peaks for aggregates (earlier elution) and fragments (later elution). |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | Dose-dependent killing of antigen-positive cancer cell lines, with a significantly lower effect on antigen-negative cells. The IC50 value is a key metric.[2][6][7][8] |
| Plasma Stability | Incubation in plasma followed by LC-MS analysis | High percentage of intact ADC remaining over time, indicating minimal premature payload release. |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR of an ADC. The conjugation of a hydrophobic payload to the antibody increases its overall hydrophobicity. HIC separates ADC species based on these differences in hydrophobicity, allowing for the quantification of different drug-loaded species.[9]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is used to assess the presence of high molecular weight aggregates, which can impact the efficacy and safety of the ADC, as well as low molecular weight fragments.[10]
In Vitro Cytotoxicity Assays
These assays are crucial for determining the biological activity of the ADC. They involve treating antigen-positive and antigen-negative cancer cell lines with varying concentrations of the ADC and measuring cell viability after a set incubation period.[2][6][7][8]
Conclusion and Future Perspectives
This compound represents a valuable tool in the ADC researcher's arsenal. Its sterically hindered disulfide bond offers a favorable balance of plasma stability and efficient intracellular payload release. This guide has provided a foundational understanding of its synthesis, conjugation, and characterization. As the field of ADCs continues to evolve, the rational design of linkers with optimized properties will remain a key driver of innovation, leading to the development of safer and more effective cancer therapies.
References
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
- Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays.
- [Reference 3 - Not Found]
- [Reference 4 - Not Found]
- [Reference 5 - Not Found]
- Separation Science. (n.d.). How to analyse cysteine-linked ADC using HIC.
- [Reference 7 - Not Found]
- [Reference 8 - Not Found]
- [Reference 9 - Not Found]
- BOC Sciences. (n.d.). Disulfide Linker Synthesis.
- [Reference 11 - Not Found]
- Erickson, H. K., et al. (2010). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
- [Reference 13 - Not Found]
- [Reference 14 - Not Found]
- [Reference 15 - Not Found]
- [Reference 16 - Not Found]
- MDPI. (2022).
- [Reference 18 - Not Found]
- [Reference 19 - Not Found]
- Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service.
- [Reference 21 - Not Found]
- [Reference 22 - Not Found]
- [Reference 23 - Not Found]
- [Reference 24 - Not Found]
- [Reference 25 - Not Found]
- [Reference 26 - Not Found]
- [Reference 27 - Not Found]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reductive Cleavage of Disulfide Linkers in Antibody-Drug Conjugates
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The lynchpin of this construct is the chemical linker, the design of which is a critical determinant of the ADC's overall efficacy and safety profile.[][2][3] Among the various linker strategies, disulfide-based cleavable linkers have been widely adopted due to their ability to remain stable in the systemic circulation and subsequently undergo efficient cleavage within the target tumor cell.[] This guide provides a comprehensive technical overview of the reductive cleavage of disulfide ADC linkers, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, linker design principles, and the essential experimental workflows for evaluation, grounding our discussion in both established scientific principles and field-proven insights.
PART 1: The Core Directive: Understanding the "Why" Behind Reductive Cleavage
The fundamental premise of a disulfide-linked ADC is the exploitation of the significant redox potential difference between the extracellular and intracellular environments.[] This differential is the primary driver for the selective release of the cytotoxic payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicities.[][6]
The Extracellular Environment: A Realm of Stability
The blood plasma is a relatively oxidizing environment with low concentrations of reducing agents. The primary circulating thiol is cysteine, present at micromolar concentrations (approximately 8-11 µM).[7][8] This environment is generally insufficient to promote significant cleavage of the disulfide bond within the ADC linker during its transit to the tumor site.[8] An ideal disulfide linker must exhibit substantial stability in plasma to prevent premature payload release, which can lead to systemic toxicity and a diminished therapeutic index.[6][9][10]
The Intracellular Environment: A Reductive Powerhouse
In stark contrast, the cytoplasm of a cell, particularly a rapidly proliferating cancer cell, is a highly reducing environment. This is primarily due to a millimolar concentration of glutathione (GSH), a tripeptide thiol, which is approximately 1000-fold more concentrated intracellularly (1-10 mM) than extracellularly.[][7][11] This high GSH concentration is the main driving force for the chemical reduction and cleavage of the disulfide linker upon internalization of the ADC.[][12]
PART 2: The Science of Cleavage: Mechanisms and Influencing Factors
The cleavage of a disulfide bond is not a simple, unregulated event. It is a nuanced process influenced by both chemical and enzymatic factors, as well as the specific chemical architecture of the linker itself.
The Primary Mechanism: Glutathione-Mediated Reduction
The most well-understood mechanism for disulfide linker cleavage is a thiol-disulfide exchange reaction initiated by glutathione (GSH).[13] The process can be summarized in two main steps:
-
Glutathionylation: A molecule of GSH attacks one of the sulfur atoms of the linker's disulfide bond, forming a mixed disulfide between the linker and glutathione. This releases the payload, which is now attached to a thiol group.
-
Reduction of the Mixed Disulfide: A second molecule of GSH can then attack the mixed disulfide, releasing a molecule of glutathione disulfide (GSSG) and the fully reduced linker fragment.[13]
The net result is the cleavage of the disulfide bond and the release of the active payload within the cell. The high intracellular GSH to GSSG ratio, maintained by the enzyme glutathione reductase, ensures that this process is highly favorable.[14]
The Enzymatic Contribution: Thioredoxin and Glutaredoxin Systems
While direct reduction by GSH is a major pathway, the role of enzymatic systems in catalyzing disulfide cleavage is increasingly recognized.[15][16] The thioredoxin (Trx) and glutaredoxin (Grx) systems are key players in maintaining the intracellular reducing environment and can directly or indirectly contribute to the cleavage of disulfide bonds in xenobiotics, including ADC linkers.[15][17][18]
-
Thioredoxin (Trx) System: This system, comprising thioredoxin reductase, NADPH, and thioredoxin itself, can catalytically cleave disulfide bonds.[15]
-
Glutaredoxin (Grx) System: Grx utilizes glutathione to reduce disulfide bonds, including protein-GSH mixed disulfides.[19]
These enzymatic pathways can work in concert with direct GSH reduction to ensure efficient payload release.[15][16]
The Critical Role of Linker Design: Steric Hindrance
A key challenge in disulfide linker design is balancing the need for plasma stability with the requirement for efficient intracellular cleavage.[][20] A highly reactive disulfide bond may be rapidly cleaved intracellularly but may also be susceptible to premature cleavage in circulation. Conversely, an overly stable disulfide may not release the payload effectively within the target cell.[7][21]
The most effective strategy to modulate this balance is the introduction of steric hindrance around the disulfide bond.[6][8][20] By incorporating bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide, the bond can be shielded from nucleophilic attack by circulating thiols.[8][12][22] This steric protection significantly enhances plasma stability while still permitting efficient cleavage in the high-GSH intracellular environment.[8][22] The degree of steric hindrance can be fine-tuned to optimize the pharmacokinetic and efficacy profile of the ADC.[12][22]
Visualizing the Cleavage Mechanism
Caption: Reductive cleavage of a disulfide-linked ADC is triggered by the high reducing potential of the intracellular environment.
PART 3: Experimental Validation: Protocols for Assessing Linker Stability and Cleavage
Rigorous in vitro and in vivo evaluation is paramount to ensure the desired performance of a disulfide-linked ADC. The following section outlines key experimental protocols designed to provide a comprehensive understanding of linker stability and cleavage dynamics.
In Vitro Plasma Stability Assay
This assay is a cornerstone for evaluating the stability of an ADC in a physiologically relevant matrix, mimicking its journey through the bloodstream.[23]
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) over time.[8][23]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.[23]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 3, 5, 7 days).[23]
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from other plasma proteins. This can be achieved through methods like immuno-affinity capture using anti-human IgG antibodies.[24][25]
-
Analysis: Quantify the amount of intact ADC and/or released payload. Two common analytical techniques are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to determine the average drug-to-antibody ratio (DAR) of the ADC at each time point.[9][26] A decrease in DAR over time is indicative of linker cleavage.[9] LC-MS/MS can also be used to quantify the concentration of the free payload in the plasma.[24][27]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be designed to specifically measure the concentration of the antibody-conjugated payload.[23]
-
Data Interpretation: The results are typically plotted as the percentage of intact ADC or the average DAR over time. From this data, the in vitro half-life of the ADC in plasma can be calculated, providing a critical measure of its stability.[9]
Visualizing the In Vitro Plasma Stability Workflow
Caption: A typical experimental workflow for assessing the in vitro plasma stability of an ADC.
In Vitro Cleavage Assay with Reducing Agents
This assay directly assesses the susceptibility of the disulfide linker to reductive cleavage under conditions that mimic the intracellular environment.
Objective: To quantify the rate and extent of payload release from an ADC in the presence of a reducing agent.
Methodology:
-
Reaction Setup: Incubate the ADC in a buffered solution containing a reducing agent. Glutathione (GSH) at a concentration of 1-10 mM is the most biologically relevant choice.[11][28] Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can also be used as potent reducing agents for comparative purposes.[22][24][29]
-
Time Course: Collect samples at various time points.
-
Analysis: Analyze the samples to quantify the amount of released payload. Reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS are suitable techniques for separating and quantifying the free drug.[27][29]
Data Interpretation: The percentage of released payload is plotted against time. This allows for the comparison of the cleavage kinetics of different linker designs and provides insights into their relative stability and release profiles.
In Vivo Stability and Pharmacokinetic Assessment
Ultimately, the performance of an ADC must be evaluated in a living system. In vivo studies provide a holistic view of the ADC's stability, pharmacokinetics (PK), and efficacy.[23][30]
Objective: To determine the PK profile of the intact ADC and the free payload in an animal model.
Methodology:
-
Administration: Administer the ADC to an appropriate animal model (e.g., mice or rats) via intravenous injection.[23]
-
Sample Collection: Collect blood samples at predetermined time points post-injection.[23]
-
Plasma Processing: Process the blood samples to obtain plasma.[23]
-
Quantification: Use validated bioanalytical methods, typically LC-MS/MS, to measure the concentrations of the total antibody, the intact ADC (conjugated payload), and the free payload in the plasma samples.[24][25][31]
Data Interpretation: The concentration-time profiles for each analyte are plotted. This data is used to calculate key PK parameters such as clearance, volume of distribution, and half-life for both the ADC and the payload. This comprehensive PK profile is essential for understanding the ADC's in vivo behavior and for correlating exposure with efficacy and toxicity.[30]
Data Presentation: A Comparative Overview
To facilitate data-driven decision-making, it is crucial to present stability and cleavage data in a clear and comparative manner.
| Linker Type | Steric Hindrance | In Vitro Plasma Half-Life (Days) | Intracellular Cleavage Rate (Relative) |
| Unhindered Disulfide | Low | < 1 | +++ |
| Mono-methyl Hindered | Medium | 3-5 | ++ |
| Di-methyl Hindered | High | > 7 | + |
| Non-cleavable Control | N/A | > 10 | - |
Note: The values presented in this table are illustrative and can vary significantly depending on the specific ADC, payload, conjugation site, and experimental conditions.[8]
Conclusion and Future Perspectives
The reductive cleavage of disulfide linkers is a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents. A deep understanding of the underlying chemical and enzymatic mechanisms, coupled with a robust suite of in vitro and in vivo analytical methods, is essential for the successful development of safe and effective ADCs.[2][3][9] The principles of steric hindrance have provided a powerful tool for modulating linker stability, and ongoing research continues to refine linker chemistry for an even wider therapeutic window.[20][22][32] As our understanding of the tumor microenvironment and intracellular trafficking pathways deepens, we can anticipate the development of next-generation disulfide linkers with even greater precision and control, further advancing the promise of targeted cancer therapy.
References
-
Chakravarthi, S., & Bulleid, N. J. (2004). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports, 5(2), 133–137. [Link]
-
Maass, K. F., & Wagner, B. A. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Translational oncology, 12(12), 1581–1582. [Link]
-
Loganzo, F., Tan, X., Sung, M., Jin, G., Golas, J., Last, R. L., ... & Musto, S. (2015). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 7(4), 752–763. [Link]
-
Joubert, N., Beck, A., Dumontet, C., & D'Argouges, S. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 8(3), 571–580. [Link]
-
Zhang, D., Fourie-O'Donohue, A., Dragovich, P. S., Pillow, T. H., Sadowsky, J. D., Kozak, K. R., ... & Khojasteh, S. C. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug metabolism and disposition: the biological fate of chemicals, 47(10), 1156–1163. [Link]
-
Zhang, D., Pillow, T. H., & Sadowsky, J. D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in chemistry, 9, 683372. [Link]
-
Wikipedia. (2023, November 29). Glutathione disulfide. Retrieved from [Link]
-
Butler University. (2025, May 8). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Retrieved from [Link]
-
Sharma, V. K., Sharma, N., Singh, S. K., & Singh, S. (2019). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Drug delivery and translational research, 9(2), 526–538. [Link]
-
Pillow, T. H., Sadowsky, J. D., Zhang, D., Yu, S. F., Del Rosario, G., Litke, A. P., ... & Scheller, R. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical science, 7(8), 5263–5268. [Link]
-
Wang, D., O'Hara, D. M., Qu, J., & Sub-Lian, C. (2018). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker. Bioconjugate chemistry, 29(6), 2090–2097. [Link]
-
ICON plc. (2025, September 24). Challenges of free payload concentration analysis in ADC studies. Retrieved from [Link]
-
Zhang, D., Fourie-O'Donohue, A., Dragovich, P. S., Pillow, T. H., Sadowsky, J. D., Kozak, K. R., ... & Khojasteh, S. C. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug metabolism and disposition: the biological fate of chemicals, 47(10), 1156–1163. [Link]
-
Trexler-Schmidt, M., Sargis, S., Chiu, J., Sze-Khoo, S., Munro, T., & Laird, M. W. (2017). Glutathione and Thioredoxin Systems Contribute to Recombinant Monoclonal Antibody Interchain Disulfide Bond Reduction During Bioprocessing. Biotechnology and bioengineering, 114(7), 1469–1477. [Link]
-
Trexler-Schmidt, M., Sargis, S., Chiu, J., Sze-Khoo, S., Munro, T., & Laird, M. W. (2017). Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing. Biotechnology and bioengineering, 114(7), 1469–1477. [Link]
-
Kellogg, B. A., Garrett, L. M., Kovtun, Y., Lai, K. C., Lee, W., Leiske, C. I., ... & Widdison, W. C. (2011). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate chemistry, 22(4), 717–727. [Link]
-
Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Pillow, T. H. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate chemistry, 27(8), 1849–1858. [Link]
-
Zhang, Y., Xu, K., & Li, W. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics, 14(10), 2038. [Link]
-
ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from [Link]
-
Kim, Y., Kim, H., Kim, J., Lee, S., Kim, Y., & Lee, J. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 108. [Link]
-
Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
Kadokura, H., & Inaba, K. (2011). Acceleration of disulfide-coupled protein folding using glutathione derivatives. The FEBS journal, 278(18), 3465–3474. [Link]
-
Carelli, S., Ceriotti, A., Cabibbo, A., Fassina, G., Ruvo, M., & Sitia, R. (1997). Cysteine and glutathione secretion in response to protein disulfide bond formation in the ER. Science (New York, N.Y.), 277(5332), 1681–1684. [Link]
-
Pillow, T. H., Sadowsky, J. D., Zhang, D., Yu, S. F., Del Rosario, G., Litke, A. P., ... & Scheller, R. (2016). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Chemical science, 7(8), 5263–5268. [Link]
-
Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Pillow, T. H. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]
-
A. A. Bogdanov Jr., E. A. Tsvetkova, I. A. Zvyagin, A. A. Rosenkranz, A. S. Sobolev. (2016). Cleavage of disulfide bond in D20HssCh conjugate in presence of glutathione (GSH). ResearchGate. [Link]
-
Discovery Life Sciences. (n.d.). ADC White Paper: Off-Target Toxicity and Linker Stability. Retrieved from [Link]
-
Le, S., Lau, H., & Chen, W. C. (2018). Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. mAbs, 10(4), 548–558. [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dls.com [dls.com]
- 11. researchgate.net [researchgate.net]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathione disulfide - Wikipedia [en.wikipedia.org]
- 15. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 20. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 28. benchchem.com [benchchem.com]
- 29. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 30. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. adcreview.com [adcreview.com]
- 32. purepeg.com [purepeg.com]
A Technical Guide to the Preliminary Investigation of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid in Drug Development
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of 4-Methyl-4-(methyldisulfanyl)pentanoic acid, a sterically hindered, cleavable linker primarily utilized in the development of Antibody-Drug Conjugates (ADCs). The strategic incorporation of a disulfide bond, shielded by a gem-dimethyl group, offers a balance between systemic stability and intracellular payload release. This document outlines the core principles, synthesis, and a suite of requisite experimental protocols for the characterization and validation of ADCs employing this linker. Methodologies for conjugation, stability assessment, and in vitro efficacy are detailed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively evaluate this promising ADC component.
Introduction: The Rationale for Sterically Hindered Disulfide Linkers in ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The lynchpin of this tripartite molecular entity is the chemical linker, which must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to liberate the payload upon internalization into the target cell.
Disulfide-containing linkers have been extensively explored due to their susceptibility to the high glutathione (GSH) concentrations within the intracellular environment, which are significantly greater than in the bloodstream.[1] However, early-generation disulfide linkers exhibited suboptimal plasma stability, leading to premature payload release.[2] This has driven the development of "hindered" disulfide linkers, where steric encumbrance adjacent to the disulfide bond modulates its reactivity, enhancing stability in circulation while still permitting intracellular cleavage.[3][4][5] this compound is an exemplar of this advanced linker design. The gem-dimethyl group adjacent to the disulfide bond provides steric hindrance, which is hypothesized to protect the linker from premature reduction in the plasma.[3][6]
This guide will provide a comprehensive overview of the preliminary investigation of this linker, from its synthesis and conjugation to the critical assays required to validate its performance in an ADC construct.
Physicochemical Properties and Synthesis
A thorough understanding of the linker's properties is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C7H14O2S2 | --INVALID-LINK-- |
| Molecular Weight | 194.31 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid/oil | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DCM, THF, acetonitrile, DMF | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | 2-8°C, sealed from moisture and light | --INVALID-LINK-- |
Synthetic Pathway
The synthesis of this compound proceeds via a two-step route, starting from commercially available precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njbio.com [njbio.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]
The Strategist's Guide to Controlled Release: Core Principles of Cleavable Linkers in Bioconjugation
Foreword: Beyond the Covalent Bond – Engineering Precision Release
In the intricate world of bioconjugation, the covalent bond represents both the foundational connection and a critical juncture for strategic intervention. While stable, non-cleavable linkers have their place, the true elegance and efficacy in many modern bioconjugates, from antibody-drug conjugates (ADCs) to advanced proteomics probes, lie in the deliberate incorporation of a "release" mechanism. This is the domain of the cleavable linker – a molecular strategist that dictates the "where" and "when" of a payload's action.
This in-depth guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial understanding of cleavable linkers. It is not a mere catalog of chemical structures but a deep dive into the causality behind their design, selection, and application. We will explore the fundamental principles that govern their function, delve into the nuances of their cleavage mechanisms, and provide field-proven insights to empower you to make informed decisions in your own research. Our focus is on building a self-validating system of knowledge, where each experimental choice is underpinned by a clear understanding of the underlying chemistry and biology.
I. The Philosophy of Cleavage: Why Incorporate a Point of Failure?
The decision to use a cleavable linker is a strategic one, driven by the need to uncouple the bioconjugate's delivery phase from its action phase. A cleavable linker is not a point of weakness but a pre-programmed point of release, designed to respond to a specific environmental trigger.[1] The ideal linker must strike a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, while being labile enough to ensure efficient payload liberation at the target site.[2][3]
The core advantages of employing cleavable linkers include:
-
Targeted Payload Release: By designing linkers that are cleaved by stimuli prevalent at the target site (e.g., specific enzymes in tumor cells, acidic pH in endosomes), the therapeutic or diagnostic agent can be released with high precision.[][5]
-
Bystander Effect: In applications like cancer therapy, the released payload can diffuse out of the target cell and kill neighboring malignant cells, a phenomenon known as the "bystander effect."[5]
-
Restoration of Payload Activity: Many payloads are most active in their unconjugated form. Cleavable linkers ensure that the payload is released in its native, most potent state.
-
Facilitated Analysis in Proteomics: In chemical proteomics, cleavable linkers are instrumental in the enrichment and identification of protein targets from complex biological mixtures.[6]
II. A Classification of Cleavage Mechanisms: The Four Pillars of Controlled Release
Cleavable linkers can be broadly categorized based on the nature of the stimulus that triggers their cleavage. Understanding these mechanisms is paramount to selecting the appropriate linker for a given application.
Chemically Cleavable Linkers: Exploiting the Microenvironment
These linkers are designed to be cleaved in response to specific chemical conditions present at the target site.
The pH difference between the bloodstream (pH ~7.4) and the acidic microenvironments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) provides a natural trigger for payload release.[2][7] This strategy is particularly prevalent in the design of ADCs that undergo internalization.[8]
-
Mechanism: Acid-labile linkers, such as hydrazones and cis-aconityl linkers, undergo hydrolysis under acidic conditions, leading to the release of the payload.[7][] The rate of hydrolysis is significantly slower at neutral pH, ensuring stability in circulation.[10]
-
Key Considerations: While effective, early generation hydrazone linkers exhibited some instability in plasma.[11] Modern designs incorporate steric hindrance or other modifications to improve their stability profile.[11][12]
Diagram 1: Mechanism of a pH-Sensitive Hydrazone Linker
Caption: Workflow of an ADC with a pH-sensitive hydrazone linker.
The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[][13] This differential provides a robust mechanism for selective payload release within the target cell.
-
Mechanism: Disulfide bonds are stable in the oxidative environment of the bloodstream but are readily cleaved by thiol-disulfide exchange with intracellular GSH.[][14]
-
Key Considerations: The stability of the disulfide bond can be tuned by introducing steric hindrance around the bond, which can prevent premature cleavage in circulation.[15]
Diagram 2: Mechanism of a Redox-Sensitive Disulfide Linker
Caption: Workflow of an ADC with a redox-sensitive disulfide linker.
Enzymatically Cleavable Linkers: The Lock and Key Approach
This is arguably the most specific approach to controlled release, relying on the action of enzymes that are overexpressed in the target tissue or subcellular compartment.
-
Mechanism: These linkers incorporate a peptide sequence that is a substrate for a specific protease, such as cathepsin B, which is often upregulated in the lysosomes of tumor cells.[16][17] Upon enzymatic cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often triggered to release the payload.[] Other enzymes like β-glucuronidase are also utilized.[]
-
Key Considerations: The choice of peptide sequence is critical to ensure high specificity for the target enzyme and minimal cleavage by circulating proteases.[1][19] The widely used valine-citrulline (Val-Cit) dipeptide linker is a prime example of a cathepsin B-cleavable linker.[11][16]
Diagram 3: Mechanism of an Enzymatically Cleavable Linker
Caption: Workflow of an ADC with a cathepsin B-cleavable peptide linker.
Photocleavable Linkers: Spatiotemporal Control with Light
Photocleavable linkers offer an unparalleled level of external control over payload release, enabling precise spatiotemporal activation.
-
Mechanism: These linkers contain a photolabile group, such as an o-nitrobenzyl (ONB) group, that undergoes a photochemical reaction upon irradiation with light of a specific wavelength, leading to cleavage of the linker and release of the payload.[20][21][22]
-
Key Considerations: The wavelength of light required for cleavage should ideally be in a range that minimizes damage to biological tissues (e.g., near-infrared). The efficiency of photolysis (quantum yield) is also a critical parameter.[23][24]
III. Strategic Considerations for Linker Selection: A Comparative Analysis
The choice of a cleavable linker is not a one-size-fits-all decision. It requires a careful consideration of the biological target, the nature of the payload, and the desired therapeutic or diagnostic outcome.
| Linker Type | Trigger | Advantages | Disadvantages | Representative Chemistry |
| pH-Sensitive | Low pH (Endosomes/Lysosomes) | Broad applicability for internalized bioconjugates; straightforward mechanism.[7] | Potential for premature release in acidic microenvironments other than the target; early generation linkers had stability issues.[8][10] | Hydrazones, cis-Aconityl |
| Redox-Sensitive | High Glutathione (Intracellular) | High intracellular vs. extracellular differential provides good selectivity.[] | Stability can be variable; steric hindrance may be required.[15] | Disulfides |
| Enzymatically Cleavable | Specific Proteases (e.g., Cathepsin B) | High specificity; low potential for off-target cleavage.[16][] | Dependent on the expression level of the target enzyme; peptide linkers can sometimes be immunogenic.[19] | Valine-Citrulline, Valine-Alanine |
| Photocleavable | Light (Specific Wavelength) | Precise spatiotemporal control of release.[21][24] | Requires an external light source; light penetration into deep tissues can be a limitation. | o-Nitrobenzyl |
IV. Experimental Protocols: A Practical Guide to Bioconjugation with Cleavable Linkers
The following protocols provide a generalized framework for the synthesis and characterization of bioconjugates incorporating cleavable linkers. It is imperative to optimize these protocols for your specific biomolecules and linker.
Protocol 1: Two-Step Antibody-Payload Conjugation via a pH-Sensitive Hydrazone Linker
This protocol describes the conjugation of a payload containing a ketone group to an antibody that has been modified to display a hydrazide group.
Materials:
-
Antibody (e.g., IgG)
-
Succinimidyl 4-hydrazinonicotinate acetone hydrazone (SANH)
-
Payload with a ketone functional group
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Aniline catalyst solution
-
Quenching solution (e.g., Tris buffer)
-
Desalting column
Procedure:
-
Antibody Modification with Hydrazide:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Dissolve SANH in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SANH solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted SANH using a desalting column, exchanging the buffer to a slightly acidic buffer (e.g., pH 6.0) to maintain the stability of the hydrazide.
-
-
Hydrazone Bond Formation:
-
Prepare the ketone-containing payload in a compatible buffer.
-
Add a 5- to 10-fold molar excess of the payload solution to the hydrazide-modified antibody.
-
Add the aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction for 4-16 hours at room temperature.
-
The final antibody-drug conjugate can be purified using standard chromatography techniques (e.g., size exclusion or protein A chromatography) to remove excess payload and other impurities.
-
Self-Validation:
-
Characterization of Drug-to-Antibody Ratio (DAR): Use UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC) to determine the average number of payload molecules conjugated to each antibody.
-
In Vitro Cleavage Assay: Incubate the ADC in buffers of different pH (e.g., pH 7.4 and pH 5.0) and monitor the release of the payload over time using HPLC or LC-MS.
Protocol 2: In Vitro Drug Release Assay for a Disulfide Linker
This assay evaluates the cleavage of a disulfide linker in a simulated intracellular reducing environment.[13]
Materials:
-
Purified ADC with a disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane with an appropriate molecular weight cutoff
-
Analytical method for drug quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of the ADC in PBS.
-
Dialysis Setup: Place a known amount of the ADC solution into a dialysis bag.
-
Release Experiment: Immerse the dialysis bag in a larger volume of PBS containing a physiological concentration of GSH (e.g., 10 mM) to mimic the intracellular environment. A control experiment without GSH should also be performed.
-
Sampling: At various time points, collect aliquots from the buffer outside the dialysis bag.
-
Quantification: Analyze the collected aliquots using a validated analytical method to quantify the amount of released drug.
Self-Validation:
-
Kinetic Analysis: Plot the concentration of the released drug against time to determine the release kinetics.
-
Control Experiment: The control experiment without GSH should show minimal to no drug release, confirming that the cleavage is dependent on the reducing agent.
V. Conclusion: The Future of Controlled Release
The field of cleavable linkers is in a constant state of evolution. Innovations such as dual-cleavage linkers, which require two independent triggers for payload release, and linkers that respond to novel biological stimuli are pushing the boundaries of precision and control.[5] As our understanding of disease biology deepens, so too will our ability to design and implement increasingly sophisticated and effective cleavable linker strategies. The principles outlined in this guide provide a solid foundation for navigating this exciting and impactful area of bioconjugation, empowering you to develop the next generation of targeted therapeutics and advanced research tools.
VI. References
-
A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers. (2025). BenchChem.
-
Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics. (2020). Bioconjugate Chemistry.
-
A Comparative Guide to the Enzymatic Cleavage Kinetics of Peptide Linkers. (2025). BenchChem.
-
Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. (2020). YouTube.
-
Disulfide Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
-
Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. (2020). ResearchGate.
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (n.d.). Bioconjugate Chemistry.
-
Cathepsin B Cleavable Linkers: A Technical Guide to Targeted Drug Release. (2025). BenchChem.
-
An In-depth Technical Guide to Cleavable Disulfide Bonds in PEGylated Linkers for Drug Delivery. (2025). BenchChem.
-
Technical Support Center: Optimizing Bioconjugation with Bifunctional Linkers. (2025). BenchChem.
-
Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate.
-
A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. (2025). BenchChem.
-
Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020). PubMed.
-
The new technology to conjugate simply and efficiently your biomolecules. (n.d.). Interchim.
-
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (n.d.). PMC - NIH.
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. (n.d.). NIH.
-
(PDF) Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (n.d.). ResearchGate.
-
Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.
-
Disulfide Linker Synthesis Service. (n.d.). Creative Biolabs.
-
Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. (2025). RSC Publishing - The Royal Society of Chemistry.
-
Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. (2025). Digital Commons @ Butler University.
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central.
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.). PMC - PubMed Central.
-
What are ADC Linkers?. (2022). AxisPharm.
-
An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. (2016). PMC - NIH.
-
pH-Sensitive Linkers. (n.d.). Creative Biogene IntegrateRNA.
-
Acid Labile Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
-
Enzyme Cleavable Linker | ADC Services. (n.d.). BOC Sciences.
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC - NIH.
-
Synthesis of a new hydrophilic o-nitrobenzyl photocleavable linker suitable for use in chemical proteomics | Request PDF. (2025). ResearchGate.
-
Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. (2019). bioRxiv.
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
-
Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (n.d.). NIH.
-
A Traceless Cross-linker for Photo-Cleavable Bioconjugation. (n.d.). PMC.
-
Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... | Download Scientific Diagram. (n.d.). ResearchGate.
-
(PDF) Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2025). ResearchGate.
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (2022).
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (n.d.). MDPI.
-
Chemically Cleavable Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
-
Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. (2020). NIH.
-
Conjugatable Ligands: Methods Overview. (n.d.). InvivoGen.
-
Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. (2022). RSC Publishing.
-
Enzymatic Cleavage of Proteins. (n.d.). Springer Nature Experiments.
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.).
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using 4-Methyl-4-(methyldisulfanyl)pentanoic Acid
Introduction: The Strategic Role of Disulfide Linkers in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] This synergy allows for the targeted delivery of therapeutic payloads directly to cancer cells, thereby enhancing efficacy while mitigating the systemic toxicity associated with traditional chemotherapy.[2] The architecture of an ADC is tripartite, consisting of the mAb, the cytotoxic payload, and a chemical linker that covalently connects them. The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation and the mechanism of payload release at the tumor site.[2]
Among the various linker technologies, cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3] Disulfide linkers, such as those derived from 4-Methyl-4-(methyldisulfanyl)pentanoic acid, are a prominent class of cleavable linkers that exploit the differential redox potential between the extracellular space and the intracellular cytosol.[3] The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the highly reductive intracellular environment, which is rich in glutathione (GSH).[3] This selective cleavage ensures that the potent cytotoxic agent is liberated predominantly within the target cancer cells, maximizing its therapeutic effect.
This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of ADCs using a linker strategy based on this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both procedural details and the underlying scientific rationale to ensure robust and reproducible outcomes.
I. Synthesis of the Drug-Linker Conjugate
The first phase of the synthesis involves the covalent attachment of the cytotoxic payload to the this compound linker. This is typically achieved by activating the carboxylic acid moiety of the linker to form a reactive ester, which then readily couples with a nucleophilic group (commonly a primary amine) on the payload molecule.
A. Rationale for Linker Activation
The carboxylic acid of this compound is not sufficiently reactive to form a stable amide bond with an amine-containing payload under mild, biocompatible conditions. Therefore, it must be converted into a more electrophilic species. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted and highly efficient method for this purpose.[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis, but the inclusion of NHS allows for its rapid conversion to a more stable NHS ester.[4][5] The NHS ester is sufficiently stable to be isolated or used in a subsequent step to react with the primary amine of the payload, forming a stable amide bond.[7]
B. Experimental Protocol: Activation and Payload Conjugation
This protocol describes the activation of this compound and its subsequent conjugation to an amine-containing payload (e.g., a derivative of maytansine, such as DM1).
Materials:
-
This compound
-
Amine-containing payload (e.g., DM1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Reversed-phase HPLC for purification
Procedure:
-
Activation of the Linker:
-
In a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to the Payload:
-
In a separate vessel, dissolve the amine-containing payload (e.g., DM1, 1.0 eq) in anhydrous DMF.
-
To the payload solution, add the pre-activated linker-NHS ester solution from step 1.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture to act as a non-nucleophilic base, scavenging the HCl produced and driving the reaction forward.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction for the formation of the drug-linker conjugate and the consumption of the starting materials by LC-MS.
-
-
Purification of the Drug-Linker Conjugate:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by reversed-phase HPLC using a suitable gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) to yield the pure drug-linker conjugate.
-
The fractions containing the desired product are pooled, and the solvent is removed (e.g., by lyophilization) to obtain the purified drug-linker conjugate.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMSO, or DCM | Ensures a water-free environment to prevent hydrolysis of the activated NHS ester. |
| Equivalents (Linker:EDC:NHS) | 1.0 : 1.2 : 1.2 | A slight excess of activating reagents ensures complete conversion of the carboxylic acid. |
| Activation Time | 1-2 hours | Sufficient time for the formation of the NHS ester. |
| Conjugation pH | Slightly basic (achieved with DIPEA) | Facilitates the nucleophilic attack of the amine on the NHS ester. |
| Conjugation Time | 4-16 hours | Allows for the completion of the amide bond formation. |
II. Synthesis of the Antibody-Drug Conjugate
The second phase involves the site-specific conjugation of the purified drug-linker to the monoclonal antibody. This is achieved through a disulfide exchange reaction between the methyldisulfanyl group of the linker and the free thiol groups generated by the partial reduction of the antibody's interchain disulfide bonds.
A. Rationale for Antibody Reduction
Native IgG1 antibodies possess four interchain disulfide bonds that are more accessible to reducing agents than the intrachain disulfide bonds.[3] Partial reduction of these bonds with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) generates up to eight reactive thiol (sulfhydryl) groups, providing specific sites for conjugation.[3] This approach leads to a more homogeneous ADC product compared to conjugation to lysine residues, which are numerous and distributed across the antibody surface.[3] The number of available thiol groups can be controlled by modulating the concentration of the reducing agent and the reaction conditions.
B. Experimental Protocol: Antibody Reduction and Conjugation
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-20 mg/mL
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA (Ethylenediaminetetraacetic acid) solution
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified drug-linker conjugate from Section I
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer, such as PBS containing EDTA (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4). EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. A 5-10 molar excess is a typical starting point, but this should be optimized for the specific antibody to achieve the desired degree of reduction.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by passing the solution through a desalting column (SEC) equilibrated with the conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
-
Conjugation Reaction:
-
Immediately after purification, determine the concentration of the reduced antibody.
-
Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used to drive the conjugation reaction. The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction proceeds via a disulfide exchange mechanism, where the antibody's free thiols attack the disulfide bond of the linker, releasing methyl mercaptan and forming a new, stable disulfide bond between the antibody and the drug-linker.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the antibody, add a molar excess of a quenching reagent like N-acetylcysteine.
-
Incubate for an additional 30 minutes.
-
Workflow for ADC Synthesis
Caption: Overall workflow for the synthesis of an ADC using this compound.
III. Purification of the Antibody-Drug Conjugate
After the conjugation reaction, the mixture contains the desired ADC, as well as unconjugated antibody, excess drug-linker, and potentially aggregated protein. A robust purification strategy is essential to isolate a pure and well-defined ADC product.
A. Rationale for Purification
The removal of impurities is critical for the safety and efficacy of the ADC. Excess, unconjugated cytotoxic drug-linker can cause systemic toxicity, while protein aggregates can be immunogenic.[8] Purification methods are chosen based on the physicochemical differences between the ADC and the impurities, such as size and hydrophobicity.
B. Experimental Protocol: ADC Purification
A two-step purification process is often employed:
Step 1: Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius.[9][10] The large ADC and unconjugated antibody will elute first, while the smaller, unconjugated drug-linker and quenching agent are retained and elute later.[9][11] This step is effective for buffer exchange and removing small molecule impurities.[9]
-
Procedure:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25 or a pre-packed column like a HiTrap Desalting column) with the final formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Elute with the formulation buffer and collect the fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.
-
Pool the protein-containing fractions.
-
Step 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their surface hydrophobicity.[12] The conjugation of a typically hydrophobic drug-linker to the antibody increases its overall hydrophobicity.[12] ADCs with different numbers of conjugated drugs (i.e., different Drug-to-Antibody Ratios or DARs) will have different hydrophobicities and can be separated by HIC.[12] This technique is powerful for isolating a more homogeneous ADC population and removing aggregates.
-
Procedure:
-
Equilibrate a HIC column (e.g., Butyl or Phenyl Sepharose) with a high-salt binding buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Add ammonium sulfate to the SEC-purified ADC pool to match the binding buffer conditions.
-
Load the ADC sample onto the HIC column.
-
Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 1.5 M to 0 M ammonium sulfate). The unconjugated antibody will elute first, followed by the ADC species with increasing DARs (DAR2, DAR4, etc.).
-
Collect fractions across the gradient and analyze them to identify those containing the desired DAR species.
-
IV. Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is a critical quality control step to ensure its identity, purity, and homogeneity. The most important parameter to determine is the Drug-to-Antibody Ratio (DAR).
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Principle: As described in the purification section, analytical HIC-HPLC is the gold standard for determining the average DAR and the distribution of different ADC species.[13] The separation is based on the increased hydrophobicity of the antibody with each conjugated drug molecule.
-
Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
A chromatogram will show a series of peaks. The first major peak is the unconjugated antibody (DAR=0). Subsequent peaks correspond to ADCs with increasing numbers of drugs (typically even numbers for cysteine conjugation: DAR=2, DAR=4, DAR=6, DAR=8).
-
Integrate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for that species.
-
| ADC Species | Relative Retention Time | Rationale |
| Unconjugated mAb (DAR=0) | Earliest | Lowest hydrophobicity. |
| ADC (DAR=2) | Intermediate | Increased hydrophobicity. |
| ADC (DAR=4) | Later | Further increased hydrophobicity. |
| ADC (DAR=6, 8) | Latest | Highest hydrophobicity. |
B. Characterization by RP-HPLC and LC-MS
-
Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate the light and heavy chains. RP-HPLC can then be used to resolve the unconjugated and conjugated chains.[8][14][15] This provides information on the distribution of the drug between the light and heavy chains.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS can confirm the successful conjugation and the distribution of different DAR species.[8] Analysis of the reduced light and heavy chains by LC-MS provides precise mass confirmation of the unconjugated and conjugated chains.
C. Purity and Aggregation Analysis by SEC-HPLC
-
Principle: Analytical SEC-HPLC is used to determine the purity of the ADC and quantify the amount of high molecular weight species (aggregates).
-
Method:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a formulation buffer (e.g., PBS, pH 7.4).
-
Detection: UV at 280 nm.
-
-
Data Analysis: The chromatogram will show a main peak for the monomeric ADC. Any earlier eluting peaks correspond to aggregates. The percentage of aggregate can be calculated by comparing the peak areas.
V. Conclusion
The synthesis of antibody-drug conjugates using disulfide-based linkers like this compound is a robust and effective strategy for developing targeted cancer therapeutics. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of these complex biomolecules. Careful optimization of each step, particularly the antibody reduction and conjugation reactions, is crucial for achieving a homogeneous product with a desired drug-to-antibody ratio. The analytical methods described herein are essential for ensuring the quality, consistency, and ultimately, the therapeutic potential of the resulting ADC.
VI. References
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs. Retrieved from a source providing details on RP-HPLC for ADC characterization.
-
Beckley, T., et al. (2019). Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. mAbs, 11(5), 915-924.
-
Zhu, Y., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry, 27(6), 1644-1652.
-
Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7).
-
Gong, S., et al. (2014). Mass Measurement and Top-Down HPLC/MS Analysis of Intact Monoclonal Antibodies on a Hybrid Linear Quadrupole Ion Trap-Orbitrap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 25(10), 1667-1676.
-
Request PDF. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from a source providing an abstract and context for the protocol.
-
Creative Biolabs. (n.d.). Maytansinoid Synthesis Service. Retrieved from a source detailing maytansinoid chemistry and its use in ADCs.
-
Lu, D., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Bioconjugate Chemistry, 22(6), 1245-1253.
-
Thermo Fisher Scientific. (n.d.). Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from a source detailing HIC for DAR analysis.
-
Persee. (2025, July 10). Step-by-Step Protocol for Reproducible Size Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Retrieved from a source describing the synthesis of drug-linker conjugates.
-
Wang, C., et al. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions. Langmuir, 27(19), 12058-12068.
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Retrieved from a source detailing SEC for aggregate analysis.
-
Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from a source providing a protocol for HIC purification.
-
Thermo Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved from a product manual detailing EDC/NHS chemistry.
-
ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS chemistry. Retrieved from a source illustrating EDC/NHS activation.
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from a technical resource on NHS ester reactions.
-
Wang, C., et al. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions. PubMed. Retrieved from the abstract of the scientific paper.
-
Wang, C., et al. (2011). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from the abstract of the scientific paper.
-
Li, Y., et al. (2022). One‐Pot Construction of NHS‐Activated Magnetic Particles for Chemoselective Capture of Carboxyl Metabolites. Chemistry – An Asian Journal, 17(15), e202200388.
-
BOC Sciences. (n.d.). MMAE/MMAF-Based Linker Conjugation Services. Retrieved from a service page describing ADC payloads.
-
Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31(10), 2296-2313.
-
MedchemExpress.com. (n.d.). Antibody-drug Conjugate/ADC Related. Retrieved from a general resource on ADCs.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with Disulfide Linkers
Introduction: The Strategic Role of Disulfide Linkers in Targeted Therapeutics
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted therapy, particularly in oncology, by harnessing the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells.[][2] The linker, a critical component connecting the antibody and the payload, dictates the ADC's stability, pharmacokinetics, and mechanism of action.[][3][4] Among the various linker technologies, disulfide linkers have emerged as a prominent class of cleavable linkers, ingeniously designed to exploit the differential redox potentials between the extracellular environment and the intracellular cytoplasm.[5][][7]
These linkers feature a disulfide bond (S-S) that remains stable in the oxidizing environment of the bloodstream, ensuring the ADC remains intact and minimizes off-target toxicity.[5][][8] Upon internalization into a target cell, the ADC is exposed to a highly reducing environment, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.[3][5][] This intracellular environment, with GSH concentrations up to 1000-fold higher than in the blood, facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload precisely at the site of action.[3][][9] This targeted release mechanism is paramount to widening the therapeutic window of highly potent drugs.[5]
This guide provides a comprehensive overview of the chemistry, strategies, and detailed protocols for conjugating antibodies with payloads using disulfide linkers. It is intended for researchers, scientists, and drug development professionals seeking to design and synthesize robust and effective ADCs.
The Chemistry of Disulfide Linkers: A Balance of Stability and Cleavage
The core principle behind disulfide linkers lies in the reversible nature of the disulfide bond. The stability of this bond is highly dependent on the local redox environment.[5]
-
Extracellular Stability: Blood plasma is a relatively oxidizing environment, which favors the stability of the disulfide bridge, preventing premature drug release that could lead to systemic toxicity.[5][]
-
Intracellular Cleavage: The cytoplasm of a cell is a reducing environment, with glutathione (GSH) concentrations in the millimolar range (1-10 mM) compared to micromolar levels in the blood.[3][5][10] This high intracellular GSH concentration drives a thiol-disulfide exchange reaction, leading to the reduction and cleavage of the linker's disulfide bond.[5][7] Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalytically facilitate this cleavage.[11]
Modulating Stability through Steric Hindrance
Early disulfide linkers sometimes exhibited insufficient plasma stability, leading to premature payload release.[3][12] A key strategy to enhance stability is the introduction of steric hindrance around the disulfide bond. By placing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker is shielded from nucleophilic attack by circulating thiols.[5][9][12] This modification significantly improves the ADC's half-life in circulation without completely abrogating its susceptibility to intracellular reduction.[9][12] Linkers like SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and its derivatives are examples of sterically hindered linkers used in ADC development.[][14][15]
Workflow for Disulfide-Based Antibody Conjugation
The general workflow for creating an antibody conjugate using a disulfide linker involves two primary stages: selective reduction of the antibody's native disulfide bonds to generate reactive thiol groups, followed by conjugation with a linker-payload that has a thiol-reactive group, typically a maleimide.
Caption: General workflow for antibody-drug conjugation via disulfide linkers.
Part 1: Selective Reduction of Antibody Disulfides
IgG antibodies (subclasses 1, 2, and 4) contain interchain disulfide bonds in the hinge region that are more solvent-accessible and susceptible to reduction than the intrachain disulfides that are crucial for maintaining the antibody's structural integrity.[16][17] The goal is to selectively cleave these interchain bonds to generate a defined number of free sulfhydryl (-SH) groups for conjugation.
Choosing a Reducing Agent
Two common reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Odorless, stable, and resistant to air oxidation.[18][19] Effective over a wide pH range.[18] Does not contain thiols, so excess TCEP does not need to be removed before adding a maleimide reagent.[16][20] | Can be less effective for highly hindered disulfides. |
| DTT | Strong reducing agent, highly effective.[16] | Unpleasant odor. Prone to air oxidation. Contains thiols, so excess DTT must be removed before adding the maleimide reagent to prevent it from reacting with the linker.[16] |
For most applications, TCEP is the preferred reducing agent due to its stability and compatibility with subsequent maleimide chemistry, simplifying the overall process.[16][19][20]
Protocol 1: Selective Antibody Reduction with TCEP
This protocol aims to partially reduce an IgG1 antibody to generate an average of 4 to 8 free thiols, corresponding to a Drug-to-Antibody Ratio (DAR) of 4 to 8.
Materials:
-
Monoclonal Antibody (mAb): e.g., IgG1 isotype at 5-10 mg/mL.
-
Reduction Buffer: Phosphate Buffered Saline (PBS) containing 1 mM EDTA, pH 7.2. Degas thoroughly before use.
-
TCEP Stock Solution: 10 mM TCEP-HCl in water. Prepare fresh.
Procedure:
-
Antibody Preparation: Prepare the antibody in cold Reduction Buffer to the desired concentration (e.g., 10 mg/mL).
-
Calculate TCEP Amount: The molar ratio of TCEP to mAb is critical for controlling the extent of reduction. A good starting point is a 2.5 to 3.0 molar excess of TCEP per mAb for a target of 4 free thiols (DAR 4).[16] For a target of 8 free thiols, a higher excess will be needed. This must be optimized for each specific antibody.
-
Reduction Reaction: Add the calculated volume of the fresh TCEP stock solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction at 37°C for 1-2 hours.[16] Alternatively, incubation can be done at room temperature for a longer duration (e.g., 90 minutes).[19][21] The optimal time and temperature should be determined empirically.
-
Proceed to Conjugation: Since excess TCEP does not readily react with maleimides, the reduced antibody solution can often be used directly in the conjugation step without removing the TCEP.[16][20]
Part 2: Thiol-Maleimide Conjugation
The conjugation step involves the reaction between the newly generated free thiols on the antibody and a thiol-reactive group on the linker-payload molecule. The most common reaction is the Michael addition of a thiol to a maleimide group, which forms a stable thioether bond.[20][22]
Caption: The chemoselective reaction between a thiol and a maleimide group.
Protocol 2: Conjugation of Reduced Antibody with Maleimide-Activated Payload
Materials:
-
Reduced Antibody Solution (from Protocol 1).
-
Maleimide-Activated Linker-Payload: Dissolved in a compatible organic solvent like Dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).
-
Conjugation Buffer: Same as Reduction Buffer (PBS, 1 mM EDTA, pH 7.2).
Procedure:
-
Cooling: After reduction, cool the antibody solution to room temperature or 4°C.
-
Payload Addition: Determine the required volume of the maleimide-activated payload stock solution. A molar excess of 1.5 to 2.0 equivalents of payload per free thiol is a typical starting point.
-
Reaction Incubation: Add the payload solution to the reduced antibody solution while gently stirring. To minimize aggregation, add the payload dropwise. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[20] Protect the reaction from light if using a photosensitive payload.
-
Quenching (Optional): To quench any unreacted maleimide groups, a thiol-containing reagent like N-acetylcysteine can be added in excess and incubated for an additional 20-30 minutes.
Part 3: Purification and Characterization of the ADC
After conjugation, it is essential to remove unreacted payload-linker, quenching agents, and any aggregated protein to obtain a purified ADC.
Protocol 3: ADC Purification
Method: Size Exclusion Chromatography (SEC) is a common and effective method for purifying the ADC. Materials:
-
SEC Column (e.g., PD-10 desalting columns for small scale, or a preparative SEC column on an FPLC system for larger scale).
-
Purification Buffer: PBS, pH 7.4.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of cold Purification Buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC with Purification Buffer. The ADC, being a large molecule, will elute first, while smaller molecules like the unreacted payload and quenching agent will be retained longer.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using an appropriate ultrafiltration device.
Characterization of the Final ADC
The purified ADC must be thoroughly characterized to ensure quality and consistency.
| Parameter | Method | Description |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Assesses the percentage of monomeric ADC and detects the presence of high molecular weight aggregates. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on the number of conjugated drugs. The average DAR can be calculated from the peak areas.[23] |
| Identity & DAR Confirmation | Mass Spectrometry (MS) | Provides the exact mass of the intact ADC and its subunits (light chain and heavy chain), confirming successful conjugation and DAR. |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Potency | Cell-based Cytotoxicity Assay | Measures the ability of the ADC to kill target antigen-expressing cancer cells. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Incomplete reduction of antibody disulfides. Re-oxidation of thiols before conjugation. Insufficient molar excess of payload. | Optimize TCEP concentration and incubation time/temperature. Work with degassed buffers and consider performing the reaction under an inert gas (e.g., argon or nitrogen).[21] Increase the molar excess of the maleimide-payload. |
| High DAR / Over-reduction | Excessive TCEP concentration or incubation time. | Titrate down the TCEP concentration or reduce the incubation time/temperature. Perform a time-course experiment to find the optimal reduction conditions. |
| ADC Aggregation | High concentration of organic solvent (e.g., DMSO). Hydrophobic nature of the payload. High DAR. | Keep final DMSO concentration below 10%. Add the payload solution slowly to the antibody. Include solubility-enhancing moieties (e.g., PEG) in the linker design. Aim for a lower, more controlled DAR (e.g., DAR 4).[24] |
| Loss of Antigen Binding | Conjugation at or near the antigen-binding site. Denaturation of the antibody during the process. | This is less common with hinge-region cysteine conjugation, which is distant from the antigen-binding site.[16] Ensure all steps are performed at recommended temperatures and avoid harsh buffer conditions. |
Conclusion
Conjugation via disulfide linkers is a powerful and widely adopted strategy for the development of ADCs. The success of this technique hinges on the precise control of antibody reduction and the subsequent chemoselective conjugation reaction. By understanding the underlying chemical principles and carefully optimizing the reaction parameters as outlined in these protocols, researchers can reliably produce homogeneous and potent ADCs with favorable stability and targeted release profiles, paving the way for the next generation of targeted cancer therapeutics.
References
-
ACS Publications. (2023). Selective Reduction of Cysteine Mutant Antibodies for Site-Specific Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
PubMed. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Retrieved from [Link]
-
ADC Review. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements. Retrieved from [Link]
-
UCL Discovery. (n.d.). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. Retrieved from [Link]
-
NIH. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Retrieved from [Link]
-
NIH. (n.d.). Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
NIH. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
ACS Publications. (n.d.). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Omega. Retrieved from [Link]
-
OSTI.GOV. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Retrieved from [Link]
-
ACS Publications. (2020). A Platform for the Generation of Site-Specific Antibody–Drug Conjugates That Allows for Selective Reduction of Engineered Cysteines. Bioconjugate Chemistry. Retrieved from [Link]
-
NIH. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. Retrieved from [Link]
-
Springer Nature. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Retrieved from [Link]
-
NIH. (n.d.). Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]
-
NIH. (n.d.). A review of conjugation technologies for antibody drug conjugates. PMC. Retrieved from [Link]
-
NIH. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Retrieved from [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]
-
ResearchGate. (2025). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. Retrieved from [Link]
-
ACS Publications. (n.d.). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Retrieved from [Link]
-
Semantic Scholar. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Retrieved from [Link]
-
PubMed Central. (n.d.). Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the effect of DTT (blue) and TCEP (red) as the reducing.... Retrieved from [Link]
- Google Patents. (n.d.). AU2019277700A1 - Splicing modulator antibody-drug conjugates and methods of use.
-
ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]
-
ResearchGate. (2016). How to achieve selective cleavage of disulphide bridges in the hinge region of an antibody. Retrieved from [Link]
- Google Patents. (n.d.). AU2014312215B2 - Site-specific antibody conjugation methods and compositions.
-
UCL Discovery. (n.d.). Antibody Conjugates via Disulfide Bridging: Elizabeth Ann Hull. Retrieved from [Link]
Sources
- 2. adcreview.com [adcreview.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 7. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. AU2019277700A1 - Splicing modulator antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 16. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 18. Disulfide reduction using TCEP reaction [biosyn.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. biotium.com [biotium.com]
- 22. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Conjugation of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering Stability and Controlled Release in Bioconjugates
The strategic design of antibody-drug conjugates (ADCs) and other targeted biotherapeutics hinges on the critical interplay between stability in systemic circulation and efficient payload release at the target site. The linker connecting the targeting moiety to the therapeutic payload is a key determinant of this balance. 4-Methyl-4-(methyldisulfanyl)pentanoic acid is a state-of-the-art cleavable linker designed to offer enhanced stability through steric hindrance. Its disulfide bond is engineered for selective cleavage within the highly reducing intracellular environment, ensuring that the cytotoxic or imaging agent is released preferentially inside target cells.[][2]
This guide provides a comprehensive, in-depth protocol for the successful conjugation of this compound to amine-containing biomolecules, such as antibodies, proteins, or peptides. We will delve into the mechanistic principles, provide step-by-step experimental procedures, and outline robust methods for the purification and characterization of the final conjugate, empowering researchers to leverage this advanced linker technology with confidence.
Mechanistic Principles: A Tale of Two Moieties
The conjugation strategy for this compound is a two-part narrative, dictated by its bifunctional nature: a terminal carboxylic acid and a sterically hindered disulfide bond.
-
Amide Bond Formation via EDC/NHS Chemistry: The carboxylic acid moiety serves as the anchor point for covalent attachment to the biomolecule. We will employ the widely adopted and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] This "zero-length" crosslinking method activates the carboxyl group to form a stable NHS ester, which then readily reacts with primary amines (e.g., the ε-amino group of lysine residues on an antibody) to form a highly stable amide bond.[3]
-
Reductively Cleavable Disulfide Linkage: The core of this linker's functionality lies in its disulfide bond. The presence of methyl groups adjacent to the disulfide bond provides steric hindrance, which significantly enhances its stability in the bloodstream and reduces premature drug release.[4][5] Upon internalization into target cells, the conjugate is exposed to a much higher concentration of reducing agents, most notably glutathione (GSH), which is present in millimolar concentrations in the cytoplasm compared to micromolar levels in the plasma.[][6] This steep redox potential gradient drives the cleavage of the disulfide bond, liberating the conjugated payload.
Diagram 1: Reaction Mechanism of this compound Conjugation
Caption: Workflow of EDC/NHS-mediated conjugation and subsequent intracellular cleavage.
Part 1: Preparation and Activation of the Linker
This initial phase focuses on the activation of the carboxylic acid group of this compound to make it reactive towards primary amines on the target biomolecule.
Materials Required:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction vials and magnetic stir bars
Protocol 1.1: Activation of this compound
Rationale: The two-step activation with EDC and NHS (or Sulfo-NHS) is preferred as it converts the carboxyl group into a more stable, amine-reactive NHS ester, which improves coupling efficiency and allows for better control over the reaction compared to a one-pot approach.[3] The acidic pH of the activation buffer (pH 6.0) optimizes the EDC reaction while minimizing hydrolysis of the NHS ester.
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in either anhydrous DMSO or cold Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it should be prepared fresh.[3]
-
-
Activation Reaction:
-
In a reaction vial, combine the this compound stock solution with the EDC and NHS/Sulfo-NHS stock solutions. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Part 2: Conjugation to the Biomolecule
With the activated linker prepared, the next step is the conjugation to the amine-containing biomolecule.
Materials Required:
-
Activated this compound solution (from Part 1)
-
Target biomolecule (e.g., antibody) in a suitable buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO for antibodies)
Protocol 2.1: Conjugation Reaction
Rationale: The conjugation reaction is performed at a slightly alkaline pH (7.2-7.5) to ensure that the primary amines on the biomolecule are deprotonated and thus nucleophilic, facilitating their attack on the NHS ester. It is crucial to use an amine-free buffer like PBS, as buffers such as Tris would compete for reaction with the activated linker.
-
Buffer Exchange: Ensure your biomolecule is in the Conjugation Buffer (PBS, pH 7.2-7.5). If not, perform a buffer exchange using a desalting column or dialysis.
-
Conjugation:
-
Add the freshly prepared activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will determine the final drug-to-antibody ratio (DAR) and must be optimized for each specific application. See Table 1 for starting recommendations.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
| Biomolecule Concentration | Molar Ratio (Linker:Biomolecule) | Reaction Time (RT) | Expected DAR Range |
| 1-5 mg/mL | 5:1 to 10:1 | 2 hours | 2-4 |
| 1-5 mg/mL | 10:1 to 20:1 | 2 hours | 4-8 |
| >5 mg/mL | 3:1 to 8:1 | 2 hours | 2-6 |
| Table 1: Recommended starting conditions for optimizing the conjugation reaction. The optimal conditions may vary depending on the specific biomolecule. |
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the conjugation process.
Part 3: Purification and Characterization of the Conjugate
Post-conjugation, it is imperative to purify the conjugate from unreacted linker and other reagents and to thoroughly characterize the product to ensure its quality and consistency.
Protocol 3.1: Purification
Rationale: Size Exclusion Chromatography (SEC) is an effective method for separating the large bioconjugate from smaller molecules like the unreacted linker and quenching reagents.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS and collect fractions. The conjugate will elute in the void volume, while smaller molecules will be retained longer.
-
Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing the purified conjugate.
-
Protocol 3.2: Characterization
A multi-faceted approach is required to confirm a successful conjugation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: To visually confirm conjugation. The addition of the linker and payload will increase the molecular weight of the protein, causing a shift in its migration pattern on the gel compared to the unconjugated protein.
-
Method: Run samples of the unconjugated and conjugated protein on an SDS-PAGE gel under reducing and non-reducing conditions. A band shift in the conjugate lane indicates successful conjugation.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: To determine the drug-to-antibody ratio (DAR). The linker-payload is typically hydrophobic, and each conjugation event increases the overall hydrophobicity of the biomolecule. HIC can separate species with different numbers of conjugated linkers.
-
Method: Analyze the purified conjugate on a HIC-HPLC system. The resulting chromatogram will show a distribution of peaks, with each peak corresponding to a different DAR species. The average DAR can be calculated from the relative peak areas.[7]
-
-
Mass Spectrometry (MS):
-
Principle: To obtain a precise mass of the conjugate and confirm the DAR distribution.
-
Method: Techniques like LC-MS can be used to analyze the intact or deglycosylated conjugate. The mass difference between the unconjugated and conjugated protein will correspond to the mass of the attached linkers.
-
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Visual confirmation of conjugation | Higher molecular weight band for the conjugate vs. control |
| HIC-HPLC | Determine average DAR and distribution | Separation of species with different DARs |
| Mass Spectrometry | Precise mass confirmation and DAR | Mass increase corresponding to the number of linkers attached |
| Table 2: Summary of key characterization techniques for the bioconjugate. |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Ensure EDC and NHS/Sulfo-NHS reagents are fresh and have been stored properly to prevent hydrolysis.
-
Verify that the pH of the activation and conjugation buffers are correct.
-
Optimize the molar ratio of linker to biomolecule.
-
-
Protein Aggregation:
-
High DARs can increase hydrophobicity and lead to aggregation. If observed, reduce the linker-to-biomolecule molar ratio.
-
Perform conjugation at a lower protein concentration.
-
-
Disulfide Bond Integrity:
-
The disulfide bond in this compound is stable under the recommended reaction conditions. However, avoid introducing external reducing agents (e.g., DTT, TCEP) during the conjugation process.
-
Be aware that alkaline conditions (pH > 8.5) can potentially promote disulfide scrambling, although the steric hindrance in this linker provides a degree of protection.[8]
-
Conclusion
The conjugation of this compound offers a sophisticated method for producing stable, yet intracellularly cleavable, bioconjugates. By carefully following the outlined protocols for activation, conjugation, purification, and characterization, researchers can generate high-quality conjugates for a wide range of applications in targeted therapy and diagnostics. The principles of sterically hindered disulfide stability and controlled intracellular release are central to the design of next-generation biotherapeutics, and this guide provides the foundational methodology to harness this powerful technology.
References
-
Veranova. (2024). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
Yacheng Biotech. (2024). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]
-
Sur-Vallespin, B., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 47(10), 1136-1144. [Link]
-
Dannheim, F. M., et al. (2023). Disulfide re-bridging reagents for single-payload antibody–drug conjugates. Chemical Communications, 59(64), 9726-9729. [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. [Link]
-
Erickson, H. K., et al. (2010). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 21(1), 84-92. [Link]
-
Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33, 757–768. [Link]
-
Sur-Vallespin, B., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 47(10), 1136-1144. [Link]
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Veranova. (2024). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
Bar-bouys, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1213. [Link]
-
Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(12), 6859-6864. [Link]
-
Cheloha, R. W., et al. (2019). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. mAbs, 11(8), 1476-1486. [Link]
-
Yang, H., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(12), 2639-2651. [Link]
-
G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(12), 6859-6864. [Link]
-
MedChemExpress. (n.d.). This compound. [Link]
-
Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research, 31, 2296–2313. [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]
- Wuxi Biologics (Cayman) Inc. (2024). Preparation method of antibody with site-specific modification.
Sources
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of Disulfide-Linked Antibody-Drug Conjugates: An Application Guide
Introduction: The Criticality of Purity for Disulfide-Linked ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs. Among the various linker technologies, disulfide linkers have been widely adopted due to their susceptibility to cleavage in the reducing intracellular environment of tumor cells, ensuring targeted payload release. The synthesis of these complex biomolecules, however, results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, free drug-linker, and often, aggregates and other process-related impurities.[1][2] The purity of the final ADC product is not merely a quality control checkpoint; it is a critical determinant of therapeutic efficacy and patient safety.
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the state-of-the-art purification methods for ADCs synthesized with disulfide linkers. Moving beyond a simple recitation of protocols, this guide delves into the underlying principles of each technique, explains the rationale behind experimental choices, and offers practical insights for process development and scale-up.
The primary challenges in purifying disulfide-linked ADCs stem from their inherent heterogeneity:
-
Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process, which involves the reduction of interchain disulfide bonds followed by reaction with a drug-linker, yields a mixture of ADC species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[3] Controlling and narrowing this distribution is crucial, as the DAR significantly impacts the ADC's potency, pharmacokinetics, and toxicity.[2]
-
Process-Related Impurities: Unconjugated antibodies (DAR 0) compete with the ADC for target binding, reducing efficacy. Residual free drug-linker species are highly toxic and must be cleared to acceptable levels to ensure patient safety.[4][5]
-
Product-Related Impurities: The conjugation of hydrophobic payloads can increase the propensity for aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.[2]
To address these challenges, a multi-step, orthogonal purification strategy is essential. This guide will focus on the most effective and widely used techniques: Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).
An Integrated Downstream Purification Workflow
A robust purification strategy for disulfide-linked ADCs typically involves a series of sequential and orthogonal steps designed to remove specific impurities at each stage. The following workflow represents a common and effective approach.
Caption: Integrated downstream workflow for disulfide-linked ADC purification.
Tangential Flow Filtration (TFF): The Workhorse for Initial Cleanup
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is an indispensable first step in ADC purification. Its primary roles are to remove small molecule impurities, such as unconjugated drug-linkers and residual organic solvents from the conjugation reaction, and to perform buffer exchange to prepare the ADC for subsequent chromatography steps.[3]
Principle of Operation
In TFF, the feed stream flows parallel to the membrane surface, which prevents the build-up of a filter cake that occurs in traditional dead-end filtration.[6] This sweeping action allows for efficient separation of the large ADC molecules (retentate) from smaller impurities that pass through the membrane pores (permeate).
Key Applications in ADC Purification
-
Diafiltration for Impurity Removal: By continuously adding a new buffer to the retentate at the same rate as the permeate is removed, TFF can achieve highly efficient removal of low molecular weight solutes like free drug-linkers and organic solvents (e.g., DMSO, DMAc).[7]
-
Concentration: TFF is used to concentrate the dilute post-conjugation mixture, reducing the volume for the subsequent, more expensive chromatography steps.[6]
-
Buffer Exchange: It facilitates the transfer of the ADC into a buffer system that is optimal for the next purification step, such as the high-salt binding buffer for HIC.[8]
Protocol: TFF for Free Drug Removal and Buffer Exchange
Objective: To remove unconjugated drug-linker and exchange the buffer of a crude ADC conjugation mixture.
Materials:
-
TFF system with a peristaltic pump and pressure gauges.
-
Pellicon® Capsule with a 30 kDa molecular weight cut-off (MWCO) Ultracel® membrane.
-
Crude ADC solution.
-
Diafiltration buffer (e.g., HIC binding buffer: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0).
-
Collection and waste vessels.
Procedure:
-
System Setup and Equilibration:
-
Install the TFF capsule into the system according to the manufacturer's instructions.
-
Flush the system with purified water and then with the diafiltration buffer to condition the membrane and remove any storage solutions.
-
-
Loading and Initial Concentration:
-
Load the crude ADC solution into the feed reservoir.
-
Begin recirculation of the ADC solution through the TFF system.
-
Apply a transmembrane pressure (TMP) of 10-20 psi and concentrate the solution to a target concentration of 25-30 g/L.
-
-
Diafiltration:
-
Once the target concentration is reached, begin the diafiltration process in constant-volume mode. Add the diafiltration buffer to the feed reservoir at the same rate that permeate is being removed.
-
Perform 5-10 diavolumes of buffer exchange to ensure thorough removal of small molecule impurities. The exact number of diavolumes should be determined through process development studies.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the ADC solution to the desired final concentration.
-
Recover the product from the system by draining the feed tank and displacing the remaining volume in the system with buffer.
-
Hydrophobic Interaction Chromatography (HIC): The Key to DAR Control
Hydrophobic Interaction Chromatography (HIC) is the cornerstone technique for purifying disulfide-linked ADCs.[3] It is uniquely suited to separate ADC species based on their drug-to-antibody ratio (DAR).[1]
Principle of Operation
HIC separates proteins based on differences in their surface hydrophobicity. The conjugation of hydrophobic payloads to the antibody increases its overall hydrophobicity in a DAR-dependent manner. In HIC, the ADC mixture is loaded onto a hydrophobic stationary phase in a high-salt mobile phase. The high salt concentration promotes the interaction between the hydrophobic regions of the ADC and the column resin. Elution is achieved by decreasing the salt concentration, which weakens the hydrophobic interactions, allowing the ADC species to elute in order of increasing hydrophobicity (i.e., DAR 0 elutes first, followed by DAR 2, DAR 4, etc.).[3]
Causality Behind Experimental Choices in HIC
-
Salt Selection: The type and concentration of salt in the mobile phase are critical. Salts are chosen based on the Hofmeister series, with salts like ammonium sulfate and sodium chloride being commonly used to promote binding. Ammonium sulfate is generally more effective at promoting binding but can sometimes lead to lower recovery for highly hydrophobic ADCs.[3]
-
Resin Selection: The choice of HIC resin depends on the hydrophobicity of the ADC. Resins with different hydrophobic ligands (e.g., butyl, phenyl, ether) offer varying degrees of hydrophobicity. A less hydrophobic resin may be necessary for highly hydrophobic ADCs to ensure proper elution and recovery.
-
Gradient Elution: A linear or step gradient of decreasing salt concentration is used for elution. Linear gradients are often used for analytical method development to resolve all DAR species, while step gradients can be more efficient for preparative purification to isolate a specific DAR pool.
Protocol: Preparative HIC for DAR Fractionation
Objective: To separate a mixture of disulfide-linked ADC species to obtain a pool with a narrowed DAR distribution.
Materials:
-
HPLC or MPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[5]
-
Mobile Phase B (Elution Buffer): 25 mM Potassium Phosphate, pH 7.0, containing 25% isopropanol (v/v).[5]
-
TFF-purified ADC sample in HIC binding buffer.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the ADC sample onto the equilibrated column at a controlled flow rate.
-
Elution:
-
Linear Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B over 10-20 CVs. This will separate the different DAR species into distinct peaks.
-
Step Gradient: For preparative scale, a step gradient can be more efficient. The specific percentages of Mobile Phase B for each step will need to be optimized based on the resolution observed in the linear gradient run. For example, a step to 34% B might elute DAR 0 and low DAR species, while a subsequent step to 70% B could elute the desired DAR 2 and DAR 4 species.[5]
-
-
Fraction Collection: Collect fractions corresponding to the desired DAR species based on the UV chromatogram (monitoring at 280 nm).
-
Analysis of Fractions: Analyze the collected fractions using analytical HIC or other characterization methods to confirm the DAR distribution and purity.
Size Exclusion Chromatography (SEC): The Polishing Step
Size Exclusion Chromatography (SEC) is typically the final polishing step in the ADC purification workflow.[8] Its primary functions are to remove high molecular weight species (aggregates) and to perform a final buffer exchange into the formulation buffer.[8]
Principle of Operation
SEC separates molecules based on their hydrodynamic radius. The stationary phase consists of porous beads. Larger molecules, such as aggregates, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the monomeric ADC, can enter the pores to varying extents, resulting in a longer retention time.
Protocol: SEC for Aggregate Removal and Formulation
Objective: To remove aggregates and exchange the purified ADC into its final formulation buffer.
Materials:
-
HPLC or MPLC system.
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase (Formulation Buffer): e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0.
-
HIC-purified ADC pool.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the formulation buffer.
-
Sample Loading: Inject a sample volume that is typically 1-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Final Product Analysis: Perform final quality control analysis on the purified ADC pool, including concentration determination, aggregate analysis by analytical SEC, and DAR analysis by analytical HIC.
Reversed-Phase Chromatography (RPC): An Orthogonal Approach
While HIC is the standard for DAR separation of intact ADCs, Reversed-Phase Chromatography (RPC) serves as a powerful orthogonal method, particularly for analytical characterization and, in some cases, for preparative purification of reduced ADC subunits.[9] Native RPC-MS is an emerging technique for analyzing intact ADCs under non-denaturing conditions.[10][11]
Principle of Operation
RPC separates molecules based on their hydrophobicity. In contrast to HIC, the mobile phases used in traditional RPC are denaturing (containing organic solvents and acid). For analytical purposes, disulfide-linked ADCs are often reduced to separate the light and heavy chains, and RPC is then used to resolve the different drug-loaded chains.[9]
Protocol: Analytical RPC of Reduced ADC
Objective: To determine the drug load on the light and heavy chains of a disulfide-linked ADC.
Materials:
-
UPLC/HPLC system with UV and/or mass spectrometry (MS) detection.
-
RPC column (e.g., Agilent AdvanceBio RP-mAb C4).[9]
-
Reducing agent: Dithiothreitol (DTT).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Purified ADC sample.
Procedure:
-
Sample Preparation: Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 30-37°C for 30-60 minutes to completely cleave the disulfide bonds.[9]
-
Column Equilibration: Equilibrate the RPC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection and Elution: Inject the reduced ADC sample and apply a gradient of increasing Mobile Phase B to elute the light and heavy chains. The different drug-loaded species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) will be separated based on their hydrophobicity.
-
Data Analysis: Identify and quantify the different species using UV absorbance and/or mass spectrometry to determine the drug distribution on each chain.
Data Presentation and In-Process Controls
Effective process monitoring and control are crucial for a successful ADC purification campaign. Implementing in-process analytical testing at critical stages ensures that each step is performing as expected and allows for adjustments to be made in real-time.[12]
Table 1: Key In-Process Controls for ADC Purification
| Purification Step | Critical Quality Attribute (CQA) Monitored | Analytical Method(s) | Acceptance Criteria (Example) |
| Post-Conjugation | Average DAR, Free Drug Level | HIC, RPC-HPLC | Avg. DAR: 3.5-4.5, Free Drug: < 5% |
| TFF | Free Drug Clearance, Protein Concentration | RPC-HPLC, UV-Vis (A280) | Free Drug: < 0.1%, Concentration: 20 ± 2 g/L |
| HIC | DAR Distribution, Unconjugated Ab (DAR 0) | Analytical HIC | DAR 4 > 60%, DAR 0 < 5% |
| SEC | Aggregate Level, Monomer Purity | Analytical SEC | Aggregates < 1%, Monomer > 99% |
| Final Product | Identity, Purity, Concentration, DAR, Aggregates | MS, SEC, HIC, UV-Vis | Meets final product specifications |
Scale-Up Considerations
Scaling up ADC purification from the lab to manufacturing requires careful consideration to maintain product quality.
-
TFF: Scale-up is generally straightforward, involving a proportional increase in membrane area with the batch volume while maintaining the same transmembrane pressure and cross-flow rate.
-
Chromatography (HIC & SEC): To maintain resolution, the linear velocity of the mobile phase should be kept constant. This means that as the column diameter increases, the volumetric flow rate must be increased proportionally. The bed height of the column should also be maintained. For preparative chromatography, optimizing the sample load is critical to maximize throughput without sacrificing resolution.
Conclusion: A Pathway to a Pure and Potent ADC
The purification of disulfide-linked ADCs is a complex but manageable process that is critical to the development of safe and effective cancer therapies. A well-designed downstream process, incorporating orthogonal purification techniques such as Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, is essential for controlling the critical quality attributes of the final product. By understanding the principles behind each method and implementing robust in-process controls, researchers and drug development professionals can successfully navigate the challenges of ADC purification and deliver a highly pure and potent therapeutic to the clinic. This guide provides a solid foundation for developing and executing these critical purification strategies.
References
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]
- Hahn, T., et al. (2020). Using multimodal chromatography for post-conjugation antibody-drug conjugate purification: A methodology from high throughput screening to in-silico process development.
-
Olon France. (2024, April 10). Overcoming Challenges in ADC Purification: A Case Study. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
Waters Corporation. (n.d.). A COMBINED WORKFLOW FOR IN-DEPTH CHARACTERIZATION OF CYSTEINE-CONJUGATED ANTIBODY DRUG CONJUGATES. Retrieved from [Link]
-
YouTube. (2021, January 22). Introduction to Tangential Flow Filtration (TFF). Retrieved from [Link]
-
ADC Review. (2017, April 12). Trial of High Efficiency TFF Capsule Prototype for ADC Purification. Retrieved from [Link]
-
ADC Review. (n.d.). Tangential Flow Filtration Archives. Retrieved from [Link]
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011).
- Li, F., et al. (2021).
-
BOC Sciences. (2022, December 26). ADC Downstream Purification Technology. Retrieved from [Link]
- Matsuda, Y., & Mendelsohn, B. A. (2021). Current approaches for the purification of antibody–drug conjugates.
-
Biocompare. (2019, October 8). Liquid Chromatography's Challenges in Scaling. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of Integrated Informatics Workflows for the Automated Assessment of Comparability for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
- Beck, A., et al. (2017). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Expert Review of Proteomics, 14(3), 215-230.
- Chen, T. H., et al. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Analytical Chemistry, 91(6), 3947–3954.
-
BioPharma BoardRoom. (2025, June 16). Integrated CMC workflows for current and next-generation ADCs. Retrieved from [Link]
-
LCGC International. (2017, June 20). Addressing the Challenges of Drug-to-Antibody Measurement. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Intact and Subunit Purity. Retrieved from [Link]
- Chen, T. H., et al. (2019).
-
Innovations in Pharmaceutical Technology. (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Retrieved from [Link]
- Badescu, G., et al. (2018). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery.
- Fekete, S., et al. (2017). Separation of antibody drug conjugate species by RPLC: A generic method development approach. Journal of Pharmaceutical and Biomedical Analysis, 138, 23-32.
- Chen, T. H., et al. (2019). Native reversed-phase liquid chromatography: a technique for LCMS of intact antibody-drug conjugates.
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). A COMBINED WORKFLOW FOR IN-DEPTH CHARACTERIZATION OF CYSTEINE-CONJUGATED ANTIBODY DRUG CONJUGATES. Retrieved from [Link]
- Li, H., et al. (2022).
Sources
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 5. mdpi.com [mdpi.com]
- 6. repligen.com [repligen.com]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. molnar-institute.com [molnar-institute.com]
- 10. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
experimental setup for in vitro cleavage assays of disulfide linkers
Topic: Experimental Setup for In Vitro Cleavage Assays of Disulfide Linkers
Audience: Researchers, scientists, and drug development professionals in the field of bioconjugation and targeted therapeutics.
Introduction: The Critical Role of Disulfide Linkers in Targeted Drug Delivery
Antibody-drug conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] The success of an ADC hinges on the sophisticated interplay between its three components: the specificity of the monoclonal antibody, the potency of the payload, and the performance of the chemical linker that connects them.[2]
Among the various linker technologies, disulfide linkers have been widely adopted due to their unique environmental sensitivity.[][3] These linkers are designed to be stable in the oxidative environment of the bloodstream but are susceptible to cleavage within the highly reducing intracellular environment of a target cell.[4][5] This selective cleavage is primarily mediated by the high concentration of intracellular glutathione (GSH), a tripeptide thiol that serves as a major cellular reductant.[2][4][6] The intracellular GSH concentration (1-10 mM) is significantly higher than in the blood plasma (µM range), creating a steep redox gradient that disulfide linkers exploit for targeted payload release.[7][8]
Therefore, robust and reproducible in vitro assays that accurately model this cleavage process are indispensable for the development and characterization of disulfide-linked ADCs.[7] These assays are crucial for:
-
Ranking and Selecting Candidates: Comparing the cleavage kinetics of different linker designs to select for optimal release profiles.
-
Predicting In Vivo Stability: Assessing the linker's stability to predict its half-life in circulation and potential for premature drug release.
-
Quality Control: Ensuring batch-to-batch consistency in the manufacturing of ADC therapeutics.[9]
This guide provides a detailed framework for designing and executing in vitro cleavage assays for disulfide linkers, focusing on the widely used glutathione-mediated reduction model. It offers field-proven insights into experimental design, step-by-step protocols, data analysis, and troubleshooting.
Core Principles: The Chemistry of Thiol-Disulfide Exchange
The cleavage of a disulfide linker is a chemical reaction known as thiol-disulfide exchange.[10][11][12] This is a redox reaction where a free thiol group (R'-SH) attacks a disulfide bond (R-S-S-R''), resulting in the formation of a new disulfide bond and a new free thiol.[6]
In the context of an ADC within a cell, the process is initiated by the thiolate anion form of glutathione (GS⁻), which acts as a nucleophile.[11] The reaction proceeds in a two-step mechanism:
-
Nucleophilic Attack: A GS⁻ molecule attacks one of the sulfur atoms of the ADC's disulfide linker, forming a transient mixed disulfide intermediate (ADC-S-S-G) and releasing the payload-thiol (Payload-SH).
-
Reduction of Mixed Disulfide: A second GS⁻ molecule attacks the mixed disulfide, regenerating the ADC's cysteine thiol and producing oxidized glutathione (GSSG).
This process effectively reduces the disulfide bridge, liberating the cytotoxic payload to exert its therapeutic effect. The kinetics of this reaction are dependent on several factors, including the steric hindrance around the disulfide bond, the concentration of the reducing agent (GSH), pH, and temperature.[10][11][12][13]
Materials and Reagents
Accurate and reproducible results begin with properly prepared and quality-controlled reagents.
| Reagent/Material | Recommended Specifications | Preparation & Storage Notes |
| Disulfide-Linked ADC | Purified conjugate, characterization data (e.g., DAR) available. | Prepare a stock solution (e.g., 1-10 mg/mL) in a suitable buffer (e.g., PBS). Store at ≤ -20°C in single-use aliquots to avoid freeze-thaw cycles. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Prepare from high-purity reagents and sterile filter. The physiological pH ensures the stability of the ADC and mimics circulatory conditions before cleavage. Store at 4°C. |
| Reducing Agent | L-Glutathione Reduced (GSH) | High purity (≥98%). Prepare a concentrated stock solution (e.g., 100 mM) in reaction buffer immediately before use. GSH solutions are prone to oxidation and should not be stored.[14] |
| Quenching Agent | N-Ethylmaleimide (NEM) | High purity (≥99%). Prepare a concentrated stock solution (e.g., 500 mM) in a water-miscible organic solvent like DMSO or Acetonitrile. NEM is a thiol-reactive compound that stops the cleavage reaction by capping free thiols. Store protected from light at 4°C. |
| Analytical System | HPLC or LC-MS system | Required for separating and quantifying the intact ADC from the released payload. Common choices include Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[15][16][17] |
| Control Reducing Agent | Dithiothreitol (DTT) | High purity (≥99%). Used as a positive control for complete and rapid cleavage.[18] Prepare a stock solution (e.g., 1 M) in water and store at -20°C. |
Experimental Protocol: Glutathione-Mediated Cleavage Assay
This protocol details a time-course experiment to determine the cleavage kinetics of a disulfide-linked ADC in a simulated intracellular environment.
Step 1: Preparation of Solutions
-
ADC Working Solution: Thaw a single-use aliquot of your ADC stock solution. Dilute it with Reaction Buffer (PBS, pH 7.4) to a final concentration suitable for your analytical method (e.g., 100 µg/mL).[18]
-
GSH Stock Solution: Immediately before initiating the reaction, weigh out the required amount of L-Glutathione Reduced and dissolve it in Reaction Buffer to create a 100 mM stock solution. Vortex gently to dissolve. Causality: Preparing GSH solution fresh is critical because it readily oxidizes to GSSG in solution, which would reduce its effective concentration and lead to an underestimation of the cleavage rate.[14]
Step 2: Reaction Setup and Incubation
-
Reaction Mixture: In a microcentrifuge tube, prepare the main reaction mixture. For a final volume of 200 µL:
-
20 µL of ADC working solution (final concentration: 10 µg/mL)
-
10 µL of 100 mM GSH stock solution (final concentration: 5 mM)
-
170 µL of Reaction Buffer (PBS, pH 7.4)
-
Note: These volumes can be scaled as needed. The final GSH concentration of 5 mM is chosen to mimic typical intracellular levels.[8][18]
-
-
Control Reactions: It is essential to run parallel controls to ensure the validity of the results.
-
Negative Control (Stability): ADC in Reaction Buffer without GSH. This control assesses the inherent stability of the linker under the assay conditions (temperature, pH).
-
Positive Control (Cleavability): ADC in Reaction Buffer with a strong, non-physiological reducing agent like DTT (e.g., 10 mM final concentration).[18] This confirms the disulfide bond is indeed cleavable and that your analytical method can detect the released payload.
-
Time Zero (T=0) Control: Prepare a reaction mixture as in Step 2.1, but immediately proceed to Step 4 (Quenching). This sample provides the baseline measurement before any significant cleavage occurs.
-
-
Incubation: Gently mix all tubes and place them in an incubator set to 37°C.
Step 3: Time-Course Sampling
Withdraw aliquots (e.g., 20 µL) from the main reaction tube and the negative control tube at predetermined time points. A typical time course might include 0, 1, 4, 8, 24, and 48 hours.[18] The exact time points should be adjusted based on the expected stability of the linker.
Step 4: Quenching the Reaction
-
Immediately add the collected aliquot to a new tube containing a quenching solution.
-
To quench a 20 µL aliquot, add 2 µL of 500 mM NEM stock solution. This provides a large molar excess of NEM to rapidly react with and cap all free thiols (from GSH and any released payload), thereby instantly stopping the thiol-disulfide exchange reaction.
-
Vortex briefly and place the quenched samples on ice or at -20°C until analysis.
Data Analysis and Interpretation
The quenched samples are analyzed by an appropriate chromatographic method, typically RP-HPLC or LC-MS, to separate the intact ADC from the released payload and other species.[15][17][19]
-
Chromatographic Analysis: Develop a method that provides good resolution between the peak corresponding to the intact ADC and the peak for the released payload.
-
Peak Integration: For each time point, integrate the peak areas of the intact ADC and the released payload.
-
Calculation of Cleavage: Calculate the percentage of ADC remaining or payload released at each time point relative to the total amount at T=0.
-
% ADC Remaining = (Area_ADC_t / Area_ADC_t0) * 100
-
% Payload Released = (Area_Payload_t / (Area_Payload_t_final)) * 100 (where t_final is from a fully reduced sample, e.g., the DTT positive control).
-
-
Kinetic Analysis: Plot the % ADC Remaining versus time. This data can be used to calculate the cleavage half-life (t½), which is the time required for 50% of the linker to be cleaved.
Representative Data Summary
| Time (hours) | % Intact ADC (Linker A) | % Intact ADC (Linker B) | Notes |
| 0 | 100% | 100% | Baseline measurement. |
| 1 | 95.2% | 88.1% | Linker B shows faster initial cleavage. |
| 4 | 82.5% | 60.5% | Significant difference in stability observed. |
| 8 | 68.0% | 35.2% | Linker B is approaching its half-life. |
| 24 | 33.1% | < 5% | Linker A is more stable over 24 hours. |
| Calculated t½ | ~14 hours | ~6.5 hours | Linker A is over twice as stable as Linker B in this assay. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No cleavage observed, even in DTT control. | 1. Analytical method not separating/detecting species. 2. Highly hindered or non-reducible disulfide bond. | 1. Optimize HPLC/LC-MS method (gradient, column, mobile phase). Confirm payload detection. 2. This may be an intrinsic property of the linker; re-evaluate linker design. |
| High variability between replicates. | 1. Inconsistent pipetting. 2. GSH stock solution oxidized before use. 3. Incomplete quenching. | 1. Use calibrated pipettes and careful technique. 2. Always prepare GSH solution immediately before starting the experiment. 3. Ensure a sufficient molar excess of NEM is used for quenching. |
| Significant cleavage in Negative Control (No GSH). | 1. ADC linker is unstable at pH 7.4 / 37°C. 2. Contamination of buffer with reducing agents. | 1. This indicates poor linker stability, a critical finding. 2. Use fresh, high-purity buffers. |
| Cleavage rate is too fast or too slow to measure accurately. | 1. Time points are not appropriate for the linker's stability. | 1. For fast cleavage, use shorter time points (e.g., 0, 5, 15, 30, 60 mins). For slow cleavage, extend the time course (e.g., 48, 72, 96 hours). |
References
- 2. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 4. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy | Poster Board #893 - American Chemical Society [acs.digitellinc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methyl-4-(methyldisulfanyl)pentanoic Acid in Preclinical Antibody-Drug Conjugate (ADC) Development
Introduction: Engineering Specificity and Potency in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing power of cytotoxic agents.[1][2] The efficacy and safety of an ADC are not solely dictated by the antibody and the payload but are critically dependent on the linker that connects them.[3] This linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet labile enough to efficiently liberate the cytotoxic payload within the target cancer cell.[3][4]
This application note provides a detailed guide to the use of 4-Methyl-4-(methyldisulfanyl)pentanoic acid , a cleavable linker, in the preclinical development of ADCs. This linker belongs to the class of disulfide-containing linkers, which are designed to be cleaved in the reducing environment of the cell, thereby offering a tumor-selective mechanism of drug release.[5] We will explore the underlying mechanism, provide detailed protocols for conjugation and characterization, and outline methodologies for preclinical in vitro and in vivo evaluation.
The Scientific Rationale: Steric Hindrance and Reductive Cleavage
The core of this compound's utility lies in its disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents like glutathione (GSH), which is present in significantly higher concentrations inside cells (1-10 mM) compared to the plasma (~5 µM).[5][6] This concentration gradient is the fundamental driver for the selective release of the payload within the tumor cell.[5]
A key structural feature of this compound is the gem-dimethyl group adjacent to the disulfide bond. This steric hindrance is a critical design element that enhances the linker's stability in plasma by shielding the disulfide bond from premature reduction.[7][8] Studies have shown that modulating the steric hindrance around the disulfide bond is a crucial strategy for optimizing the balance between in vivo stability and efficient intracellular payload release, ultimately impacting the ADC's therapeutic index.[9][10]
Mechanism of Action: From Systemic Circulation to Intracellular Target
The journey of an ADC constructed with this compound is a multi-step process designed for maximal therapeutic impact and minimal collateral damage.
-
Systemic Circulation: The ADC circulates in the bloodstream. The sterically hindered disulfide linker ensures stability, minimizing premature payload release.[11]
-
Tumor Targeting & Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[12]
-
Intracellular Trafficking: The ADC is trafficked through the endosomal-lysosomal pathway.
-
Reductive Cleavage: Within the cell, the high concentration of glutathione (GSH) facilitates the reduction of the disulfide bond in the linker.[5] This cleavage event liberates the payload from the antibody.
-
Payload-Mediated Cytotoxicity: The freed, active payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.[2]
-
The Bystander Effect: A significant advantage of using cleavable linkers with membrane-permeable payloads is the potential for a "bystander effect."[6][9][13] Once the payload is released, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly important in treating heterogeneous tumors.[6][14][15]
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the key stages of preclinical ADC development using this compound.
Part 1: Preparation of the Linker-Payload Conjugate
Before conjugation to the antibody, the this compound linker must first be conjugated to the cytotoxic payload. This typically involves activating the carboxylic acid group of the linker and reacting it with a suitable functional group (e.g., an amine) on the payload molecule.
Part 2: ADC Conjugation via Amine Coupling
This protocol describes the conjugation of a payload-linker construct, where the linker is this compound, to the surface-accessible lysine residues of a monoclonal antibody. The process involves the activation of the linker's carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amines of lysine residues on the antibody.[16][][18]
Diagram: ADC Conjugation Workflow
Sources
- 1. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
bioconjugation of 4-Methyl-4-(methyldisulfanyl)pentanoic acid to monoclonal antibodies
Application Note & Protocol
Site-Specific Antibody-Drug Conjugation via Thiol-Disulfide Exchange with 4-Methyl-4-(methyldisulfanyl)pentanoic acid
Introduction: The Principle of Controlled Disulfide Bond Conjugation
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted therapy, particularly in oncology. A critical factor determining an ADC's therapeutic index is the precise control over the drug-to-antibody ratio (DAR) and the site of conjugation. Covalent linkage through the reduction and subsequent alkylation of interchain disulfide bonds in monoclonal antibodies (mAbs) is a common strategy. However, an alternative and increasingly popular method involves a thiol-disulfide exchange mechanism, which offers a pathway to creating homogenous ADC populations with defined DAR values.
This application note provides a detailed protocol for the bioconjugation of this compound to a monoclonal antibody. This reagent acts as a linker-payload synthon, where the methyldisulfanyl group serves as a reactive handle for conjugation to free thiols on the mAb. The core of this process relies on the selective reduction of the mAb's interchain disulfides, followed by a controlled thiol-disulfide exchange reaction. This method avoids the use of traditional maleimide chemistry, which can be susceptible to retro-Michael addition, leading to drug deconjugation.
The primary advantage of this approach is the generation of a more stable conjugate. The resulting disulfide bond between the linker and the antibody is less prone to cleavage in circulation compared to some thiol-ether bonds, yet it can be engineered for selective reduction in the intracellular environment of target cells.
Mechanism of Action: Thiol-Disulfide Exchange
The conjugation process is a two-step reaction initiated by the selective reduction of the antibody's interchain disulfide bonds. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This step exposes reactive thiol groups (-SH) on the cysteine residues.
Following the reduction, the this compound linker is introduced. The exposed antibody thiols then attack the disulfide bond of the reagent, leading to the displacement of a methylthiol leaving group and the formation of a new, stable disulfide bond between the antibody and the linker.
Figure 1: Mechanism of ADC formation via thiol-disulfide exchange.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
HPLC system (HIC and RP columns)
-
Mass Spectrometer (optional, for intact mass analysis)
-
pH meter
-
Centrifugal desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Incubator or water bath
-
Pipettes and general lab consumables
Reagents and Buffers
-
Monoclonal Antibody: e.g., Trastuzumab or a similar IgG1, at a concentration of ≥5 mg/mL.
-
Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5. Note: The EDTA is crucial to chelate any trace metals that could catalyze re-oxidation of the free thiols.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP). Prepare a fresh 10 mM stock solution in water.
-
Conjugation Reagent: this compound. Prepare a 20 mM stock solution in a suitable organic solvent like DMSO.
-
Quenching Reagent: N-acetylcysteine. Prepare a 100 mM stock solution in water.
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for a starting scale of 5 mg of a monoclonal antibody. Adjust volumes accordingly for different scales.
Workflow Overview
Figure 2: Experimental workflow for ADC synthesis.
Step 1: Antibody Preparation and Buffer Exchange
The initial storage buffer of the antibody may contain components that interfere with the reaction. A buffer exchange into the Conjugation Buffer is a critical first step.
-
Equilibrate a centrifugal desalting column (e.g., Zeba™ Spin, 7K MWCO) with Conjugation Buffer according to the manufacturer's instructions.
-
Load the antibody solution (e.g., 5 mg) onto the column.
-
Centrifuge to elute the antibody in the new buffer.
-
Measure the concentration of the recovered antibody using its extinction coefficient at 280 nm (e.g., 1.4 mL/(mg·cm) for a typical IgG1). Adjust the concentration to 5 mg/mL with Conjugation Buffer.
Step 2: Partial Reduction of the Antibody
The goal is to selectively reduce the interchain disulfides while leaving the intrachain disulfides intact. The molar ratio of TCEP to mAb is a key parameter to optimize. A typical starting point is a 2.5-fold molar excess of TCEP per mAb.
| Parameter | Value | Rationale |
| mAb Concentration | 5 mg/mL (~33.3 µM) | Ensures efficient reaction kinetics. |
| TCEP Molar Excess | 2.5 equivalents | Aims to reduce the 4 interchain disulfides, generating 8 free thiols per mAb. |
| Incubation Time | 90 minutes | Allows for sufficient reduction without causing protein unfolding. |
| Incubation Temp. | 37°C | Facilitates the reduction process. |
-
In a microcentrifuge tube, add the required volume of the 10 mM TCEP stock solution to the 5 mg/mL antibody solution to achieve a 2.5 molar excess.
-
Incubate the reaction mixture at 37°C for 90 minutes.
Step 3: Removal of Excess Reducing Agent
It is imperative to remove the excess TCEP before adding the disulfide-containing linker. Failure to do so will result in the TCEP reducing the linker, preventing its conjugation to the antibody.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer, as described in Step 3.2.
-
Work quickly to minimize the re-oxidation of the newly formed free thiols.
Step 4: Conjugation Reaction
The reduced antibody is now ready to react with the this compound. A molar excess of the linker is used to drive the reaction to completion.
| Parameter | Value | Rationale |
| Linker Molar Excess | 8-fold excess per mAb | Ensures that each available thiol site is conjugated. |
| DMSO Concentration | <10% (v/v) | High concentrations of organic solvent can denature the antibody. |
| Incubation Time | 60 minutes | Typically sufficient for the thiol-disulfide exchange to reach completion. |
| Incubation Temp. | 25°C (Room Temp.) | A mild temperature that preserves protein integrity. |
-
To the reduced, desalted antibody solution, add the required volume of the 20 mM linker stock solution (in DMSO) to achieve an 8-fold molar excess.
-
Ensure the final DMSO concentration in the reaction mixture does not exceed 10%.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
Step 5: Quenching the Reaction
To consume any unreacted linker, a quenching agent with a free thiol, such as N-acetylcysteine, is added.
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the starting amount of linker) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature.
Step 6: Purification and Final Buffer Exchange
The final step is to remove the quenched linker, the displaced methylthiol, and exchange the ADC into a suitable storage buffer.
-
Perform a final buffer exchange into PBS, pH 7.4 using a desalting column as described in Step 3.2. This process will remove small molecule impurities.
-
Determine the final concentration of the purified ADC.
-
Sterile filter the final product using a 0.22 µm filter and store at 4°C.
Characterization and Quality Control
Thorough characterization is essential to confirm the success of the conjugation and to determine the quality of the final product.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC). Species with higher DAR values are more hydrophobic and will have longer retention times on the HIC column.
-
Method: A non-porous HIC column is typically used with a reverse salt gradient (e.g., from high ammonium sulfate to low ammonium sulfate).
-
Expected Outcome: The chromatogram should show distinct peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8). The weighted average of these peak areas provides the average DAR of the ADC population.
| Species | Expected Number of Drugs | Relative Hydrophobicity |
| Unconjugated mAb | 0 | Lowest |
| ADC | 2 | |
| ADC | 4 | |
| ADC | 6 | |
| ADC | 8 | Highest |
Analysis of Purity and Aggregation
Size Exclusion Chromatography (SEC) can be used to assess the level of aggregation in the final ADC product.
-
Method: An SEC-HPLC column is used with an isocratic mobile phase (e.g., PBS).
-
Expected Outcome: A successful conjugation should yield a final product with >95% monomeric species. The presence of high molecular weight species indicates aggregation.
Confirmation of Covalent Linkage
Mass spectrometry provides definitive confirmation of conjugation and the precise mass of the different ADC species.
-
Method: The ADC can be analyzed by ESI-MS after deglycosylation to simplify the spectrum.
-
Expected Outcome: The mass spectrum will show a distribution of peaks corresponding to the mass of the antibody plus integer multiples of the mass of the conjugated linker-payload.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Inefficient reduction of mAb. | Increase TCEP molar excess or incubation time. Ensure TCEP stock is fresh. |
| Re-oxidation of thiols before conjugation. | Minimize time between TCEP removal and linker addition. Ensure EDTA is in the buffer. | |
| Hydrolysis or degradation of the linker. | Ensure linker stock is fresh and stored correctly. | |
| High Aggregation | High concentration of organic solvent (DMSO). | Keep DMSO concentration below 10% (v/v). |
| Over-reduction of the antibody, exposing hydrophobic patches. | Reduce TCEP concentration or incubation time. | |
| Heterogeneous Product | Incomplete reaction or quenching. | Increase linker excess or incubation time. Ensure quenching step is performed correctly. |
References
-
Strop, P. Antibody-drug conjugates: A new wave of cancer therapeutics. Nature Reviews Cancer. [Link]
-
Tumey, L.N. et al. Mild Method for Interchain Thiol-Disulfide Rebridging on a Monoclonal Antibody. Bioconjugate Chemistry. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]
protocol for assessing the stability of ADCs with disulfide linkers
Title: Comprehensive Stability Assessment of Antibody-Drug Conjugates with Disulfide Linkers
Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugate (ADC) development.
Abstract
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody and the cytotoxic payload, is a critical component influencing the ADC's efficacy and safety profile. Disulfide linkers are a widely used class of cleavable linkers designed to be stable in systemic circulation and labile within the reducing intracellular environment of target cells. However, premature cleavage or degradation of the disulfide bond can lead to off-target toxicity and reduced therapeutic efficacy. Therefore, a robust and comprehensive protocol to assess the stability of ADCs with disulfide linkers is paramount during development and for quality control. This application note provides a detailed guide, including step-by-step protocols, for the analytical characterization of the stability of disulfide-linked ADCs.
Introduction to Disulfide Linker Stability in ADCs
The stability of an ADC is a critical quality attribute (CQA) that can significantly impact its safety, efficacy, and shelf-life.[1][2] For ADCs utilizing disulfide linkers, stability is a nuanced parameter. The linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. Conversely, upon internalization into the target cancer cell, the disulfide bond must be readily cleaved to release the active drug. This selective lability is primarily achieved by exploiting the significant glutathione (GSH) concentration gradient between the extracellular and intracellular environments.[3] The cytosol of a cell has a GSH concentration of approximately 1-10 mM, creating a highly reducing environment, whereas the extracellular plasma has a much lower concentration of reducing agents.[3][4]
However, several factors can compromise the stability of disulfide linkers in circulation, leading to premature drug release. These include:
-
Thiol-Disulfide Exchange: Reaction with free thiols in the plasma, such as cysteine.[4]
-
Reduction: Direct reduction by plasma components.
-
Disulfide Bond Scrambling: Rearrangement of disulfide bonds, particularly in certain IgG subclasses under specific pH conditions.[5]
Therefore, a multi-faceted analytical approach is required to thoroughly assess the stability of disulfide-linked ADCs. This involves subjecting the ADC to various stress conditions and employing a suite of orthogonal analytical techniques to monitor for degradation and drug deconjugation.[2][6]
Key Degradation Pathways for Disulfide-Linked ADCs
Understanding the potential degradation pathways is crucial for designing a comprehensive stability assessment protocol. The primary modes of instability for disulfide-linked ADCs are illustrated below.
Figure 1: Key degradation and activation pathways for disulfide-linked ADCs.
Comprehensive Analytical Strategy
A robust stability assessment of disulfide-linked ADCs requires a multi-pronged approach, employing orthogonal analytical techniques to monitor various critical quality attributes. The general workflow for such an assessment is outlined below.
Figure 2: General workflow for assessing the stability of ADCs.
A comparison of the primary analytical techniques used in ADC stability studies is provided in the table below.
| Technique | Primary Information Obtained | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), drug distribution.[7][8][9] | Non-denaturing, high resolution for DAR species.[7][10] | Incompatible with MS due to non-volatile salts.[8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR (on reduced ADC), free payload analysis.[11][12] | High resolution, MS compatible.[11][12] | Denaturing conditions can alter ADC structure.[11] |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation.[6] | Non-denaturing, reliable for high molecular weight species. | Limited resolution for species of similar size. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Purity, fragmentation (reduced and non-reduced).[13][14] | High resolution, automated, small sample volume. | Can be sensitive to buffer composition. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass, DAR, identification of degradation products, free payload quantification.[1][15] | High sensitivity and specificity, structural information.[15] | Complex data analysis, potential for ion suppression. |
Detailed Protocols
This section provides detailed, step-by-step protocols for the key analytical methods used to assess the stability of disulfide-linked ADCs.
In Vitro Plasma Stability Assay
This assay is fundamental to understanding the stability of an ADC in a physiologically relevant matrix.
Objective: To monitor the change in Drug-to-Antibody Ratio (DAR) and the release of free payload from a disulfide-linked ADC over time when incubated in plasma.
Materials:
-
Disulfide-linked ADC
-
Human or animal plasma (e.g., from a reputable commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) solution (100 mM in DMSO)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Tris-HCl buffer (1 M, pH 8.0)
-
Incubator at 37°C
-
HPLC or UHPLC system
-
LC-MS/MS system
Protocol:
-
ADC Preparation: Prepare a stock solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation Setup:
-
In a microcentrifuge tube, add the ADC stock solution to pre-warmed plasma to achieve a final ADC concentration of 0.1 mg/mL.
-
Gently mix by pipetting.
-
Prepare a control sample by incubating the ADC in PBS under the same conditions.
-
-
Time-Point Sampling:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-ADC mixture.
-
-
Sample Processing for Free Payload Analysis:
-
To the collected aliquot, immediately add 4 volumes of cold ACN with 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis of the free payload.
-
-
Sample Processing for DAR Analysis (HIC or RP-HPLC):
-
To a separate aliquot from each time point, add NEM to a final concentration of 10 mM to cap any free thiols and prevent further disulfide exchange.[3]
-
These samples are now ready for analysis by HIC or RP-HPLC.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and elute later.[8][16]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid Linkers in Bioconjugates
Welcome to the technical support center for the 4-Methyl-4-(methyldisulfanyl)pentanoic acid linker. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered disulfide linker in their bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). Here, we provide in-depth FAQs, practical troubleshooting guides, and detailed experimental protocols to help you navigate challenges and optimize the stability and performance of your conjugates.
Introduction: The Role of Steric Hindrance in Disulfide Linker Stability
The this compound linker is a cleavable linker designed for ADCs.[1][2][3][4][5][6] Its core feature is a disulfide bond engineered for selective cleavage within the highly reducing environment of a target cell, releasing a cytotoxic payload. The key innovation of this linker lies in the quaternary carbon (a gem-dimethyl group) adjacent to the disulfide bond. This structural feature provides significant steric hindrance, a critical factor in preventing premature cleavage of the linker in the systemic circulation.[7][8][9]
The central challenge in disulfide linker design is balancing two opposing requirements: the linker must be exceptionally stable in plasma to prevent off-target toxicity, yet it must be efficiently cleaved upon internalization into a cancer cell to ensure therapeutic efficacy.[10][11][12] This guide will explore how the inherent steric hindrance of the this compound linker addresses this challenge and provide guidance on how to troubleshoot and validate its performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound linker?
A1: This linker operates on a redox-potential gradient. The disulfide bond is designed to be relatively stable in the bloodstream, which has a low concentration of reducing agents like free cysteine.[8][10] Upon internalization of the ADC into a target cell, the linker is exposed to a much higher concentration of glutathione (GSH), a potent reducing agent found in the millimolar range within the cytosol.[8][10] This high GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond, releasing the conjugated payload to exert its cytotoxic effect.[13] The gem-dimethyl group provides steric shielding to slow the rate of reduction in plasma without preventing it in the GSH-rich intracellular environment.[9][10]
Q2: Why is steric hindrance so important for this linker's stability?
A2: The primary cause of premature payload release from disulfide-linked ADCs is thiol-disulfide exchange with circulating thiols in the blood.[8] Steric hindrance, provided by the bulky methyl groups adjacent to the disulfide bond, acts as a physical shield.[8][14] This shield makes it more difficult for reducing agents in the plasma to access and attack the disulfide bond, thereby significantly increasing the linker's half-life and stability in circulation.[7][8][14] Clinically approved ADCs have demonstrated that hindered disulfide linkers enhance the stability of conjugates.[9]
Q3: What is the "stability-release paradox" and how does it relate to this linker?
A3: This paradox refers to the challenge that strategies used to increase a linker's stability in plasma (like adding steric hindrance) can sometimes also inhibit its desired cleavage inside the target cell.[10][14] An overly stabilized disulfide bond may be too resistant to reduction even by the high intracellular GSH concentrations, leading to poor payload release and reduced efficacy.[14] The design of the this compound linker aims to strike an optimal balance, providing sufficient steric hindrance for plasma stability while remaining susceptible to the robust reducing power of the cytosol.[10]
Q4: Can the stability of this linker vary between preclinical species and humans?
A4: Yes, significant differences in linker stability can be observed between species.[7] For instance, some linkers, like the widely used Val-Cit peptide linker, are known to be unstable in mouse plasma due to the presence of specific enzymes like carboxylesterase 1C, but are stable in human plasma.[15][16] While the this compound linker's stability is primarily governed by redox potential rather than enzymatic cleavage, differences in the levels and types of circulating reducing agents across species can still lead to variations in stability. Therefore, it is crucial to perform plasma stability assays using plasma from all relevant species, including human, during preclinical development.
Q5: Besides the linker itself, what other factors can influence the stability of my ADC?
A5: The conjugation site on the antibody plays a critical role.[7][14] Attaching the linker to a more sterically protected or buried cysteine residue can further shield the disulfide bond and enhance stability.[14][17] Conversely, conjugation at a highly solvent-exposed site may increase its susceptibility to cleavage. The overall chemical properties of the payload can also have an effect. Therefore, optimizing both the linker chemistry and the conjugation strategy is key to developing a stable and effective ADC.
Troubleshooting Guides
This section addresses common problems encountered during the development of ADCs using the this compound linker.
Guide 1: Problem - Premature Payload Release Observed in Plasma Stability Assays
Symptoms:
-
A rapid decrease in the average Drug-to-Antibody Ratio (DAR) over a time course when the ADC is incubated in plasma.[7]
-
Detection and quantification of free payload in the plasma supernatant, which increases over time.
Underlying Causes & Solutions:
-
Insufficient Steric Hindrance: While the linker is designed to be stable, the specific antibody-payload combination might require even greater protection.
-
Suboptimal Conjugation Site: The linker may be conjugated to a highly solvent-accessible cysteine residue on the antibody, making it an easy target for reducing agents.
-
Assay-Related Artifacts: The experimental conditions of the plasma stability assay itself could be causing issues.
-
Solution: Run a parallel control where the ADC is incubated in a buffer (e.g., PBS) instead of plasma. If the DAR also drops in the buffer control, it points to an intrinsic instability of the ADC formulation itself, rather than plasma-mediated cleavage.[7] Ensure proper sample handling, including immediate freezing of aliquots at -80°C to quench any ongoing reactions.[7]
-
Troubleshooting Workflow: Premature Payload Release
Caption: A flowchart for systematically troubleshooting premature payload release.
Guide 2: Problem - Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Symptom:
-
Characterization by HIC, RP-HPLC, or MS reveals a lower-than-expected average DAR or high heterogeneity (e.g., a large DAR 0 peak).[][19][20]
Underlying Causes & Solutions:
-
Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody must be fully reduced to thiols (-SH) before the conjugation reaction.
-
Solution: Optimize the reduction step. Increase the concentration of the reducing agent (e.g., TCEP or DTT), extend the reaction time, or adjust the temperature. Monitor the reduction efficiency by analyzing a small aliquot via non-reducing SDS-PAGE.
-
-
Inefficient Conjugation Reaction: The activated linker (e.g., as an NHS ester) may not be reacting efficiently with the antibody's free thiols.
-
Solution: Ensure the linker is fresh and has been stored under appropriate anhydrous conditions to prevent hydrolysis of the activated ester. Increase the molar excess of the linker relative to the antibody. Optimize the reaction buffer pH (typically around 7.0-7.5 for thiol-maleimide or thiol-disulfide exchange reactions).
-
-
Linker-Payload Instability: The linker itself or the activated linker-payload molecule might be degrading during the conjugation process.
-
Solution: Characterize the stability of your linker-payload reagent under the planned conjugation conditions (buffer, pH, temperature) before reacting it with the antibody. Use LC-MS to check for degradation products.
-
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a standardized method to assess the stability of your ADC in plasma.[21]
Objective: To determine the rate of payload deconjugation by measuring the change in average DAR over time.[8]
Materials:
-
Test ADC at a known concentration (e.g., 5 mg/mL in formulation buffer).
-
Frozen plasma from relevant species (e.g., human, mouse, rat), stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads).
-
Wash and elution buffers for immunoaffinity capture.
-
LC-MS system for DAR analysis.
Step-by-Step Methodology:
-
Preparation: Thaw the plasma on ice. Once thawed, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Incubation: In microcentrifuge tubes, spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control by spiking the ADC into PBS.
-
Time Course: Incubate all tubes at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect an aliquot from each tube.
-
Sample Quenching: Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis to halt any further degradation.[8]
-
ADC Isolation: Thaw the plasma samples. Isolate the ADC from the plasma matrix using an immunoaffinity capture method (e.g., Protein A beads).
-
Analysis: Analyze the purified, intact ADC using an appropriate method like HIC-HPLC or LC-MS to determine the average DAR for each time point.[8][]
-
Data Interpretation: Plot the average DAR versus time for both the plasma and PBS samples. A significant decrease in DAR in the plasma samples compared to the stable PBS control indicates linker cleavage.[8]
Workflow for Plasma Stability Assay
Caption: Experimental workflow for an in vitro plasma stability assay.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful method for resolving ADC species with different numbers of conjugated payloads, making it ideal for DAR determination.[][20]
Objective: To separate and quantify the distribution of drug-loaded species (DAR 0, 2, 4, etc.) and calculate the average DAR.
Materials:
-
HIC column (e.g., Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
Step-by-Step Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Chromatographic Separation: Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing drug loads (DAR 2, DAR 4, etc.), which are more hydrophobic and bind more strongly to the column.[]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak area for each species. Calculate the weighted average DAR using the following formula:[19] Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Data Summary Table
The stability of a disulfide linker is fundamentally tied to its steric environment. The table below provides a conceptual summary of how steric hindrance impacts linker stability, based on established principles.[10][14][21]
| Linker Type | Steric Hindrance | Relative Plasma Stability (t½) | Relative Intracellular Cleavage Rate | Key Characteristic |
| Unhindered Disulfide | Low | Low | High | Prone to premature cleavage in circulation.[10] |
| This compound | Medium (gem-dimethyl) | Moderate-High | Moderate | Balanced stability and effective intracellular release. [9] |
| Highly Hindered Disulfide (e.g., cyclobutyl) | High | High | Low | Excellent stability but may suffer from inefficient payload release.[14] |
| Note: Values are relative and intended for comparative purposes. Actual half-lives and cleavage rates are specific to the full ADC construct and must be determined empirically. |
References
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. Available from: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]
-
ResearchGate. (n.d.). Conjugation Site Influences Antibody-Conjugated Drug PK Assays: Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates. Available from: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Available from: [Link]
-
Springer Nature Experiments. (n.d.). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Available from: [Link]
-
Pujol, A., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Omega, 6(39), 25347-25355. Available from: [Link]
-
Chemsrc. (2025). CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid. Available from: [Link]
-
Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6274-6279. Available from: [Link]
-
Upadhyay, R., et al. (2021). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 49(1), 79-87. Available from: [Link]
-
Lu, D., et al. (2005). Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. Journal of Biological Chemistry, 280(30), 28439-28444. Available from: [Link]
-
Sorkin, A., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry, 30(12), 3023-3033. Available from: [Link]
-
Li, Z., et al. (2020). Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. Chemical Science, 11(15), 3892-3898. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Available from: [Link]
-
ResearchGate. (2025). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available from: [Link]
-
Staben, L. R., et al. (2016). Current ADC Linker Chemistry. Pharmaceuticals, 9(4), 63. Available from: [Link]
-
Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(4), 63. Available from: [Link]
-
ResearchGate. (n.d.). A): Chemical structures of the different ADCs and their linker architectures compared in this study. (b). Available from: [Link]
-
Midas Pharma. (n.d.). 4-Methyl-4-(methyldithio)pentanoic acid. Available from: [Link]
-
ResearchGate. (2025). A Novel Disulfide-Containing Polycationic Amphiphile: 1,28-Di[(cholest-5-en-3β-yl)disulfanyl]-4,25-dioxo-3,8,12,17,21,26-hexaazaoctacosane Tetrahydrochloride. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid | Chemsrc [chemsrc.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. 4-Methyl-4-(methyldithio)pentanoic acid [midas-pharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 19. lcms.cz [lcms.cz]
- 20. benchchem.com [benchchem.com]
- 21. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Conjugating 4-Methyl-4-(methyldisulfanyl)pentanoic acid
Welcome to the technical support center for challenges in the bioconjugation of 4-Methyl-4-(methyldisulfanyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible conjugation outcomes.
Introduction to the Molecule and its Challenges
This compound is a heterobifunctional linker containing two key reactive moieties: a carboxylic acid and a disulfide bond. The carboxylic acid allows for conjugation to primary amines on biomolecules (e.g., lysine residues on antibodies) via amide bond formation, typically using carbodiimide chemistry. The disulfide bond can be cleaved under reducing conditions, making it a popular choice for drug delivery systems where the payload is released in the reducing environment of the cell.
However, the unique structure of this linker, specifically the gem-dimethyl groups adjacent to the disulfide bond and the tertiary carbon alpha to the carboxylic acid, presents a set of challenges that can impact conjugation efficiency, yield, and the stability of the final conjugate. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Carboxylic Acid Activation and Amide Bond Formation
Question 1: I am experiencing very low conjugation yield when trying to couple this compound to my antibody using standard EDC/NHS chemistry. What are the likely causes?
Low conjugation yield is a common issue, and with this particular linker, steric hindrance is a primary suspect.[1][2] Let's break down the potential causes and solutions.
Possible Cause 1: Steric Hindrance at the Carboxylic Acid
The carboxylic acid in this compound is attached to a tertiary carbon atom. This bulky arrangement can physically obstruct the approach of the EDC and NHS coupling reagents, leading to inefficient activation of the carboxyl group.[1][2][3]
-
Expert Insight: Standard EDC/NHS protocols may not be optimal for such sterically hindered acids. The formation of the O-acylisourea intermediate, the first step in EDC activation, is likely the rate-limiting step and is significantly slowed by steric bulk.[4][5]
Troubleshooting Steps:
-
Increase Reaction Time and Temperature for Activation: For the activation step (reaction with EDC/NHS), consider increasing the incubation time from the standard 15-30 minutes to 1-2 hours. You can also try performing the activation at room temperature instead of 4°C to provide more energy to overcome the activation barrier. However, be mindful that higher temperatures can also increase the rate of hydrolysis of the active intermediate.[6][7]
-
Optimize Molar Ratios of Coupling Reagents: Increase the molar excess of both EDC and NHS. A higher concentration of reagents can help drive the reaction forward. See the table below for starting recommendations.
-
Consider Alternative Activation Chemistries: If optimizing EDC/NHS fails, you might explore alternative coupling reagents known to be more effective for hindered acids, such as using methanesulfonyl chloride to form a mixed anhydride.[3]
Table 1: Recommended Reagent Molar Ratios for Overcoming Steric Hindrance
| Reagent | Standard Protocol (Molar Excess over Linker) | Recommended for Hindered Linker (Molar Excess over Linker) | Rationale |
| EDC | 2 - 10 fold | 20 - 50 fold | Increases the probability of successful collisions with the sterically shielded carboxyl group.[4] |
| NHS/sulfo-NHS | 2 - 10 fold | 20 - 50 fold | Traps the highly reactive O-acylisourea intermediate to form a more stable NHS-ester, preventing rapid hydrolysis.[8][9] |
Possible Cause 2: Inappropriate Buffer Conditions
The choice of buffer is critical for successful EDC/NHS chemistry.[4][6]
-
Activation Step: This step requires a slightly acidic pH (4.5-6.0) to ensure the carboxyl group is protonated and reactive. MES buffer is a common and appropriate choice.[4][10]
-
Coupling Step: The reaction of the NHS-ester with the primary amine on your biomolecule is most efficient at a pH of 7.2-8.5. PBS is a suitable buffer for this step.[5][6]
CRITICAL ERROR TO AVOID: Never use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation or coupling steps, as they will compete with your target molecules and quench the reaction.[6]
Section 2: The Role and Reactivity of the Disulfide Bond
Question 2: I'm concerned about the stability of the disulfide bond during my conjugation reaction. Could it be prematurely reduced?
This is a valid concern, but the structure of this compound offers some inherent stability.
Understanding Disulfide Stability:
The stability of a disulfide bond is influenced by the steric bulk of the adjacent atoms.[11] The two methyl groups on the carbon atom next to the disulfide in your linker create steric hindrance, which protects the bond from nucleophilic attack by reducing agents.[11][12] This is a desirable feature for applications like antibody-drug conjugates (ADCs), where the linker needs to be stable in circulation but cleavable in the target cell.[11][13]
Troubleshooting and Best Practices:
-
Avoid Exogenous Reducing Agents: Ensure that your antibody or protein solution has not been treated with reducing agents like DTT or TCEP, unless disulfide reduction is a deliberate step in your overall scheme. If your protein required reduction for other reasons, these agents must be completely removed via desalting columns or dialysis before starting the conjugation.
-
Control Reaction pH: While the disulfide bond is relatively stable, extremely high pH values (> 9.0) can promote disulfide exchange reactions, especially in the presence of free thiols.[14] Stick to the recommended pH ranges for your conjugation chemistry.
Question 3: After conjugation, I plan to reduce the disulfide bond to release a payload. Will the steric hindrance make this difficult?
The steric hindrance that provides stability also makes the disulfide bond more resistant to reduction compared to unhindered disulfides (like that in glutathione).[11]
Experimental Considerations for Disulfide Cleavage:
-
Choice of Reducing Agent: Stronger reducing agents and higher concentrations may be necessary. TCEP (tris(2-carboxyethyl)phosphine) is often more effective and less pH-dependent than DTT (dithiothreitol).
-
Reaction Conditions: You may need to increase the incubation time and/or temperature to achieve complete reduction.
It is crucial to perform a pilot study to optimize the reduction conditions for your specific conjugate. You can monitor the release of your payload over time using techniques like HPLC or mass spectrometry.
Experimental Protocols and Workflows
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Antibody
This protocol is designed to maximize the yield for this sterically hindered linker.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of the Linker
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 100 mM.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer.
-
In a microfuge tube, combine the linker with a 30-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 1 hour at room temperature with gentle mixing.
Step 2: Conjugation to the Antibody
-
Add the activated linker solution to your antibody solution (typically 1-10 mg/mL in Coupling Buffer) at a desired molar ratio (e.g., 20:1 linker-to-antibody).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
Step 3: Purification
-
Purify the antibody conjugate to remove unreacted linker and byproducts. Size-exclusion chromatography (SEC) is a common and effective method.[] Other options include tangential flow filtration or affinity chromatography.[][16]
Workflow Visualization
Caption: Two-step conjugation workflow for sterically hindered linkers.
Characterization and Quality Control
Question 4: How can I confirm that my conjugation was successful and determine the drug-to-antibody ratio (DAR)?
Proper characterization is essential to ensure you have a well-defined conjugate.[17][18]
-
SDS-PAGE: A simple way to get a qualitative assessment. The conjugated antibody should show a slight increase in molecular weight compared to the unconjugated antibody.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the distribution of species with different drug-to-antibody ratios (DARs).[][19] The addition of the relatively hydrophobic linker will increase the retention time on the HIC column, allowing for the separation of species with DAR=0, 1, 2, etc.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for accurate DAR determination.
Summary of Key Challenges and Solutions
| Challenge | Primary Cause(s) | Recommended Solutions |
| Low Conjugation Yield | Steric hindrance at the carboxylic acid; Inappropriate buffer choice. | Increase molar excess of EDC/NHS; Increase activation time; Use amine-free buffers (MES for activation, PBS for coupling).[1][6] |
| Premature Disulfide Reduction | Presence of contaminating reducing agents. | Ensure complete removal of any reducing agents (DTT, TCEP) before conjugation using desalting columns. |
| Inefficient Disulfide Cleavage | Steric protection of the disulfide bond. | Use stronger reducing agents (e.g., TCEP); Optimize reduction time and temperature.[11] |
| Conjugate Aggregation | Increased hydrophobicity after conjugation. | Use hydrophilic linkers (e.g., with PEG spacers) if possible; Optimize DAR to avoid over-conjugation; Purify promptly after reaction.[20][21][22] |
Advanced Troubleshooting: Logical Relationship Diagram
Caption: Troubleshooting logic for low conjugation yield.
References
- Current approaches for the purification of antibody-drug conjugates - PubMed.
- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
- Side reactions of EDC/NHS chemistry with amine-containing buffers - Benchchem.
- Application Notes and Protocols for Linking Small Molecules to Antibodies - Benchchem.
- General Frequently Asked Questions for Bioconjugation - CellMosaic.
- Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences.
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions - Benchchem.
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI.
- Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.
- Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - ResearchGate.
- The available carboxylic acid groups are activated with EDC-NHS... - ResearchGate.
- Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
- (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates - ResearchGate.
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by - University of Waterloo.
- instructions - edc - Thermo Fisher Scientific.
- Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates - ACS Publications.
- Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC - NIH.
- Strategies for successful crosslinking and bioconjugation applications - YouTube.
- The Synthesis of Sterically Hindered Amides - CHIMIA.
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uwaterloo.ca [uwaterloo.ca]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
preventing premature drug release from 4-Methyl-4-(methyldisulfanyl)pentanoic acid ADCs
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the 4-Methyl-4-(methyldisulfanyl)pentanoic acid linker. This hindered disulfide linker is engineered for enhanced stability in systemic circulation while enabling potent payload release within the target cell's reducing environment. However, premature drug release remains a critical challenge that can compromise both efficacy and safety.[1][]
This guide provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to help you diagnose and prevent premature drug release from your ADC constructs.
Section 1: Understanding the Stability of Hindered Disulfide Linkers
The core principle of this linker technology relies on the significant gradient between the oxidizing environment of the bloodstream and the highly reducing intracellular environment, which is rich in glutathione (GSH).[3] The 4-methyl substituents create steric hindrance around the disulfide bond, shielding it from nucleophilic attack by circulating thiols like free cysteine, thereby enhancing plasma stability.[3][4][5] Cleavage is intended to occur via thiol-disulfide exchange primarily by the high (millimolar) concentrations of intracellular GSH.[3][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues observed during preclinical development.
FAQ 1: My ADC shows a rapid decrease in the Drug-to-Antibody Ratio (DAR) in an in vivo mouse study. What are the primary causes?
A rapid DAR decrease is the most direct indicator of premature payload release.[7] The following are the most probable causes and the recommended diagnostic workflow:
Potential Cause 1: Thiol-Disulfide Exchange in Plasma Even with steric hindrance, some level of exchange with plasma thiols (e.g., cysteine, human serum albumin) can occur.[3][8] This is often the primary mechanism of premature release for disulfide linkers.
-
Troubleshooting Strategy:
-
Perform an in vitro plasma stability assay. This is the most critical first step to confirm the instability and diagnose its cause under controlled conditions.[1][9] (See Protocol 1 for a detailed methodology).
-
Compare stability across species. Mouse plasma can have different levels of reactive thiols and enzymes compared to human plasma.[7][10] Assessing stability in plasma from your toxicology species (e.g., rat, cynomolgus monkey) and human plasma is crucial for predicting clinical outcomes.[11]
-
Analyze for free drug and drug-adducts. Use LC-MS/MS to quantify not only the free payload in the plasma supernatant but also potential adducts, such as the payload attached to albumin.[7][12] This confirms the mechanism of thiol exchange.
-
Potential Cause 2: Inefficient Purification Post-Conjugation Residual, non-conjugated drug-linker in your ADC preparation can be mistaken for premature release in vivo.
-
Troubleshooting Strategy:
-
Re-evaluate your purification method. Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are standard methods for removing small molecule impurities.[13]
-
Quantify free drug at T=0. Analyze your final formulated ADC product for any free payload before initiating stability studies. Methods like reversed-phase HPLC (RP-HPLC) or LC-MS/MS are suitable.[13]
-
Potential Cause 3: High DAR and Hydrophobicity ADCs with a high average DAR can be more hydrophobic, potentially leading to aggregation or faster clearance, which can be misinterpreted as instability.[7][14]
-
Troubleshooting Strategy:
DIAGRAM: General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of ADC instability.
Caption: Troubleshooting flowchart for ADC instability in plasma.
FAQ 2: What is the best analytical method to quantify free payload versus total conjugated payload?
There is no single "best" method; a combination of techniques provides the most comprehensive picture.[12][15]
| Analytical Method | Analyte Measured | Purpose & Key Insights |
| LC-MS/MS | Free Payload (in plasma supernatant) | Gold standard for sensitive and specific quantification of released drug.[12] Requires protein precipitation.[7][16] |
| Immuno-capture LC-MS | Intact ADC Species (DAR distribution) | Measures the change in average DAR over time by analyzing the intact ADC.[7][17] Provides direct evidence of payload loss from the antibody. |
| ELISA | Total Antibody & Conjugated Antibody | A higher-throughput method to measure the concentration of antibody that still has drug conjugated.[1][8] Less detailed than MS but good for screening. |
| HIC | DAR Distribution | Can be used after immuno-capture to resolve different DAR species, showing the shift from higher to lower DARs over time.[17] |
Section 3: Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol provides a framework for assessing the stability of your ADC in plasma from various species.
Objective: To quantify the rate of drug release from an ADC when incubated in plasma at 37°C over time.
Materials:
-
Your ADC stock solution (in a suitable buffer, e.g., PBS, pH 7.4)
-
Cryopreserved plasma (e.g., Human, Mouse, Rat, Cynomolgus Monkey), stored at -80°C
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads for immuno-capture
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1% Formic Acid or low pH Glycine)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN), cold
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Preparation: Thaw plasma on ice. Centrifuge at ~2,000 x g for 10 minutes at 4°C to remove any cryoprecipitate. Use the clear supernatant.[8]
-
Incubation Setup:
-
Dilute the ADC stock into the prepared plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[8]
-
Prepare a sufficient volume for all time points.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 144 hours). The 0-hour time point serves as the baseline control.[8][10] Immediately freeze collected aliquots at -80°C until analysis.[7]
-
Sample Processing (for LC-MS analysis):
-
Thaw plasma samples on ice.
-
To Analyze Free Payload:
-
To a 50 µL aliquot of plasma, add 100 µL of cold acetonitrile containing an internal standard to precipitate proteins.[7]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Carefully collect the supernatant and analyze by LC-MS/MS to quantify the free drug.[12][16]
-
-
To Analyze Average DAR:
-
To a 50 µL aliquot of plasma, add immuno-affinity capture beads (e.g., Protein A) and incubate to capture the ADC.[7][18]
-
Separate beads from plasma using a magnetic rack. The supernatant can be used for free payload analysis.
-
Wash the beads multiple times with Wash Buffer.
-
Elute the ADC from the beads using Elution Buffer and immediately neutralize.[8]
-
Analyze the eluate by LC-MS (for intact mass analysis) or HIC to determine the average DAR.[8][17]
-
-
-
Data Analysis:
-
For free payload analysis, generate a standard curve and calculate the concentration of released drug at each time point.
-
For DAR analysis, calculate the average DAR at each time point. Plot the average DAR against time.[7]
-
Calculate the stability half-life (t½) of the ADC based on the rate of DAR decrease or payload release.
-
DIAGRAM: Mechanism of Premature vs. Intended Release
This diagram illustrates the desired intracellular cleavage versus the undesired premature cleavage in circulation.
Caption: Desired vs. undesired cleavage of a disulfide-linked ADC.
Section 4: References
-
d'Hautefeuille, C., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]
-
Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. [Link]
-
Le, B., et al. (2021). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. National Institutes of Health. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health. [Link]
-
Erickson, H. K., et al. (2010). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. ACS Publications. [Link]
-
Hui, Y. H., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. National Institutes of Health. [Link]
-
Nortcliffe, C. (2022). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions. [Link]
-
Nortcliffe, C. (2022). Measurement of ADC free drug after plasma incubation. Sterling Pharma Solutions. [Link]
-
Wright, C., et al. (2021). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. National Institutes of Health. [Link]
-
Bogart, J. W., et al. (2017). Hindered disulfide drug conjugates. Google Patents.
-
RCS Research Chemistry Services. (n.d.). LUMO-Assisted Design of Disulfide Linkers. RCS Research Chemistry Services. [Link]
-
Oza Lab. (n.d.). This compound. Oza Lab. [Link]
-
Chemsrc. (2025). 4-Methyl-4-(methyldisulfanyl)pentanoicacid. Chemsrc. [Link]
-
Fu, Y., et al. (2022). Advances in antibody–drug conjugates: a new era of targeted cancer therapy. National Institutes of Health. [Link]
-
Hui, Y. H., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. [Link]
-
ResearchGate. (2025). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. ResearchGate. [Link]
-
Perrino, E., et al. (2014). Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates. National Institutes of Health. [Link]
-
ALFAGEN. (n.d.). This compound-25 Mg. ALFAGEN. [Link]
-
ALFAGEN. (n.d.). This compound-5 Mg. ALFAGEN. [Link]
Sources
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [ouci.dntb.gov.ua]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Addressing Aggregation Issues in ADCs with Disulfide Linkers
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs). As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding aggregation in ADCs, with a particular focus on those utilizing disulfide linkers. Aggregation is a critical challenge in ADC development, impacting stability, efficacy, and safety.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals to navigate and resolve these complex issues.
Troubleshooting Guide: A Proactive Approach to ADC Aggregation
Aggregation in ADCs is a multifaceted problem often stemming from the increased hydrophobicity after conjugating a cytotoxic payload to the antibody.[1][4][5] This guide will walk you through common aggregation-related issues, their likely causes, and actionable solutions.
Issue 1: Significant Aggregation Observed Immediately After Conjugation
This is a common and critical issue that needs to be addressed early in the development process.
Likely Causes:
-
Suboptimal Conjugation Conditions: The pH, temperature, and presence of organic co-solvents used to dissolve the payload-linker can stress the antibody, leading to unfolding and aggregation.[1][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity, which is directly correlated with a higher tendency for aggregation.[1][6][7]
-
Disulfide Bond Scrambling: The partial reduction of interchain disulfide bonds, a necessary step for conjugation with many disulfide linkers, can sometimes lead to incorrect disulfide bond reformation or scrambling, especially under alkaline conditions, which can alter the antibody's structure and promote aggregation.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-conjugation aggregation.
Recommended Actions:
-
Optimize Conjugation Conditions:
-
pH Screening: Perform small-scale experiments to identify the optimal pH that balances conjugation efficiency and antibody stability.[1] For many antibodies, a pH range of 6.5-7.5 is a good starting point. Avoid the isoelectric point (pI) of the antibody, as solubility is at its minimum.[4]
-
Temperature Control: Conduct the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction and minimize protein unfolding.[7]
-
Minimize Co-solvents: Reduce the concentration of organic co-solvents like DMSO to the lowest effective level.[7][10]
-
-
Control the Drug-to-Antibody Ratio (DAR):
-
Aim for the lowest DAR that maintains the desired potency. ADCs with a DAR lower than 6 have demonstrated better tolerability.[7]
-
Carefully control the molar ratio of the linker-payload to the antibody during the conjugation reaction.
-
-
Advanced Strategy: Immobilization:
-
To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support (e.g., resin).[4][7][11] This "Lock-Release" approach physically separates the antibodies during the stressful conjugation step, significantly reducing aggregation at the source.[4][11]
-
Issue 2: ADC Aggregates During Purification
Aggregation can also be induced by the purification process itself, particularly with chromatography-based methods.
Likely Causes:
-
On-Column Aggregation: Interactions between the ADC and the chromatography resin can induce aggregation.[1]
-
High Salt Concentrations in HIC: The high salt concentrations used in Hydrophobic Interaction Chromatography (HIC) can sometimes promote aggregation.[1]
-
Sample Concentration: Concentrating the ADC sample before or during purification can increase the likelihood of aggregation.[2]
Recommended Actions:
-
Screen Chromatography Resins: Test different types of resins for Size Exclusion Chromatography (SEC) and HIC to find one with minimal interaction with your ADC.[1]
-
Optimize HIC Conditions: Carefully optimize the salt type and gradient to minimize the harshness of the conditions.[1]
-
Dilute the Sample: If feasible for your detection method, dilute the sample before loading it onto the column.[1]
Issue 3: Purified ADC Shows Increasing Aggregation During Storage
Long-term stability is crucial for the viability of an ADC therapeutic.
Likely Causes:
-
Suboptimal Formulation: The storage buffer (pH, excipients) is not adequately stabilizing the ADC.[1]
-
Inappropriate Storage Conditions: Incorrect temperature or physical stress (e.g., agitation, freeze-thaw cycles) can lead to aggregation.[1][12]
Recommended Actions:
-
Formulation Optimization:
-
pH and Buffer Screening: Systematically screen different buffer systems and pH values to find the optimal conditions for your ADC's stability.
-
Excipient Screening: Evaluate the effect of various excipients, such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids (e.g., glycine, histidine), and surfactants (e.g., polysorbate 20/80), on preventing aggregation.[]
-
-
Controlled Storage and Handling:
Frequently Asked Questions (FAQs)
This section addresses specific questions that often arise during the development of ADCs with disulfide linkers.
Q1: What is the fundamental reason for increased aggregation in ADCs compared to their parent monoclonal antibodies (mAbs)?
The primary driver is the increased hydrophobicity of the ADC after the conjugation of a typically hydrophobic cytotoxic payload.[1] This modification can expose hydrophobic regions on the antibody's surface, promoting self-association to minimize contact with the aqueous environment.[1][2] The choice of linker also plays a role; hydrophobic linkers can exacerbate this issue, while hydrophilic linkers (e.g., those containing PEG moieties) can help mitigate it.[2][]
Q2: How does the site of conjugation on the antibody affect aggregation?
The location of conjugation is critical. Ideally, conjugation should not interfere with therapeutically important regions or disrupt areas crucial for the antibody's structural stability.[17] Conjugation through the interchain disulfide bonds, a common strategy for disulfide-linked ADCs, can be particularly sensitive as it involves the reduction and reformation of these critical structural bonds.[18][19] Incomplete or incorrect reformation can lead to conformational instability and subsequent aggregation.
Q3: What analytical techniques are essential for characterizing ADC aggregation?
A multi-pronged, orthogonal approach is necessary for a comprehensive understanding of ADC aggregation.[20]
| Analytical Technique | Primary Purpose | Key Insights Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Quantify monomer, dimer, and higher-order aggregates.[1][2][21] | Provides a quantitative measure of the different molecular weight species present in the sample.[1] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Assess overall hydrophobicity and DAR distribution.[1][21] | An increase in hydrophobicity is a key indicator of aggregation propensity.[1] |
| Dynamic Light Scattering (DLS) | Estimate average size and size distribution of aggregates.[2] | Useful for monitoring the onset of aggregation over time and under different stress conditions.[2][22] |
| Analytical Ultracentrifugation (AUC) | Characterize and quantify molecular species, highly sensitive to changes in molecular weight.[2] | Provides detailed information on the size, shape, and distribution of aggregates.[2] |
Q4: Can linker chemistry be modulated to reduce aggregation?
Absolutely. The linker is a critical component that can be engineered to improve the overall properties of the ADC.[][23][17][24]
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can enhance the solubility of the ADC and reduce its tendency to aggregate.[2][24]
-
Length and Flexibility: The length and flexibility of the linker can influence the spatial relationship between the antibody and the payload, potentially masking hydrophobic regions and reducing aggregation.[]
Q5: What is the role of inter-chain disulfide reduction and reformation in aggregation, and how can it be controlled?
For many disulfide-linked ADCs, the process involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiols for conjugation.[25][26] This process must be carefully controlled.
Caption: Role of disulfide reduction in ADC aggregation pathways.
-
Mechanism of Instability: If the reduction is too extensive or the subsequent conjugation and re-oxidation are not efficient, it can lead to the formation of misfolded or partially unfolded antibody species that are prone to aggregation.[27] Disulfide bond scrambling, where the disulfide bonds reform in non-native configurations, is another potential issue, particularly at alkaline pH.[8][9]
-
Control Strategies:
-
Stoichiometry of Reducing Agent: Carefully titrate the amount of reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction.
-
Reaction pH and Temperature: Optimize these parameters to favor controlled reduction and minimize structural perturbations to the antibody. Acidic conditions can help prevent disulfide bond scrambling.[8][9]
-
Kinetics: Monitor the kinetics of both the reduction and conjugation reactions to ensure they proceed as expected.[26][28]
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify the monomer, dimer, and higher-order aggregate content of an ADC sample.[1]
Methodology:
-
System Preparation:
-
Instrument: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH between 6.0 and 7.4.[1] The exact composition may need optimization to prevent on-column interactions.[1]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5 - 2.0 mg/mL) using the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL, depending on the column and sample concentration.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for Hydrophobicity Assessment
Objective: To assess the overall hydrophobicity of the ADC and analyze the distribution of different DAR species. An increase in hydrophobicity is a key indicator of aggregation propensity.[1]
Methodology:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Gradient: A decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).[1]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
More hydrophobic species will elute later at lower salt concentrations.[1]
-
A significant shift in retention times to later elution for the ADC compared to the unconjugated antibody indicates a higher overall hydrophobicity.[1] This provides a qualitative and quantitative measure of the hydrophobicity that can be correlated with aggregation risk.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. crbgroup.com [crbgroup.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 17. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. purepeg.com [purepeg.com]
- 25. researchgate.net [researchgate.net]
- 26. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for 4-Methyl-4-(methyldisulfanyl)pentanoic acid ADCs
Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) featuring the cleavable 4-Methyl-4-(methyldisulfanyl)pentanoic acid linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the unique challenges presented by this specific class of ADCs. Our approach is grounded in scientific principles and field-proven expertise to ensure the integrity and success of your purification workflows.
Introduction to Purifying this compound ADCs
The this compound linker is a critical component in the design of modern ADCs, offering a cleavable disulfide bond that is selectively reduced within the intracellular environment of target cancer cells.[1] This targeted release mechanism is highly desirable, but the physicochemical properties of the linker and the conjugated payload can introduce significant complexity into the downstream purification process.[2] The primary goals of purification are to remove unconjugated antibody, free drug-linker, and process-related impurities, while also separating the heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[3][4]
This guide will provide a comprehensive overview of the key chromatographic techniques and offer detailed troubleshooting advice to address common issues encountered during the purification of these specific ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the primary chromatographic method for purifying this compound ADCs and separating different DAR species?
A1: Hydrophobic Interaction Chromatography (HIC) is the most widely used and effective method for separating ADC species with different DARs.[5][6] The conjugation of the relatively hydrophobic this compound linker and a cytotoxic payload increases the overall hydrophobicity of the antibody.[7] This increase in hydrophobicity is directly proportional to the number of conjugated drug-linkers, allowing HIC to resolve species with DAR 0 (unconjugated antibody), DAR 2, DAR 4, and so on.[]
Q2: Can Ion Exchange Chromatography (IEX) be used for purifying these ADCs?
A2: Yes, Ion Exchange Chromatography (IEX), particularly cation exchange (CEX), can be a valuable tool in the purification of ADCs.[9] It is effective at removing process-related impurities such as host cell proteins and DNA. IEX separates molecules based on surface charge, and while the conjugation of the this compound linker may not significantly alter the net charge of the ADC, it can influence the surface charge distribution.[10][11] This can sometimes allow for the separation of positional isomers, but it is generally less effective than HIC for resolving different DAR species.[10][11]
Q3: What is the role of Size Exclusion Chromatography (SEC) in the purification workflow?
A3: Size Exclusion Chromatography (SEC) is primarily used as a final polishing step to remove aggregates and for buffer exchange.[12] Aggregation is a common issue with ADCs due to the increased hydrophobicity from the drug-linker, which can promote protein-protein interactions.[13] SEC separates molecules based on their hydrodynamic radius, effectively separating high-molecular-weight aggregates from the monomeric ADC product.
Q4: How does the cleavable disulfide bond in the linker affect the purification strategy?
A4: The disulfide bond is generally stable under standard chromatographic conditions (neutral pH). However, it is crucial to avoid reducing agents in all buffers used during purification, as this could lead to premature cleavage of the drug-linker and loss of the payload. Careful control of buffer composition is essential to maintain the integrity of the ADC.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound ADCs.
Issue 1: Poor Resolution of DAR Species in HIC
Symptoms:
-
Overlapping peaks for different DAR species in the HIC chromatogram.
-
Inability to isolate a specific DAR species with high purity.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Salt Concentration | The initial high salt concentration in the mobile phase promotes hydrophobic interactions. If it's too low, low-DAR species may not bind effectively. If too high, it can lead to aggregation. | 1. Optimize Salt Type: Ammonium sulfate is commonly used, but sodium sulfate or sodium chloride can be tested. 2. Adjust Starting Concentration: Empirically determine the optimal starting salt concentration to ensure binding of all DAR species. |
| Steep Elution Gradient | A rapid decrease in salt concentration during elution can cause different DAR species to co-elute. | 1. Shallow Gradient: Employ a shallower, more gradual salt gradient to improve separation. 2. Step Gradient: Consider using a step gradient to selectively elute each DAR species.[14] |
| Inappropriate HIC Resin | The hydrophobicity of the resin's ligand (e.g., Butyl, Phenyl) is a critical factor. A highly hydrophobic ADC may bind irreversibly to a very hydrophobic resin. | 1. Screen Resins: Test a panel of HIC resins with varying ligand hydrophobicity. For highly hydrophobic ADCs, a less hydrophobic resin (e.g., Ether) may be more suitable. |
| Flow Rate | A high flow rate can reduce the interaction time between the ADC and the stationary phase, leading to decreased resolution. | 1. Reduce Flow Rate: Lowering the flow rate can improve the separation of closely eluting peaks. |
Issue 2: ADC Aggregation During Purification
Symptoms:
-
Presence of high molecular weight species in SEC analysis of the purified product.
-
Precipitation of the ADC during the purification process.
-
Poor peak shape and recovery in HIC.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Local Protein Concentration | High concentrations of the ADC on the chromatography column can promote self-association and aggregation. | 1. Reduce Sample Load: Load a lower amount of ADC onto the column. 2. Optimize Elution: Use a gradient that elutes the ADC in a broader peak to reduce the instantaneous protein concentration. |
| Buffer Conditions | High salt concentrations, especially in HIC, can increase the propensity for aggregation.[13] The pH of the buffer can also influence protein stability. | 1. Minimize Salt in HIC: Use the lowest salt concentration necessary for binding. 2. pH Optimization: Screen a range of pH values in your buffers to find the optimal pH for ADC stability. 3. Use of Excipients: Consider adding stabilizing excipients like arginine or sorbitol to the buffers. |
| Increased Hydrophobicity | The this compound linker and payload contribute to the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[15] | 1. Hydrophilic Linkers: While not a purification solution, for future ADC design, incorporating hydrophilic moieties (e.g., PEG) into the linker can reduce aggregation. |
Issue 3: Low Yield of Purified ADC
Symptoms:
-
Significant loss of ADC product after one or more purification steps.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Irreversible Binding to Chromatography Resin | Highly hydrophobic ADCs can bind very strongly to HIC or Reverse Phase (RP) resins, leading to poor recovery. | 1. Less Hydrophobic Resin: Use a HIC resin with lower hydrophobicity. 2. Modify Elution Buffer: For HIC, ensure the final salt concentration is sufficiently low. For RP, a stronger organic solvent may be needed for elution. |
| Precipitation on Column | Aggregation and subsequent precipitation on the column can lead to a loss of product. | 1. Address Aggregation Issues: Refer to the troubleshooting steps for aggregation. 2. Solubility Study: Perform solubility studies of your ADC in different buffer conditions before scaling up purification. |
| Cleavage of Drug-Linker | Although unlikely in standard buffers, the presence of any reducing agents could cleave the disulfide bond. | 1. Buffer Purity: Ensure all buffers are freshly prepared and free of any reducing contaminants. |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
This protocol provides a general framework for separating DAR species of a this compound ADC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)
-
Buffer A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B: 20 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Equilibration: Equilibrate the HIC column with 100% Buffer A for at least 5 column volumes (CVs).
-
Sample Loading: Dilute the crude ADC sample with Buffer A to a final ammonium sulfate concentration of 1.5 M. Inject the sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs.
-
Wash: Wash the column with 100% Buffer B for 5 CVs.
-
Re-equilibration: Re-equilibrate the column with 100% Buffer A for 5 CVs before the next injection.
Expected Outcome: A chromatogram with distinct peaks corresponding to DAR 0, DAR 2, DAR 4, etc., with increasing retention time.
Protocol 2: SEC for Aggregate Removal and Buffer Exchange
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system
Procedure:
-
Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 CVs.
-
Sample Injection: Inject the HIC-purified ADC fraction onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
Expected Outcome: A chromatogram showing a major peak for the monomeric ADC and potentially a smaller, earlier-eluting peak for aggregates.
Visualizations
Workflow for ADC Purification
Sources
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Scaling Up ADC Production with Disulfide Linkers
Introduction
Welcome to the technical support center for scientists and researchers engaged in the development and large-scale production of Antibody-Drug Conjugates (ADCs) utilizing disulfide linkers. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges. We understand that scaling up bioconjugation processes presents a unique set of obstacles, particularly when dealing with the nuanced chemistry of disulfide bonds.[1][2][3]
Disulfide linkers are a cornerstone of ADC technology, offering the advantage of conditional cleavage within the reducing environment of tumor cells.[][5][6] This targeted release mechanism is crucial for maximizing efficacy while minimizing systemic toxicity.[][5][7] However, the very nature of the disulfide bond—its susceptibility to reduction and exchange—poses significant challenges during manufacturing, where process consistency and product stability are paramount.[8][9]
This document is structured to address specific issues in a direct question-and-answer format, moving from common hurdles to more complex, multi-faceted problems. Our goal is to equip you with the scientific rationale and actionable protocols needed to optimize your ADC production, ensuring a robust, scalable, and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of heterogeneity in disulfide-linked ADCs, and how can they be controlled during scale-up?
A1: Heterogeneity in disulfide-linked ADCs is a major challenge, impacting the consistency, efficacy, and safety of the final product.[10] The primary drivers include:
-
Variable Drug-to-Antibody Ratio (DAR): Stochastic conjugation to cysteine residues, generated by reducing interchain disulfide bonds, results in a mixture of ADC species with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8 for an IgG1).[10][11] This distribution can affect pharmacokinetics and therapeutic index.[2][12]
-
Disulfide Bond Scrambling: During the reduction and conjugation steps, which often occur at neutral to alkaline pH, disulfide bonds can rearrange.[11][13] This is particularly prevalent in IgG2 and IgG4 subclasses, leading to different isoforms and conjugation patterns.[11][13]
-
Formation of Half-Antibodies and Fragments: Incomplete re-bridging of interchain disulfides or cleavage at the antibody hinge can lead to the formation of half-antibodies or other fragments, which can be difficult to remove and may impact product stability.[10][14]
Control Strategies for Scale-Up:
-
Process Parameter Optimization: Tightly control pH, temperature, and reducing agent stoichiometry during the reduction step to favor the cleavage of specific disulfide bonds.[11][15] For instance, performing the reduction at a lower pH (e.g., pH 5.3) can help minimize disulfide scrambling in IgG2 antibodies.[11]
-
Site-Specific Conjugation Technologies: Employing next-generation disulfide re-bridging linkers can create more homogeneous ADCs with a defined DAR.[10][16] These linkers are designed to react with the two cysteine residues from a reduced interchain disulfide, effectively re-bridging the heavy and light chains.[10]
-
Robust Analytical Characterization: Implement a comprehensive suite of analytical methods to monitor heterogeneity throughout the process. This includes techniques like Hydrophobic Interaction Chromatography (HIC) to resolve different DAR species and non-reducing Capillary Electrophoresis-Sodium Dodecyl Sulfate (nrCE-SDS) to quantify intact antibody, half-antibodies, and fragments.[14]
Q2: We are observing significant aggregation during and after the conjugation step. What are the likely causes and how can we mitigate this?
A2: Aggregation is a critical issue in ADC manufacturing as it can reduce potency and potentially induce an immunogenic response.[1][17] For disulfide-linked ADCs, several factors can contribute to aggregation:
-
Increased Hydrophobicity: The conjugation of hydrophobic payload-linkers onto the antibody surface increases the propensity for hydrophobic-hydrophobic interactions between ADC molecules, leading to aggregation.[1][7][17]
-
Process Conditions:
-
pH and Isoelectric Point (pI): If the process pH is close to the pI of the antibody or ADC, the net charge on the molecule is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[17]
-
Organic Co-solvents: Solvents used to dissolve the hydrophobic payload-linker can act as denaturants, promoting aggregation if not used judiciously.[17]
-
Physical Stress: High shear forces during mixing or pumping can induce protein unfolding and aggregation.[18]
-
-
Disruption of Tertiary Structure: The reduction of interchain disulfide bonds can lead to conformational changes in the antibody, exposing hydrophobic patches that were previously buried.
Mitigation Strategies:
-
Formulation Optimization:
-
Excipient Screening: Include stabilizing excipients such as surfactants (e.g., polysorbate 20/80) and sugars (e.g., sucrose, trehalose) in your buffers to minimize protein-protein interactions.
-
Buffer System Selection: Choose a buffer system that maintains a pH sufficiently far from the pI of the ADC.
-
-
Process Modifications:
-
Controlled Payload Addition: Add the payload-linker solution slowly and with controlled mixing to avoid localized high concentrations that can trigger aggregation.
-
Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating while in a more vulnerable state.[17][18]
-
Temperature Control: Maintain a low temperature (e.g., 4-15°C) during the conjugation reaction to decrease the rate of aggregation.[10]
-
-
Analytical Monitoring: Use Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species (aggregates) in real-time or as an in-process control.[1][14]
Q3: How can we ensure the stability of the disulfide linker in the final ADC product while ensuring its efficient cleavage within the target cell?
A3: The balance between linker stability in circulation and efficient intracellular cleavage is a fundamental challenge in the design of disulfide-linked ADCs.[5][19][20]
-
Stability in Circulation: Premature cleavage of the disulfide linker in the bloodstream leads to the systemic release of the cytotoxic payload, causing off-target toxicity and reducing the therapeutic window.[7][10]
-
Intracellular Cleavage: The linker must be readily cleaved by the high concentrations of reducing agents like glutathione (GSH) present in the cytoplasm of tumor cells to release the active drug.[][5]
Strategies for Optimizing the Stability-Cleavage Balance:
-
Steric Hindrance: Introducing steric hindrance around the disulfide bond, for example, by adding methyl groups adjacent to the disulfide, can significantly enhance its stability in plasma.[19][21] This modification makes the disulfide less accessible to reduction by plasma thiols like cysteine, while still allowing for efficient cleavage by the much higher concentrations of GSH inside the cell.[19]
-
Linker Design and Conjugation Site: The local microenvironment of the conjugation site on the antibody can influence the stability of the disulfide bond.[19] Engineering the conjugation site or the linker chemistry can help shield the disulfide bond from the external environment.[19][22]
-
In Vitro Assays for Predictive Assessment:
-
Plasma Stability Assays: Incubate the ADC in human plasma and monitor the release of the free payload over time using techniques like LC-MS.
-
Intracellular Release Assays: Use in vitro cleavage assays with reducing agents like GSH or enzymatic systems (e.g., thioredoxin) to simulate the intracellular environment and measure the rate of drug release.[20]
-
| Linker Modification | Effect on Plasma Stability | Effect on Intracellular Cleavage | Rationale |
| Unhindered Disulfide | Lower | Faster | More susceptible to reduction by both plasma thiols and intracellular GSH.[19] |
| Sterically Hindered Disulfide | Higher | Slower, but still efficient | Bulky groups near the disulfide bond protect it from reduction in plasma but can be overcome by high intracellular GSH concentrations.[19][21] |
II. Troubleshooting Guides
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
You are scaling up your ADC production and find that the average DAR and the distribution of different DAR species are varying significantly from one batch to the next, leading to failed specifications.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent DAR.
Detailed Protocol: Verification of Molar Ratio of Reducing Agent to Antibody
This protocol ensures the precise control of the partial reduction step, a critical parameter for achieving a consistent DAR.
Objective: To verify the molar ratio of Tris(2-carboxyethyl)phosphine (TCEP) to monoclonal antibody (mAb) during the reduction step.
Materials:
-
Monoclonal antibody solution of known concentration
-
TCEP hydrochloride stock solution (freshly prepared and concentration verified)
-
Reduction buffer (e.g., pH 7.4 phosphate buffer)
-
Ellman's Reagent (DTNB) for thiol quantification (optional, for process characterization)
-
HIC-HPLC system for DAR analysis
Procedure:
-
Antibody Concentration Verification: Accurately determine the concentration of the starting mAb solution using A280 absorbance and the specific extinction coefficient. For scale-up, this must be done for each new batch of mAb.
-
Reducing Agent Preparation & QC:
-
Prepare the TCEP stock solution in a degassed, inert buffer immediately before use. TCEP solutions can be unstable.
-
Verify the concentration of the TCEP stock solution, as it is a critical parameter.
-
-
Controlled Addition:
-
Bring the mAb solution to the target temperature (e.g., 20°C) in the reaction vessel.
-
Ensure the pH of the mAb solution is at the target setpoint for the reduction reaction.
-
Using a calibrated pump or dispensing system, add the calculated volume of the TCEP stock solution to the mAb solution with controlled mixing. The addition rate should be optimized to ensure rapid and uniform distribution without causing excessive foaming or shear.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature for the predetermined time.
-
Take in-process samples at defined time points.
-
Quench the reduction reaction if necessary (e.g., by buffer exchange or pH adjustment).
-
-
DAR Analysis:
-
Analyze the samples using HIC-HPLC to determine the distribution of DAR species. The peak areas corresponding to different DAR values will indicate the extent of reduction.
-
Compare the results to the established process control limits. Any deviation should trigger an investigation based on the workflow above.
-
Problem 2: Unsuccessful Disulfide Re-oxidation and Formation of Half-Antibodies
After the conjugation process, you observe a significant percentage of half-antibodies (heavy chain-light chain fragments) and other low molecular weight species, indicating that the interchain disulfide bonds did not reform correctly or were re-reduced.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for half-antibody formation.
Detailed Protocol: Optimized On-Column Re-oxidation
This protocol describes a method to promote the reformation of disulfide bonds directly on a chromatography column, which can improve efficiency and product quality.[23]
Objective: To re-oxidize reduced interchain cysteines in an ADC intermediate to form intact, covalently linked ADC while it is bound to a Protein A column.[23]
Materials:
-
ADC intermediate solution containing reduced species
-
Protein A chromatography column and system
-
Equilibration Buffer (e.g., PBS, pH 7.4)
-
Redox Wash Buffer: Equilibration buffer containing an optimized redox couple (e.g., 2 mM L-cysteine / 0.2 mM L-cystine). The optimal ratio needs to be determined experimentally.[9]
-
Elution Buffer (e.g., low pH glycine or citrate buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
nrCE-SDS or non-reducing SDS-PAGE system for analysis
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer.
-
Loading: Load the ADC intermediate onto the column at a controlled flow rate.
-
Initial Wash: Wash the column with 5 CVs of Equilibration Buffer to remove any unbound impurities and residual reducing agents.
-
Redox Wash:
-
Wash the column with 10-20 CVs of the Redox Wash Buffer. This step facilitates the on-column reformation of disulfide bonds.[23]
-
The flow rate and wash duration are critical parameters that must be optimized. A slower flow rate or a hold step may be incorporated to increase residence time and allow for more complete re-oxidation.
-
-
Final Wash: Wash the column with 5 CVs of Equilibration Buffer to remove the redox components.
-
Elution: Elute the ADC using the low pH Elution Buffer.
-
Neutralization: Immediately neutralize the eluted ADC pool by adding a predetermined volume of Neutralization Buffer to raise the pH to a stable range (typically pH 6-8).
-
Analysis: Analyze samples from the eluted pool using nrCE-SDS to quantify the percentage of intact ADC versus half-antibodies and other fragments. Compare this to the starting material and a control process without the redox wash.
III. References
-
Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. PMC - NIH. [Link]
-
All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. PMC - NIH. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
Overcoming Challenges in ADC Bioconjugation at Commercial Scale. BioPharm International. [Link]
-
Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review. PubMed. [Link]
-
Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature. [Link]
-
Disulfide Bond Reduction And Reoxidation Of Monoclonal Antibodies In Biologics Therapeutics Processes - Kinetics Understanding And Applications. College of Environmental Science and Forestry - ESF Experts. [Link]
-
Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. [Link]
-
Disulfide Linker Synthesis Service. Creative Biolabs. [Link]
-
Investigation of antibody disulfide reduction and re-oxidation and impact to biological activities | Request PDF. ResearchGate. [Link]
-
Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. BioProcess International. [Link]
-
What Makes a Good Linker for Antibody-Drug Conjugates? SigutLabs. [Link]
-
Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. PMC - NIH. [Link]
-
Addressing Bioconjugates Production Challenges and Accelerating Drug Development. WuXi Biologics. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. [Link]
-
Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates. Chinese Journal of Nature. [Link]
-
Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. [Link]
-
Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. PMC - NIH. [Link]
-
Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva Life Sciences. [Link]
-
Linkers for ADCs. NJ Bio, Inc. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [experts.esf.edu]
- 10. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates [nature.shu.edu.cn]
- 17. pharmtech.com [pharmtech.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. njbio.com [njbio.com]
- 22. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Therapeutic Index of Disulfide-Linked ADCs
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with disulfide-linked antibody-drug conjugates (ADCs). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of these complex therapeutics. Here, we will delve into the nuances of enhancing the therapeutic index by optimizing linker stability, controlling drug-to-antibody ratio (DAR), and mitigating off-target toxicities.
Introduction: The Balancing Act of Disulfide-Linked ADCs
Disulfide linkers are a cornerstone in ADC design, offering the advantage of conditional cleavage within the reducing environment of tumor cells.[1][] This targeted release mechanism is dependent on the significant concentration gradient of reducing agents like glutathione (GSH) between the cytoplasm (1-10 mM) and the extracellular blood environment (~5 µM).[][3] However, the inherent reactivity of the disulfide bond presents a significant challenge: balancing in vivo stability with efficient intracellular payload release.[4] Premature cleavage in circulation leads to off-target toxicity and a diminished therapeutic window, while an overly stable linker can hinder the release of the cytotoxic payload within the target cell, reducing efficacy.[5][6] This guide provides actionable strategies and troubleshooting advice to navigate this delicate equilibrium.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and evaluation of disulfide-linked ADCs.
Q1: My disulfide-linked ADC shows high systemic toxicity and low efficacy in animal models. What is the likely cause?
A1: This clinical presentation strongly suggests premature cleavage of the disulfide linker in systemic circulation.[7] While designed for intracellular cleavage, disulfide bonds can be susceptible to reduction by circulating thiols, such as free cysteine (8-11 µM) in the plasma.[4][7] This premature release of the cytotoxic payload can lead to systemic toxicity and a reduced concentration of the ADC reaching the tumor, thereby lowering efficacy.[8][9]
Q2: How can I improve the in vivo stability of my disulfide linker?
A2: A primary strategy is to introduce steric hindrance around the disulfide bond. Adding alkyl groups, such as methyl groups, adjacent to the disulfide bond can significantly increase its stability in circulation.[4][10] This modification shields the bond from attack by circulating reducing agents. However, it's a balancing act, as excessive hindrance can impede the desired intracellular cleavage.[4]
Q3: What is the optimal level of steric hindrance for a disulfide linker?
A3: There is no one-size-fits-all answer, as the optimal level of steric hindrance depends on the specific antibody, payload, and conjugation site.[11] A common approach is to systematically evaluate a panel of linkers with varying degrees of substitution. For instance, maytansine disulfide conjugates with an intermediate level of alkyl substitution (one to two methyl groups) have shown a favorable balance of stability and release in clinical trials.[4]
Q4: My linker is stable in a glutathione (GSH) buffer assay but still shows instability in vivo. Why?
A4: In vitro assays using only GSH may not fully replicate the complexity of the in vivo environment.[7] The plasma contains other reducing agents and enzymes that can contribute to disulfide bond cleavage.[7] Therefore, assessing stability directly in plasma from relevant species (e.g., mouse, human) is crucial for a more accurate prediction of in vivo performance.[5][12]
Q5: How does the conjugation site on the antibody affect the stability of the disulfide linker?
A5: The local microenvironment of the conjugation site can significantly influence linker stability. Factors such as solvent accessibility and the presence of nearby charged residues can either shield or expose the disulfide bond to reducing agents.[13] Site-specific conjugation to engineered cysteines in less solvent-accessible regions can lead to more stable ADCs compared to stochastic conjugation to lysines.[13][]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the experimental evaluation of disulfide-linked ADCs.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
-
Symptom: A significant drop in the average DAR is observed over a time course when the ADC is incubated in plasma.[15]
-
Symptom: Concurrently, an increase in free payload is detected in the plasma supernatant.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting premature disulfide linker cleavage.
Issue 2: High Levels of Aggregation and Fragmentation
-
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) or low molecular weight species (fragments) over time.[12][16]
Potential Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Hydrophobicity of Payload/Linker | Highly hydrophobic payloads and linkers can promote self-association of ADC molecules to minimize exposure to the aqueous environment, leading to aggregation.[9][17] | - Incorporate hydrophilic spacers (e.g., PEG) into the linker design.[18] - Evaluate alternative, less hydrophobic payloads. - Optimize the formulation buffer with excipients that reduce aggregation.[17] |
| Disruption of Interchain Disulfide Bonds | The reduction of interchain disulfide bonds to create conjugation sites can destabilize the antibody structure, making it more prone to aggregation and fragmentation.[13][19] | - Employ disulfide re-bridging technologies that covalently reconnect the sulfur atoms after conjugation, restoring the native antibody structure.[18][20] - Utilize site-specific conjugation to engineered cysteines, which can be placed in locations that are less critical for structural integrity.[] |
| Inconsistent Reaction Conditions | Variations in pH, temperature, and reducing agent concentration during the conjugation process can lead to incomplete or uncontrolled reactions, resulting in a heterogeneous product with a higher propensity for aggregation.[17][21] | - Strictly control and optimize all reaction parameters.[21] - Implement robust purification methods to remove aggregates and fragments.[17] |
Issue 3: Inconsistent or Suboptimal Bystander Effect
-
Symptom: In a co-culture of antigen-positive and antigen-negative cells, the ADC shows potent killing of the target cells but little to no effect on the neighboring antigen-negative cells.[22][23]
Factors Influencing the Bystander Effect and Optimization Strategies
The bystander effect, where the released payload diffuses to and kills neighboring tumor cells, is crucial for efficacy in heterogeneous tumors.[22][24] For disulfide-linked ADCs, this is highly dependent on the properties of the released payload.
| Factor | Mechanism | Optimization Strategy |
| Payload Permeability | After the disulfide bond is cleaved intracellularly, the released payload must be able to cross the cell membrane to affect adjacent cells. Highly charged or polar metabolites are often membrane-impermeable.[22][25] | - Select payloads that, upon release, are neutral and have a degree of lipophilicity to facilitate membrane transport.[25] - Design the linker so that its cleavage releases the payload without charged remnants. |
| Linker Stability | While crucial for preventing premature release in circulation, an overly stable linker can limit the amount of payload released within the tumor microenvironment, thereby reducing the potential for a bystander effect.[25] | - A balance must be struck. The linker should be stable enough to ensure the ADC reaches the tumor but labile enough for efficient cleavage upon internalization.[25] |
| Payload Potency | The intrinsic potency of the payload will determine the concentration required to kill neighboring cells. | - Utilize highly potent payloads that are effective at the low concentrations that might be achieved through diffusion.[25] |
Experimental Workflow: Assessing the Bystander Effect
Caption: Workflow for the in vitro assessment of the ADC bystander effect.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is essential for determining the rate of payload deconjugation in a biologically relevant matrix.[5]
Objective: To quantify the change in average DAR and the release of free payload from an ADC over time when incubated in plasma.
Materials:
-
Test ADC
-
Control unconjugated antibody
-
Cryopreserved plasma (e.g., human, mouse)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical systems (e.g., LC-MS, HIC, ELISA)[26]
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in both pre-warmed plasma and PBS (as a buffer control). Prepare a similar dilution of the unconjugated antibody in plasma as a negative control.[15]
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.
-
Analysis:
-
Average DAR: Analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of different DAR species and calculate the average DAR.[27] A decrease over time indicates payload loss.
-
Free Payload: Precipitate plasma proteins (e.g., with methanol or acetonitrile), and quantify the free payload in the supernatant using a sensitive LC-MS/MS method.[12]
-
Total Antibody: Use an ELISA to measure the total antibody concentration to ensure the antibody itself is not degrading.[15]
-
Protocol 2: Assessment of ADC Aggregation by SEC
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[12][16]
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC sample
-
SEC column
-
HPLC system with UV or fluorescence detector
-
Mobile phase (e.g., PBS)
Procedure:
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration.
-
SEC Analysis: Inject the sample onto a calibrated SEC column. The components will separate based on their hydrodynamic radius, with aggregates eluting first, followed by the monomer, and then fragments.
-
Detection: Monitor the column eluate using a UV detector (e.g., at 280 nm).
-
Quantification: Integrate the peak areas for the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area. An increase in the aggregate or fragment percentage over time or under stress conditions indicates instability.[28]
Conclusion
Enhancing the therapeutic index of disulfide-linked ADCs is a multifaceted challenge that requires a deep understanding of the interplay between linker chemistry, conjugation strategy, and the biological environment. By systematically addressing issues of linker stability, aggregation, and payload release, researchers can significantly improve the safety and efficacy profiles of these promising therapeutics. This guide provides a framework for troubleshooting common experimental hurdles and implementing robust analytical methods to support the development of next-generation ADCs with optimized therapeutic windows.
References
- BenchChem. (2025). Stability Showdown: A Comparative Guide to Disulfide and Other Covalent Linkages In Vivo.
- BroadPharm. (n.d.). Disulfide Linkers, S-S Cleavable.
- BOC Sciences. (n.d.). Disulfide Linker Synthesis | ADC Services.
- Marvin, J. A., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(9), 5843-5848.
- Le, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(9), 217.
- RCS Research Chemistry Services. (n.d.). LUMO-Assisted Design of Disulfide Linkers.
- BenchChem. (2025). Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma.
- BOC Sciences. (n.d.). Disulfide Linkers in Antibody-Drug Conjugates.
- Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136.
- AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service.
- G. V. R. Reddy, et al. (2011). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. mAbs, 3(1), 58-62.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172.
- BenchChem. (2025). Technical Support Center: Troubleshooting Premature Cleavage of SPDP Disulfide Linkers.
- Van de Broeck, I., et al. (2018). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 143(20), 4945-4954.
- Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates.
- Nunes, J. P. M., et al. (2015). Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC). Chemical Communications, 51(54), 10936-10939.
- Feroz, F., et al. (2020). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. BioMed Research International, 2020, 8920953.
- BenchChem. (2025). A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers.
- Singh, A. P., et al. (2018). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. AAPS J, 20(4), 75.
- Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs).
- Discovery Life Sciences. (n.d.). ADC White Paper: Off-Target Toxicity and Linker Stability.
- BenchChem. (n.d.). how to avoid premature cleavage of disulfide linkers in vivo.
- Biopharma PEG. (2022). The Bystander Effect of ADCs.
- Biopharma PEG. (2022). ADC Drugs: Some Challenges To Be Solved.
- ResearchGate. (2025). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.
- Joubert, N., et al. (2018). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Bioconjugate Chemistry, 29(4), 825-846.
- Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques.
- Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates.
- Cytiva Life Sciences. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.
- BenchChem. (n.d.). Technical Support Center: Improving the Therapeutic Index of HER2-Targeted ADCs.
- Widdison, W. C., et al. (2006). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 17(5), 1339-1347.
Sources
- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dls.com [dls.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC) - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03557K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 27. biocompare.com [biocompare.com]
- 28. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
The Strategic Selection of Cleavable Linkers: A Comparative Guide Featuring 4-Methyl-4-(methyldisulfanyl)pentanoic acid
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[1] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release and off-target toxicity, yet be exquisitely sensitive to specific triggers within the tumor microenvironment or inside cancer cells to ensure timely and efficient drug liberation.[1] This guide provides a comprehensive comparison of 4-Methyl-4-(methyldisulfanyl)pentanoic acid, a sterically hindered disulfide linker, with other prevalent classes of cleavable linkers, supported by experimental data and detailed protocols to inform rational ADC design.
The Principle of Controlled Release: Why Cleavable Linkers?
Cleavable linkers are designed to be selectively broken down by specific triggers that are more pronounced in the tumor microenvironment or within cancer cells compared to healthy tissues.[1] This targeted release mechanism is paramount for maximizing the therapeutic window of highly potent cytotoxic agents. The choice of a cleavable linker is a strategic decision in ADC design, balancing the need for stability in circulation with efficient payload release at the site of action.[2]
A Deep Dive into Cleavable Linker Chemistries
This guide will compare the following classes of cleavable linkers:
-
Sterically Hindered Disulfide Linkers: Represented by this compound.
-
Hydrazone Linkers: Exploiting the acidic environment of endosomes and lysosomes.
-
Peptide Linkers: Cleaved by specific enzymes overexpressed in tumor cells.
-
Ester-Based Linkers: Susceptible to enzymatic hydrolysis.
The following sections will delve into the mechanism of action, stability, and payload release characteristics of each linker type, with a focus on how this compound compares to these alternatives.
Sterically Hindered Disulfide Linkers: The Case for this compound
Disulfide linkers are designed to be cleaved in the reducing environment of the cell, which has a high concentration of glutathione (GSH) (1-10 mM), compared to the oxidizing environment of the bloodstream where GSH levels are significantly lower (2-20 µM).[3] This differential in reducing potential provides a selective mechanism for intracellular drug release.
Mechanism of Cleavage:
The disulfide bond in the linker is reduced by intracellular glutathione, leading to the release of the payload. The introduction of steric hindrance around the disulfide bond, as seen in this compound, is a key strategy to enhance plasma stability and prevent premature cleavage by circulating thiols.[3]
Caption: Cleavage mechanism of a sterically hindered disulfide linker.
Performance Characteristics:
| Feature | This compound (inferred) | Unhindered Disulfide Linkers |
| Plasma Stability | High | Moderate to Low |
| Cleavage Trigger | High intracellular glutathione concentration | High intracellular glutathione concentration |
| Cleavage Rate | Moderate | Fast |
| Bystander Effect | Dependent on payload permeability | Dependent on payload permeability |
Experimental Data Summary:
Studies have shown that introducing steric hindrance around the disulfide bond significantly enhances plasma stability. For instance, sterically hindered disulfide linkers have demonstrated significantly lower rates of premature cleavage in human and rat plasma compared to their unhindered counterparts.[3] This increased stability is crucial for minimizing off-target toxicity.
Hydrazone Linkers: pH-Sensitive Payload Release
Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[4]
Mechanism of Cleavage:
Acid-catalyzed hydrolysis of the hydrazone bond leads to the release of the payload. The rate of hydrolysis is dependent on the specific structure of the hydrazone linker and the pH of the environment.[5]
Caption: Cleavage mechanism of a hydrazone linker.
Performance Characteristics:
| Feature | Hydrazone Linkers |
| Plasma Stability | Moderate to High (structure dependent) |
| Cleavage Trigger | Acidic pH |
| Cleavage Rate | pH-dependent |
| Bystander Effect | Dependent on payload permeability |
Experimental Data Summary:
The stability of hydrazone linkers is highly dependent on their chemical structure.[4] For example, hydrazones derived from aromatic aldehydes are generally more stable at neutral pH than those derived from aliphatic aldehydes.[6] The half-life of some acylhydrazone-linked ADCs at pH 5.0 can be as short as 2.4 minutes, while remaining significantly more stable at pH 7.4 with a half-life of over 2 hours.[5]
| Conjugate Type | pH 7.4 (Half-life) | pH 5.5 (Half-life) | Reference |
| Aliphatic Aldehyde-Derived Hydrazone | Minutes to Hours | < 2 minutes | [7] |
| Aromatic Aldehyde-Derived Hydrazone | > 72 hours | > 48 hours | [7] |
Peptide Linkers: Enzymatic Precision
Peptide linkers are designed to be cleaved by proteases, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[] The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide.[]
Mechanism of Cleavage:
Specific lysosomal proteases recognize and cleave the peptide sequence, releasing the payload, often through a self-immolative spacer.[9]
Caption: Cleavage mechanism of a peptide linker.
Performance Characteristics:
| Feature | Peptide Linkers (e.g., Val-Cit) |
| Plasma Stability | High |
| Cleavage Trigger | Specific lysosomal proteases |
| Cleavage Rate | Enzyme kinetics dependent |
| Bystander Effect | Dependent on payload permeability |
Experimental Data Summary:
Peptide linkers, particularly the Val-Cit motif, have demonstrated excellent stability in plasma.[10] The efficiency of cleavage is determined by Michaelis-Menten kinetics, with the catalytic efficiency (kcat/Km) being a key parameter.[11]
| Linker Sequence | Target Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | High | [11] |
| Phe-Lys | Cathepsin B | High | [12] |
| Val-Ala | Cathepsin B | Moderate | [11] |
Ester-Based Linkers: A Note on Stability
Ester-based linkers are cleaved by esterases, which are present in both plasma and within cells. While their susceptibility to hydrolysis can be a challenge, careful design can lead to linkers with acceptable stability profiles.
Performance Characteristics:
| Feature | Ester-Based Linkers |
| Plasma Stability | Low to Moderate (highly structure dependent) |
| Cleavage Trigger | Esterases |
| Cleavage Rate | Enzyme kinetics dependent |
| Bystander Effect | Dependent on payload permeability |
Comparative Summary and Strategic Selection
| Linker Type | Cleavage Trigger | Key Advantage | Key Disadvantage |
| This compound | High intracellular glutathione | Tunable stability through steric hindrance | Potential for slower payload release |
| Hydrazone | Acidic pH | Good for targeting acidic compartments | Stability can be variable |
| Peptide (e.g., Val-Cit) | Specific proteases | High plasma stability and specificity | Potential for immunogenicity |
| Ester-Based | Esterases | Simple chemistry | Generally lower plasma stability |
The choice of a cleavable linker is a multi-faceted decision that depends on the specific application, the nature of the payload, and the target antigen's biology. This compound and other sterically hindered disulfide linkers offer a compelling balance of stability and controlled release, making them a strong candidate for ADCs where minimizing systemic toxicity is a primary concern. The ability to fine-tune the cleavage rate by modulating the degree of steric hindrance provides an additional layer of control for optimizing therapeutic outcomes.[]
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay for Disulfide Linkers
This protocol outlines a general method to assess the cleavage of a disulfide linker in the presence of a reducing agent like glutathione (GSH).[14]
Materials:
-
Disulfide-linked ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Quenching solution (e.g., N-ethylmaleimide (NEM))
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the ADC in PBS.
-
Reaction Setup: In a microcentrifuge tube, add the ADC solution to a final concentration of 100 µg/mL.
-
Initiate Cleavage: Add GSH to a final concentration of 5 mM to mimic intracellular concentrations.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload.
Protocol 2: Assessment of ADC Stability in Serum
This protocol describes a method for evaluating the stability of an ADC in a serum matrix.[15]
Materials:
-
ADC
-
Human or animal serum
-
PBS, pH 7.4
-
ELISA or LC-MS instrumentation
Procedure:
-
Incubation: Spike the ADC into serum at a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis:
-
Total Antibody: Use an ELISA to measure the concentration of total antibody over time.
-
Intact ADC: Use an affinity capture method followed by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[16]
-
Caption: Experimental workflow for assessing ADC stability in serum.
References
-
Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2023). ACS Omega. [Link]
-
Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (2023). SCIEX. [Link]
-
Measurement of ADC stability in serum via subunit DAR analysis. (2023). SCIEX. [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology. [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. (2020). Springer Nature Experiments. [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2007). Bioconjugate Chemistry. [Link]
-
ADC Drugs: Concepts of Linker Cleavage and Payload Release. (2023). IPHASE Biosciences. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2023). Journal of Medicinal Chemistry. [Link]
-
Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. (2016). Cancer Research. [Link]
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. (2022). bioRxiv. [Link]
-
Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. (2007). Bioconjugate Chemistry. [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). RSC Advances. [Link]
-
Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. (2021). bioRxiv. [Link]
-
Measurement of ADC stability in plasma via released payload quantitation. (2022). SCIEX. [Link]
-
Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. (2023). Journal of Controlled Release. [Link]
-
Schematic of the antibody–drug conjugation procedure. (2023). ResearchGate. [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Bystander effect of antibody–drug conjugates: fact or fiction?. (2022). Current Opinion in Oncology. [Link]
-
Solution‐phase enzymatic cleavage of linker‐functionalized model... (2020). ResearchGate. [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2018). Pharmaceuticals. [Link]
-
Homogeneous antibody-drug conjugates via site-selective disulfide bridging. (2018). UCL Discovery. [Link]
-
Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. (2023). Digital Commons @ Butler University. [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2020). Bioconjugate Chemistry. [Link]
-
A disulfide-based linker for thiol-norbornene conjugation: Formation and cleavage of hydrogels by the use of light. (2022). ResearchGate. [Link]
-
Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2018). Drug Metabolism and Disposition. [Link]
-
Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. (2010). BMC Biotechnology. [Link]
-
CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid. (n.d.). Chemsrc. [Link]
-
Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates. (2018). Semantic Scholar. [Link]
-
This compound. (n.d.). Oza Lab. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Cytotoxicity of 4-Methyl-4-(methyldisulfanyl)pentanoic acid ADCs
This guide provides an in-depth, objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the cleavable linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical experimental frameworks for validating in vitro cytotoxicity, compares performance against alternative ADC technologies, and explains the scientific rationale behind protocol design.
The Lynchpin of ADC Efficacy: The Linker
Antibody-Drug Conjugates (ADCs) are a cornerstone of targeted cancer therapy, designed to act as "magic bullets" that deliver highly potent cytotoxic agents directly to tumor cells.[1] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a payload.[2][3] The success of this therapeutic strategy hinges on the linker, the chemical bridge connecting the antibody and the payload.[2] The linker's properties dictate the ADC's stability in circulation, its pharmacokinetic profile, and, most critically, the efficiency of payload release at the target site.[2]
Linkers are broadly classified as cleavable or non-cleavable.[2] Non-cleavable linkers release their payload only after the entire antibody is degraded in the lysosome. In contrast, cleavable linkers are engineered to break apart in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes.[2]
The focus of this guide, This compound , is a cleavable linker that contains a disulfide bond.[4][5] This disulfide bridge is relatively stable in the bloodstream but is designed to be efficiently cleaved by the high concentrations of reducing agents like glutathione found inside cells, ensuring targeted release of the cytotoxic payload.
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC is a multi-step process that begins with systemic administration and culminates in the death of the target cancer cell. A critical step in this cascade is the intracellular release of the cytotoxic payload, a process governed by the linker's chemistry.
For an ADC utilizing the this compound linker, the mechanism proceeds as follows:
-
Targeting & Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell (e.g., HER2).[6]
-
Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[1]
-
Intracellular Trafficking: The complex is trafficked into intracellular vesicles, eventually reaching the lysosome.
-
Payload Release: Within the reducing environment of the cell, the disulfide bond of the linker is cleaved. This releases the potent cytotoxic payload.
-
Cytotoxicity: The freed payload can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization, which leads to cell cycle arrest and programmed cell death (apoptosis).[3][7]
The Imperative of In Vitro Validation: First Proof of Concept
Before advancing to expensive and time-consuming in vivo studies, the in vitro cytotoxicity of an ADC candidate must be rigorously evaluated.[8][9] These initial assays are essential for triaging candidates and serve as the first qualitative and quantitative assessment of an ADC's potential efficacy.[6][8] The primary goals are to determine:
-
Potency (IC50): The concentration of the ADC required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.[10]
-
Specificity: The ability of the ADC to selectively kill antigen-positive cells while sparing antigen-negative cells.[6]
-
Bystander Effect: The capacity of a payload, once released from a target cell, to diffuse and kill adjacent antigen-negative tumor cells. This effect is particularly relevant for ADCs with cleavable linkers and membrane-permeable payloads.[8]
Choosing the Right Tool: A Comparison of Cytotoxicity Assays
Several robust assays are available to measure cell viability, each with distinct principles and operational characteristics. The choice of assay often depends on the experimental throughput, cost, and the specific questions being addressed.
| Assay | Principle | Readout | Throughput | Key Advantages | Key Disadvantages |
| MTS Assay | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTS) to a colored formazan product.[11][12] | Colorimetric (Absorbance at 490 nm) | High | Cost-effective, well-established, simple "add-mix-measure" protocol.[11][12] | Endpoint assay, potential for interference from reducing agents. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[13][14] | Luminescent | High | High sensitivity, broad linear range, fast results (~10 mins), stable signal.[13][14] | Higher cost per assay compared to colorimetric methods. |
For ADC development, the high sensitivity and broad dynamic range of the CellTiter-Glo® Luminescent Cell Viability Assay make it an excellent choice for accurately determining IC50 values across a wide range of concentrations.
Experimental Design: A Comparative Cytotoxicity Study
This section outlines a comprehensive experimental plan to validate the cytotoxicity of a hypothetical ADC utilizing our linker of interest.
Objective: To determine and compare the in vitro cytotoxicity of a Trastuzumab-based ADC constructed with a cleavable this compound linker against an ADC with a non-cleavable linker, unconjugated antibody, and the free payload.
Test Articles:
-
ADC 1 (Cleavable): Trastuzumab-4-Methyl-4-(methyldisulfanyl)pentanoic acid-DM1
-
ADC 2 (Non-Cleavable): Trastuzumab-SMCC-DM1 (a common non-cleavable linker)
-
Control 1: Unconjugated Trastuzumab
-
Control 2: Free DM1 (Maytansinoid payload)[1]
Cell Lines:
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from established methodologies for ADC cytotoxicity testing.[2]
-
Cell Seeding:
-
Culture HER2-positive (BT-474) and HER2-negative (MCF-7) cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into white, clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare 2x concentrated serial dilutions of all test articles (ADC 1, ADC 2, Trastuzumab, Free DM1) in culture medium. A typical concentration range would be from 1000 nM down to 0.01 nM.
-
Carefully remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells.
-
Include "cells only" (untreated) wells as a 100% viability control and "medium only" wells as a background control.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO2) for a period of 96 to 120 hours. This extended incubation allows for the full cytotoxic effects of the ADCs to manifest.
-
-
Assay Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the untreated control wells (% Viability).
-
Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to plot the dose-response curves and calculate the IC50 values.
-
Data Interpretation and Expected Outcomes
The experimental data will allow for a direct comparison of the different ADC constructs.
Comparative In Vitro Cytotoxicity Data (Hypothetical)
| Test Article | Target | Linker Type | IC50 on BT-474 (HER2+) | IC50 on MCF-7 (HER2-) |
| ADC 1 | Trastuzumab | Cleavable (Disulfide) | ~1.5 nM | >1000 nM |
| ADC 2 | Trastuzumab | Non-Cleavable (SMCC) | ~5.0 nM | >1000 nM |
| Control 1 | Trastuzumab | N/A | >1000 nM | >1000 nM |
| Control 2 | Free DM1 | N/A | ~0.1 nM | ~0.2 nM |
Causality Behind the Expected Results:
-
High Potency & Specificity of ADCs: Both ADC 1 and ADC 2 are expected to be highly potent against the HER2-positive BT-474 cell line and show minimal activity against the HER2-negative MCF-7 line.[15] This demonstrates successful target-mediated cytotoxicity. The unconjugated Trastuzumab shows no cytotoxic effect, confirming that the cell killing is driven by the payload.
-
Superior Potency of the Cleavable Linker: ADC 1, with the this compound linker, is predicted to have a lower IC50 (higher potency) than the non-cleavable ADC 2. This is because the disulfide linker allows for more efficient and rapid release of the DM1 payload within the cell's reducing environment. The non-cleavable linker requires full antibody catabolism, a potentially slower and less efficient process.
-
Payload Potency: The free DM1 payload is extremely potent against both cell lines, as its entry is not dependent on HER2 expression.[15] The significantly higher IC50 values of the ADCs compared to the free drug highlight the necessity of targeted delivery to mitigate systemic toxicity.
Conclusion
The in vitro cytotoxicity validation is a foundational step in the preclinical development of any ADC.[6] The experimental framework detailed in this guide provides a robust system for evaluating the potency and specificity of ADCs featuring the this compound linker. By comparing its performance against a non-cleavable linker construct, researchers can directly quantify the impact of the linker's cleavage mechanism on overall efficacy. The expected results underscore the advantage of using a chemically-labile linker, like one containing a disulfide bond, to facilitate efficient payload release within the target cell, ultimately leading to enhanced cytotoxic potency. This rigorous, comparative approach ensures that only the most promising ADC candidates are advanced toward further development.
References
- Benchchem. A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates Featuring PEGylated Linkers.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays.
- ResearchGate. In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...
- Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service.
- Benchchem. A Researcher's Guide to Validating ADC Cytotoxicity: A Comparison of Functional Assays.
-
NIH National Library of Medicine. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Available from: [Link].
-
Biointron. Types of Payloads for Antibody-Drug Conjugates (ADCs). Available from: [Link].
-
ResearchGate. In vitro cytotoxicity of FDCs and ADC (trastuzumab site‐specifically... Available from: [Link].
-
NIH National Library of Medicine. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Available from: [Link].
-
ALFAGEN. This compound-5 Mg. Available from: [Link].
-
ALFAGEN. This compound-25 mg. Available from: [Link].
Sources
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Types of Payloads for Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.sg]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vivo Efficacy Studies of ADCs Featuring 4-Methyl-4-(methyldisulfanyl)pentanoic Acid Linkers
For researchers, scientists, and drug development professionals, the nuanced landscape of Antibody-Drug Conjugates (ADCs) presents both immense promise and significant challenges. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, is a key determinant of an ADC's therapeutic index. This guide provides an in-depth comparison of ADCs featuring the cleavable disulfide linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid, against other common linker technologies. We will delve into the mechanistic rationale behind its design, present supporting preclinical data for analogous systems, and provide detailed protocols for robust in vivo efficacy evaluation.
The Pivotal Role of the Linker in ADC Efficacy
The ideal ADC linker must strike a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet readily cleavable within the tumor microenvironment or inside the target cancer cell to unleash the cytotoxic agent.[1][2] Linkers are broadly categorized as either non-cleavable or cleavable.
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to a linker remnant and an amino acid.[3] While this generally confers high plasma stability, the resulting charged payload-linker-amino acid complex often has poor membrane permeability, limiting its ability to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][5]
Cleavable linkers , conversely, are designed to be selectively cleaved by specific triggers prevalent in the tumor environment. These can include acidic pH in endosomes/lysosomes, tumor-overexpressed enzymes like cathepsins, or the higher reducing potential within the cell.[1][3] The this compound linker falls into this latter category, leveraging the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment.
Understanding the this compound Linker: A Disulfide with Designed Stability
The this compound linker is a sterically hindered disulfide linker. The disulfide bond is the cleavable moiety, designed to be reduced by intracellular glutathione, a thiol-containing tripeptide present in millimolar concentrations within the cell, which is significantly higher than its micromolar concentration in the bloodstream.[3] This differential in reducing potential is the primary driver for the selective payload release.
The "4-Methyl" groups adjacent to the disulfide bond are not arbitrary; they provide steric hindrance, a critical design feature that shields the disulfide bond from premature reduction in circulation.[6][7][8] Studies have demonstrated a direct correlation between the degree of steric hindrance around the disulfide bond and the in vivo stability of the ADC.[6][8] Unhindered or minimally hindered disulfide linkers can lead to significant payload shedding in the plasma, resulting in decreased efficacy and increased systemic toxicity.[1] Conversely, excessive hindrance can impede the desired intracellular cleavage, diminishing the ADC's potency.[9] Therefore, the substitution pattern in this compound represents a rational design to optimize this stability-release equilibrium.
The Power of the Bystander Effect with Cleavable Disulfide Linkers
A key advantage of many cleavable linkers, including disulfide-based ones, is their ability to induce a potent bystander effect.[4][10][][12] Upon cleavage of the disulfide bond within a target antigen-positive cancer cell, the released payload, if sufficiently membrane-permeable, can diffuse out of the cell and kill neighboring antigen-negative tumor cells.[4][5] This is particularly crucial in treating heterogeneous tumors where not all cells express the target antigen.[4] The metabolites of disulfide-linked maytansinoid ADCs, for instance, have been shown to be highly lipophilic and cytotoxic, contributing to their superior in vivo efficacy compared to their non-cleavable counterparts in xenograft models.[5]
Comparative Analysis of ADC Linkers
The choice of linker technology has profound implications for the preclinical and clinical performance of an ADC. Below is a comparative summary of this compound-like disulfide linkers against other common linker types.
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect | Representative Linker Example | Key Advantages | Key Disadvantages |
| Sterically Hindered Disulfide | Reduction by intracellular glutathione | Good to Excellent | Yes (payload dependent) | This compound, SPDB | Good therapeutic index, potent bystander killing | Potential for off-target release in reducing environments |
| Non-Cleavable Thioether | Proteolytic degradation of the antibody in lysosomes | Excellent | No/Limited | SMCC | High plasma stability | Ineffective against heterogeneous tumors, limited payload options |
| Peptide Linker | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Excellent | Yes (payload dependent) | Valine-Citrulline (vc) | High plasma stability, specific cleavage | Potential for instability in rodent plasma, can complicate preclinical studies |
| Hydrazone Linker | Acid-catalyzed hydrolysis in endosomes/lysosomes | Moderate | Yes (payload dependent) | AcBut | Effective in acidic intracellular compartments | Prone to hydrolysis in circulation, leading to off-target toxicity |
Note: The performance of ADCs with this compound is inferred from preclinical studies of structurally similar sterically hindered disulfide linkers, such as SPDB.[5][6][8]
Designing and Executing In Vivo Efficacy Studies: A Step-by-Step Guide
Robust in vivo efficacy studies are paramount to validating the therapeutic potential of an ADC.[3][13][14][15] The following sections provide a detailed framework for conducting these studies, from ADC synthesis to data analysis.
Part 1: Synthesis and Characterization of the ADC
The journey to in vivo testing begins with the precise synthesis and rigorous characterization of the ADC.
Caption: Workflow for the synthesis and characterization of an ADC.
Objective: To conjugate a cytotoxic payload to a monoclonal antibody via the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Cytotoxic payload with a reactive amine group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Stir plate and stir bars
Methodology:
-
Antibody Preparation:
-
Dialyze the mAb into a conjugation buffer (e.g., PBS, pH 8.0) to remove any interfering substances.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Linker-Payload Activation (if not pre-activated):
-
Dissolve the this compound and the amine-containing payload in anhydrous DMF or DMSO.
-
Activate the carboxylic acid of the linker using a coupling agent (e.g., NHS/EDC) to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the activated linker-payload in a minimal amount of DMF or DMSO.
-
Slowly add the activated linker-payload solution to the stirring mAb solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR) and needs to be empirically optimized.
-
Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle stirring.
-
-
Purification:
-
Remove the unreacted linker-payload and solvent by passing the reaction mixture through a desalting column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm retained antigen-binding affinity via ELISA or Surface Plasmon Resonance (SPR).
-
Evaluate in vitro potency in antigen-positive and antigen-negative cell lines.
-
Part 2: In Vivo Efficacy Study in Xenograft Models
The "gold standard" for preclinical evaluation of ADC efficacy is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[3][15]
Caption: Standard workflow for an in vivo ADC efficacy study using a xenograft model.
Objective: To evaluate the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line expressing the target antigen
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
Purified and characterized ADC
-
Vehicle control (formulation buffer)
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Cell Preparation and Implantation:
-
Culture the selected tumor cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Administer the ADC, vehicle control, and any other control articles (e.g., naked antibody) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
The dosing schedule (e.g., single dose, multiple doses) and dose levels should be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in posture or activity).
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified size limit, or after a predetermined number of days.
-
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed anti-tumor effects.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immunohistochemistry, payload concentration).
-
Conclusion
The this compound linker represents a sophisticated approach to ADC design, capitalizing on the differential reducing environment between the circulation and the intracellular space to achieve targeted payload delivery. Its sterically hindered disulfide bond is engineered for enhanced plasma stability, a critical factor in minimizing off-target toxicity and maximizing the therapeutic window. While direct, head-to-head in vivo efficacy data for this specific linker is not extensively published, the wealth of preclinical data on structurally analogous linkers strongly supports its potential for robust anti-tumor activity, particularly in the context of heterogeneous tumors where the bystander effect is paramount. By employing the rigorous synthesis, characterization, and in vivo evaluation protocols outlined in this guide, researchers can effectively assess the therapeutic potential of ADCs incorporating this and other advanced linker technologies, paving the way for the next generation of targeted cancer therapies.
References
- Erickson, H. K., Park, P. U., Widdison, W. C., Kovtun, Y. V., Garrett, L. M., Hoffman, K., ... & Goldmacher, V. S. (2006). Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage.
- Kellogg, B. A., Garrett, L., Kovtun, Y., Lai, K. C., Lee, W., Park, P. U., ... & Widdison, W. (2011). Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage.
- Nolting, B. (2013). Linker technologies for antibody-drug conjugates. In Antibody-drug conjugates (pp. 71-100). Humana Press, Totowa, NJ.
- Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?. British journal of cancer, 117(12), 1736-1742.
- Kovtun, Y. V., Audette, C. A., Ye, Y., Xie, H., Ruberti, M. F., Phinney, S. J., ... & Goldmacher, V. S. (2010). Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates.
-
Biopharma PEG. The Bystander Effect of ADCs. Biopharma PEG Scientific Inc. Published May 23, 2022. Accessed January 2, 2026. [Link]
- Pillow, T. H., Sadowsky, J. D., Erickson, H. K., & Chari, R. V. (2017). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.
- Singh, R., Setiady, Y., Ponte, J., Chen, C., Qiu, Q., & Lambert, J. M. (2017). Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends. Pharmaceutics, 9(4), 48.
-
ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in... ResearchGate. Accessed January 2, 2026. [Link]
-
Technology Networks. Bystander Effect of Antibody-drug Conjugates (ADCs). Technology Networks. Accessed January 2, 2026. [Link]
-
Genome Context. This compound. Genome Context. Accessed January 2, 2026. [Link]
- Donaghy, H. (2016).
-
Discovery Life Sciences. APT 2023 – Bystander Effects of Antibody Drug Conjugates. Discovery Life Sciences. Accessed January 2, 2026. [Link]
-
Creative Biolabs. ADC In Vivo Efficacy Evaluation Services. Creative Biolabs. Accessed January 2, 2026. [Link]
- Su, D., Zhang, D., & Ohri, R. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS medicinal chemistry letters, 12(10), 1541–1545.
- Christie, R. J., Walker, D. S., & Sutherland, D. R. (2022). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. Chemical Science, 13(9), 2636-2642.
- H-L. A. (2018).
- Spivey, K. M., Bove, K., Holloway, J., & Chuprakov, S. (2021). Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs).
- Pan, Y., & Wu, H. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- G-M. S. (2022). Generation of Antibody-Drug Conjugate Resistant Models. International Journal of Molecular Sciences, 23(19), 11847.
- Zhang, D., Su, D., & Ohri, R. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(6), 896.
-
Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Accessed January 2, 2026. [Link]
- H. K. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2081.
-
ChemPartner. Preclinical ADC Development: Challenges and Solutions. ChemPartner. Accessed January 2, 2026. [Link]
- Kamath, A. V., & Iyer, S. (2015). Preclinical pharmacokinetic considerations for the development of antibody drug conjugates. Pharmaceutical research, 32(11), 3470-3485.
-
SYNthesis med chem. Antibody Drug Conjugates. SYNthesis med chem. Accessed January 2, 2026. [Link]
- C. D. (2015). Antibody Drug Conjugates: Preclinical Considerations. The AAPS journal, 17(5), 1081–1091.
-
MedChemExpress. This compound | ADC Linker (Japanese). MedChemExpress. Accessed January 2, 2026. [Link]
-
WuXi Biologics. Integrated Strategies to Accelerate Preclinical Development of Antibody-Drug Conjugates. WuXi Biologics. Published December 17, 2024. Accessed January 2, 2026. [Link]
-
Creative Biolabs. ADC Linker Products. Creative Biolabs. Accessed January 2, 2026. [Link]
-
AxisPharm. Advances in ADC Linker Research. AxisPharm. Published June 6, 2024. Accessed January 2, 2026. [Link]
-
ResearchGate. Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. ResearchGate. Accessed January 2, 2026. [Link]
Sources
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Disulfide-Linked AntibodyâMaytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. xenograft.org [xenograft.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Disulfide vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
The field of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] A critical determinant of an ADC's therapeutic index—the balance between efficacy and toxicity—is the chemical linker that connects the antibody to the payload.[][3] The choice between a disulfide (a type of cleavable linker) and a non-cleavable linker strategy is a pivotal decision in ADC design, fundamentally influencing the drug release mechanism, plasma stability, and overall therapeutic performance.[1][4] This guide provides an in-depth, objective comparison of these two predominant linker technologies, supported by mechanistic insights and experimental considerations for the discerning researcher.
Core Principles: Distinct Mechanisms of Payload Liberation
The primary distinction between disulfide and non-cleavable linkers lies in their mechanism of payload release.[1] Disulfide linkers are designed to be cleaved under specific physiological conditions, whereas non-cleavable linkers necessitate the complete degradation of the antibody for drug release.[1][5]
Disulfide Linkers: Reductive Cleavage
Disulfide linkers are a class of cleavable linkers that exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytosol.[][7] The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1-10 mM) than in the bloodstream (~5 µM).[3][] This steep gradient ensures that the disulfide bond remains relatively stable in circulation but is efficiently cleaved upon internalization of the ADC into a tumor cell, releasing the cytotoxic payload.[][] To enhance circulatory stability, steric hindrance can be introduced near the disulfide bond, for instance, by adding methyl groups.[][9]
The release of a free, and often membrane-permeable, payload from disulfide-linked ADCs can lead to a "bystander effect."[3][] This phenomenon allows the released drug to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors.[3][11]
Non-Cleavable Linkers: Proteolytic Degradation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][12] Payload liberation is entirely dependent on the ADC being internalized and trafficked to the lysosome, where the antibody component is completely degraded by proteases into its constituent amino acids.[12][13][14] This process releases the payload, which remains attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.[12][13]
This mechanism generally results in superior plasma stability and a reduced risk of premature drug release, potentially leading to a wider therapeutic window and lower off-target toxicity.[5][12] However, the resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely abrogates the bystander effect.[3][15][16] Consequently, non-cleavable linkers are often considered more suitable for hematological malignancies or solid tumors with uniform antigen expression.[3][14]
Head-to-Head Comparison: Performance Characteristics
The selection of a linker strategy involves a critical trade-off between stability, the desired release mechanism, and the therapeutic context.
| Feature | Disulfide Linker (Cleavable) | Non-Cleavable Linker |
| Mechanism of Release | Reductive cleavage by intracellular glutathione.[3] | Proteolytic degradation of the antibody in the lysosome.[3][13] |
| Released Payload | Typically the unmodified, potent parent drug.[5] | Drug attached to the linker and an amino acid residue (e.g., Cys/Lys-linker-drug).[5][13] |
| Plasma Stability | Generally lower, with potential for premature release. Can be enhanced by steric hindrance.[5][9] | Generally higher, leading to a more stable ADC in circulation.[5][12] |
| Bystander Effect | High potential, due to the release of a membrane-permeable drug.[3][11] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[3][15] |
| Ideal Tumor Type | Heterogeneous tumors with variable antigen expression.[3] | Homogeneous, highly antigen-expressing tumors or hematological malignancies.[3][14] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[17] | Lower potential due to higher stability and limited bystander effect.[12][17] |
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways of drug release, the following diagrams illustrate the processes for both disulfide and non-cleavable linkers.
Mechanism of a disulfide-linked ADC.
Mechanism of a non-cleavable ADC.
Experimental Protocols for Linker Evaluation
The rigorous characterization of ADC linker stability and function is paramount for preclinical development. The following are foundational experimental protocols.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from various species.[1][18]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, cynomolgus monkey). Include a control sample in a suitable buffer like PBS.[1]
-
Time Points: Incubate samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Processing: Stop the reaction by freezing or by immediate processing. Isolate the ADC from plasma proteins using methods like affinity capture (e.g., Protein A/G beads) or size exclusion chromatography.
-
Analysis: Quantify the amount of intact ADC and released payload. This is often done using techniques like ELISA, Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), or LC-MS to measure both intact ADC and free payload.[18][19][20]
-
Data Analysis: Plot the percentage of intact ADC or average DAR over time to determine the linker's stability profile.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against antigen-positive cancer cell lines.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Treat the cells and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[1]
Bystander Effect Assay
Objective: To evaluate the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.[1]
Methodology:
-
Cell Co-culture: Co-culture antigen-positive target cells with antigen-negative bystander cells (sensitive to the payload) at a defined ratio (e.g., 1:1, 1:5). The two cell lines should be distinguishable, for example, by one expressing a fluorescent protein like GFP.
-
ADC Treatment: Treat the co-culture with serial dilutions of the cleavable linker ADC, a non-cleavable linker ADC control, and an isotype control.
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations separately.
-
Data Analysis: Compare the killing of the antigen-negative cells in the presence of the cleavable linker ADC to the non-cleavable and isotype controls to quantify the bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells (as a cell suspension or tumor fragments) subcutaneously into immunocompromised mice (e.g., SCID or nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, disulfide-linked ADC, non-cleavable ADC). Administer the ADCs, typically via intravenous injection, at one or more dose levels.
-
Monitoring: Monitor tumor volume (using calipers) and body weight twice weekly as a measure of efficacy and toxicity, respectively.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.[3]
Workflow for ADC linker evaluation.
Conclusion
The choice between a disulfide and a non-cleavable linker is a nuanced decision that profoundly impacts the therapeutic properties of an ADC. Disulfide linkers offer the potential for a potent bystander effect, making them attractive for treating solid, heterogeneous tumors, though this can come at the cost of reduced plasma stability.[3] Conversely, non-cleavable linkers provide enhanced stability and a potentially improved safety profile, but their efficacy is largely confined to antigen-expressing cells.[3][12] Ultimately, the optimal linker strategy is not universal but is dictated by the specific target antigen, the tumor biology, and the physicochemical properties of the payload. A thorough and systematic evaluation using the experimental frameworks described herein is essential for the rational design of safe and effective next-generation ADCs.
References
- ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
- BOC Sciences. Disulfide Linker Synthesis | ADC Services. BOC Sciences.
- BOC Sciences.
- BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Technology Networks.
- Biopharma PEG. (2022, May 23). The Bystander Effect of ADCs. Biopharma PEG.
- Benchchem.
- Taylor & Francis.
- Dugal-Tessier, J., & Jain, N. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 136-172). The Royal Society of Chemistry.
- Benchchem. A Comparative Guide to Linker Stability in Antibody-Drug Conjugates: In Vitro and In Vivo Perspectives. Benchchem.
- Benchchem.
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- Benchchem. Cleavable vs. Non-Cleavable Linkers: An In-Depth Technical Guide. Benchchem.
- ProteoGenix. (2021, July 26). Non-cleavable linkers for ADCs. ProteoGenix.
- Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?. British journal of cancer, 117(12), 1736–1742.
- WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.
- Erickson, H. K., et al. (2010). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
- BOC Sciences.
- Piatyszek, M. A., et al. (2016).
- Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6294–6299.
- ResearchGate. (2016). (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates.
- ADC Review. (2021, June 26). Uncialamycin-based ADC Exhibits Unique Bystander Killing Effect. ADC Review.
- AxisPharm. (2022, October 28).
- Lee, B. I., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125.
- Lee, B. I., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125.
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(8), 1546–1569.
- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Molecular Pharmaceutics, 18(7), 2686–2696.
- Creative Biolabs. Disulfide Linkers.
- Creative Biolabs. Disulfide Linker Synthesis Service.
- ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in....
- Staben, L. R., et al. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- Lam, M. H., et al. (2014). Abstract 4837: Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells. Cancer Research, 74(19 Supplement), 4837.
- Sharma, S., et al. (2018). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates.
- ResearchGate. (2021). (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
- King, T., et al.
- Benchchem.
- SigutLabs. (2025, April 22).
- ADC Review. (2019, July 13). A Review of Cleavable Linkers. ADC Review.
Sources
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Bystander Effect of ADCs Featuring a Glutathione-Sensitive Disulfide Linker: A Case Study with 4-Methyl-4-(methyldisulfanyl)pentanoic acid
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the target tumor microenvironment. A key feature of modern ADC design is the "bystander effect," the ability of a released payload to kill not only the target antigen-positive cancer cell but also adjacent antigen-negative cells.[1][2][] This phenomenon is particularly crucial in treating heterogeneous tumors where antigen expression can be varied.[4]
This guide provides an in-depth comparison of ADCs featuring a specific type of cleavable linker, 4-Methyl-4-(methyldisulfanyl)pentanoic acid (MMPA), against other linker technologies. We will delve into the mechanistic underpinnings of the MMPA linker, its anticipated impact on the bystander effect, and provide detailed protocols for its experimental validation.
The Central Role of the Linker in Mediating the Bystander Effect
The capacity of an ADC to induce a bystander effect is fundamentally linked to the properties of its linker and the released payload.[1][] Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to specific triggers within the tumor microenvironment or inside the cancer cell, leading to payload release.[][6][7] In contrast, non-cleavable linkers release their payload only after the antibody component is degraded within the lysosome, often resulting in a charged payload-linker remnant that cannot easily diffuse across cell membranes, thereby abrogating the bystander effect.[8][][10]
Common cleavable linker strategies include those sensitive to pH, proteases, or the reducing environment of the cell.[7][11] Disulfide-based linkers, such as those derived from MMPA, fall into the latter category, exploiting the significantly higher concentration of glutathione (GSH) within cells compared to the bloodstream to trigger payload release.[][13][14]
Mechanism of Action: The MMPA Disulfide Linker
The MMPA linker incorporates a sterically hindered disulfide bond. This structural feature is designed to enhance the stability of the ADC in circulation, preventing premature payload release that could lead to off-target toxicity.[14][15] Once the ADC is internalized by a target cancer cell, the high intracellular concentration of glutathione mediates the reduction of the disulfide bond, releasing the cytotoxic payload.
Diagram of MMPA Linker Cleavage and Bystander Effect
Caption: Mechanism of MMPA linker cleavage and subsequent bystander killing.
Comparative Analysis of Linker Technologies
The choice of linker technology profoundly impacts an ADC's therapeutic index. Below is a comparison of the anticipated properties of an MMPA-based ADC with other common linker types.
| Feature | MMPA (Disulfide) Linker | Valine-Citrulline (Protease-Cleavable) | Thioether (Non-Cleavable) |
| Cleavage Mechanism | Reduction by intracellular glutathione[][13] | Cleavage by lysosomal proteases (e.g., Cathepsin B)[16] | Antibody degradation in the lysosome[8][] |
| Plasma Stability | High (due to steric hindrance)[15] | High[17] | Very High[4][8] |
| Payload Release | Intracellular, in reducing environments[14] | Intracellular, within the lysosome[18] | Intracellular, upon antibody catabolism[8] |
| Bystander Effect | Potent: Released payload is often membrane-permeable.[4][15] | Potent: Released payload can be designed to be membrane-permeable.[19] | Limited/None: Released payload is typically a charged amino acid adduct, limiting diffusion.[][10] |
| Ideal for | Heterogeneous tumors with variable antigen expression.[4] | Tumors with high lysosomal protease activity. | Homogeneous, highly antigen-expressing tumors.[4] |
Experimental Protocols for Assessing the Bystander Effect
A multi-faceted approach is required to rigorously assess the bystander effect of an MMPA-based ADC. This involves a combination of in vitro and in vivo assays.[20]
Experimental Workflow for Bystander Effect Assessment
Caption: A typical experimental workflow for evaluating the ADC bystander effect.
Objective: To quantify the killing of antigen-negative cells in the presence of antigen-positive cells treated with the ADC.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cell line (e.g., HER2-negative MDA-MB-468).[1]
-
Differentially label the cell lines for easy identification (e.g., with GFP and RFP fluorescent proteins).
-
-
Co-culture Seeding:
-
Seed the antigen-positive and antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
-
ADC Treatment:
-
Treat the co-cultures with a serial dilution of the MMPA-ADC and control ADCs (e.g., a non-cleavable linker ADC).
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition:
-
Use high-content imaging or flow cytometry to count the number of viable cells of each population.
-
-
Analysis:
-
Plot the survival of the antigen-negative cells as a function of ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture compared to when they are cultured alone indicates a bystander effect.
-
Objective: To evaluate the bystander effect in a more physiologically relevant tumor microenvironment.
Methodology:
-
Model Establishment:
-
Co-implant a mixture of antigen-positive and antigen-negative tumor cells into immunocompromised mice to establish a heterogeneous tumor.[21]
-
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the MMPA-ADC, a non-cleavable linker ADC control, and a vehicle control intravenously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly.
-
-
Endpoint Analysis:
-
At the end of the study, excise the tumors for immunohistochemical analysis. Stain for markers of cell death (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) in both antigen-positive and antigen-negative cell populations (if distinguishable).
-
Expected Data and Interpretation
The following table presents hypothetical data from a co-culture cytotoxicity assay comparing an MMPA-linked ADC to an ADC with a non-cleavable linker.
| ADC Construct | Target Cell IC50 (nM) | Bystander Cell IC50 (nM) in Co-culture | Bystander Killing Index (Target IC50 / Bystander IC50) |
| MMPA-ADC | 0.5 | 5.0 | 0.1 |
| Non-cleavable ADC | 0.8 | >1000 | <0.001 |
Interpretation: The MMPA-ADC demonstrates a potent bystander effect, as indicated by the low IC50 value against the bystander cells in the co-culture. The non-cleavable ADC, as expected, shows minimal to no bystander killing.
Conclusion
The this compound linker represents a sophisticated approach to ADC design, aiming to enhance therapeutic efficacy through a controlled, glutathione-dependent bystander effect. The steric hindrance within the MMPA linker is engineered for improved plasma stability, potentially widening the therapeutic window.[15][22][23] The experimental framework provided in this guide offers a robust methodology for validating the bystander effect of ADCs employing this and similar disulfide-based linker technologies. Rigorous assessment of the bystander effect is crucial for the development of next-generation ADCs with superior activity in heterogeneous tumor settings.
References
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [Link]
-
Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. [Link]
-
In Vitro Bystander Effect Assays - ICE Bioscience. [Link]
-
Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PubMed Central. [Link]
-
Bystander Effect of Antibody-drug Conjugates (ADCs) - Technology Networks. [Link]
-
In vitro real-time evaluation of bystander effects of antibody-drug conjugates - Agilent. [Link]
-
Structures of GSH-cleavable triggers. (A) The structure and release... - ResearchGate. [Link]
-
Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC - NIH. [Link]
-
Disulfide Linkers - Creative Biolabs. [Link]
-
Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage | Bioconjugate Chemistry - ACS Publications. [Link]
-
Disulfide Linker Synthesis Service - Creative Biolabs. [Link]
-
Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates | Request PDF - ResearchGate. [Link]
-
ADC In Vitro/In Vivo Characterization Services - WuXi Biologics. [Link]
-
4 Establishing a tumor cell model to evaluate the bystander effect of antibody-drug conjugate (ADC) therapies - The Journal for ImmunoTherapy of Cancer. [Link]
-
Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC - PubMed Central. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed. [Link]
-
Characterization of the protease cleavable linker. (a) Comparison of cleavage efficiency of MMP-1 - ResearchGate. [Link]
-
Current ADC Linker Chemistry - PMC - NIH. [Link]
-
Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. [Link]
-
Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC - NIH. [Link]
-
Addressing Bystander Effect & Toxicity In ADC Development - YouTube. [Link]
-
Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC - NIH. [Link]
-
A Review of Cleavable Linkers - ADC Review. [Link]
-
Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates - BEBPA. [Link]
-
Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm. [Link]
Sources
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wuxibiologics.com [wuxibiologics.com]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 23. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability-Release Paradox: A Head-to-Head Comparison of Disulfide Linkers in Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of drug release at the tumor site. This delicate balance, often referred to as the "stability-release paradox," is paramount to widening the therapeutic window, maximizing efficacy while minimizing off-target toxicities.[1][]
This guide provides an in-depth, head-to-head comparison of different disulfide linkers, a prominent class of cleavable linkers, and their impact on ADC performance. We will delve into the mechanistic nuances, supported by experimental data, to provide a clear framework for rational linker selection in your ADC design.
The Rationale for Disulfide Linkers: Exploiting the Tumor Microenvironment
Disulfide linkers are designed to be selectively cleaved in the reducing environment of the tumor cell.[][4] This selectivity stems from the significant concentration gradient of glutathione (GSH), a key intracellular reducing agent, between the cytoplasm (1-10 mM) and the bloodstream (micromolar range).[5][] This differential allows the ADC to remain stable in circulation and release its payload predominantly within the target cell, thereby enhancing the therapeutic index.[]
Unhindered vs. Hindered Disulfide Linkers: A Tale of Two Stabilities
The stability of the disulfide bond is not absolute and can be modulated to fine-tune the performance of an ADC. The primary strategy for this modulation is the introduction of steric hindrance around the disulfide bond.[7]
Unhindered Disulfide Linkers: The Case of SPP
The N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker is a classic example of an unhindered disulfide linker. While effective in demonstrating the principle of reductive cleavage, ADCs utilizing SPP-based linkers have shown susceptibility to premature cleavage in the bloodstream through thiol-disulfide exchange with circulating thiols like cysteine and albumin.[7][8][9] This premature release of the payload can lead to off-target toxicity and a reduction in the amount of drug delivered to the tumor.[1][8]
Hindered Disulfide Linkers: Enhancing Stability with SPDB and Beyond
To address the stability limitations of unhindered linkers, sterically hindered linkers were developed. By introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker is shielded from nucleophilic attack by circulating thiols.[7][10]
A prime example is the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, which incorporates methyl groups to enhance stability.[10] This increased stability in plasma has been shown to improve the therapeutic window of ADCs.[1][10] Further innovations have led to the development of even more hindered linkers, incorporating moieties like cyclopropyl or cyclobutyl groups, which offer a greater degree of stability and controlled release.[11]
The following diagram illustrates the fundamental difference in stability between unhindered and hindered disulfide linkers in the bloodstream.
Caption: Unhindered vs. Hindered Disulfide Linker Stability.
Head-to-Head Performance Comparison: Experimental Evidence
The true measure of a linker's performance lies in empirical data. The following tables summarize key experimental findings from head-to-head comparisons of different disulfide linkers.
Table 1: In Vitro Plasma Stability
This table highlights the enhanced stability of hindered disulfide linkers in plasma compared to their unhindered counterparts.
| Linker Type | ADC Example | Plasma Source | Half-life (t½) of Intact ADC | Reference |
| Unhindered (SPP) | huC242-SPP-DM1 | Mouse | Susceptible to cleavage | [8] |
| Hindered (SPDB) | huC242-SPDB-DM4 | Mouse | More stable than SPP | [10] |
| Hindered (Cyclobutyl) | Anti-CD22-PBD | Not Specified | Improved stability | [11] |
Table 2: In Vivo Efficacy in Xenograft Models
This table demonstrates that an intermediate level of disulfide bond stability can lead to optimal in vivo efficacy, suggesting a balance between stability in circulation and efficient release at the tumor site is crucial.[10]
| ADC | Xenograft Model | Efficacy Outcome | Reference |
| huC242-SPP-DM1 (Less Stable) | COLO 205, HT-29 | Moderate Efficacy | [10] |
| huC242-SPDB-DM4 (Intermediate Stability) | COLO 205, HT-29 | Best Efficacy | [10] |
| huC242-SMCC-DM1 (Non-cleavable) | COLO 205, HT-29 | Marginal Activity | [10] |
These findings underscore a critical concept: the most stable linker is not always the most effective. The ideal disulfide linker possesses sufficient stability to minimize premature payload release while still allowing for efficient cleavage within the tumor cell to exert its cytotoxic effect.[10][12] The generation of diffusible cytotoxic metabolites from some cleavable linkers can also contribute to a "bystander effect," where neighboring antigen-negative tumor cells are also killed, further enhancing anti-tumor activity.[10][13]
Experimental Protocols: Assessing Disulfide Linker Performance
To rigorously evaluate the performance of different disulfide linkers, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., mouse, human) over time.[7]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 50 µg/mL) in thawed plasma.[7]
-
Incubation: Incubate the ADC-plasma mixture at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[7] Immediately stop the reaction in the aliquots, for instance, by flash freezing.[7]
-
Quantification of Intact ADC:
-
ELISA-Based Method: Utilize a sandwich ELISA to quantify the amount of intact ADC.[7]
-
LC-MS-Based Method: Employ immuno-affinity capture to isolate the ADC from plasma, followed by LC-MS analysis to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.[7]
-
-
Data Analysis: Plot the concentration of intact ADC or the average DAR against time to determine the stability profile and calculate the half-life of the conjugate in plasma.[7]
The following diagram outlines the workflow for an in vitro plasma stability assay.
Caption: Workflow for In Vitro Plasma Stability Assay.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Methodology:
-
Model System: Utilize immunodeficient mice (e.g., SCID or nude mice) bearing human tumor xenografts that express the target antigen.
-
Treatment Groups: Establish multiple treatment groups, including a vehicle control, a non-binding control ADC, and experimental groups receiving different ADCs or different doses of the same ADC.
-
Dosing: Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Volume Measurement: Measure tumor volumes at regular intervals (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor activity. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion: A Strategic Approach to Disulfide Linker Selection
The selection of a disulfide linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While unhindered linkers laid the groundwork for this technology, sterically hindered linkers have emerged as a more robust option, offering enhanced plasma stability. However, the relationship between stability and efficacy is not linear. The optimal disulfide linker strikes a delicate balance, ensuring the ADC remains intact in circulation long enough to reach the tumor, where it can then efficiently release its cytotoxic payload.
By carefully considering the principles of steric hindrance and conducting rigorous in vitro and in vivo evaluations, researchers can rationally design and select disulfide linkers that are tailored to the specific antibody, payload, and target indication, ultimately paving the way for the development of safer and more effective antibody-drug conjugates.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Target-Specific Cleavage of Disulfide-Based ADC Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics hinge on a critical component: the linker that tethers a potent cytotoxic payload to a tumor-targeting monoclonal antibody. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be exquisitely labile to release its cytotoxic cargo upon internalization into the target cancer cell.[1][2][3]
This guide focuses on a prominent class of cleavable linkers: those containing a disulfide bond, exemplified by structures derived from 4-Methyl-4-(methyldisulfanyl)pentanoic acid.[4][5] These linkers are engineered to exploit the significant redox potential difference between the extracellular environment and the intracellular cytosol.[1][] The high concentration of glutathione (GSH) within the cell provides a powerful reducing environment that efficiently cleaves the disulfide bridge, liberating the payload.[][7]
However, asserting this mechanism is not enough. Rigorous, multi-faceted validation is paramount to ensure the linker's behavior aligns with its design, thereby maximizing the therapeutic window. This guide provides a comprehensive framework for validating the target-specific cleavage of disulfide linkers, explaining the causality behind each experimental choice and presenting a self-validating system of protocols.
The Core Principle: Exploiting the Intracellular Redox Gradient
The central hypothesis for disulfide linkers is their differential stability. They are designed to remain intact in the oxidizing environment of the bloodstream, where GSH concentrations are low (~5 µmol/L), and to cleave in the reducing environment of the cytoplasm, where GSH concentrations are up to a thousand times higher (1-10 mmol/L).[1][] This cleavage can be further facilitated by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[8] Validating this principle requires a logical progression of experiments, from simple biochemical assays to complex cell-based and functional assessments.
Caption: Mechanism of intracellular disulfide linker cleavage.
A Multi-Tiered Workflow for Cleavage Validation
A robust validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence across biochemical, biophysical, and biological systems. Each tier of this workflow serves to answer a specific question, with built-in controls to ensure the trustworthiness of the results.
Caption: Multi-tiered workflow for validating ADC linker cleavage.
Tier 1: Biochemical Validation of Reductive Lability
The Causality: Before proceeding to complex biological systems, you must first confirm that the disulfide bond is, in fact, cleavable by the intended chemical trigger—glutathione. This baseline experiment provides direct, unambiguous evidence of the linker's fundamental chemical property.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is the gold standard for directly observing cleavage. By incubating the ADC with a physiologically relevant concentration of GSH, you can monitor the disappearance of the intact ADC and the appearance of the released payload and antibody fragments over time.
Table 1: Example LC-MS Data for In Vitro Cleavage of an ADC
| Time Point | Condition | Intact ADC (%) | Released Payload (%) | Rationale |
| 0 hr | + 5 mM GSH | 100 | 0 | Establishes baseline before reaction. |
| 4 hr | + 5 mM GSH | 25 | 75 | Demonstrates rapid cleavage in a reducing environment. |
| 24 hr | + 5 mM GSH | <1 | >99 | Confirms complete cleavage over an extended period. |
| 24 hr | No GSH (Control) | 98 | <2 | Critical Control: Shows linker is stable without the reducing agent. |
Experimental Protocol: In Vitro Cleavage by LC-MS
-
Preparation: Reconstitute the ADC to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Prepare a fresh 100 mM stock solution of L-Glutathione (reduced) in the same buffer.
-
Reaction Setup:
-
Test Sample: In a microcentrifuge tube, combine the ADC solution with the GSH stock to achieve a final GSH concentration of 5 mM.
-
Negative Control: In a separate tube, add an equivalent volume of buffer instead of the GSH stock to the ADC solution.
-
-
Incubation: Incubate both tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction by adding an acid (e.g., 0.1% formic acid) or by flash-freezing in liquid nitrogen to prevent further cleavage.
-
Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).[9]
-
Chromatography: Use a reversed-phase column suitable for proteins (e.g., C4) to separate the intact ADC from the released payload.
-
Mass Spectrometry: Monitor the expected mass-to-charge (m/z) ratios for the intact ADC, the free payload, and the antibody with the cleaved linker remnant.
-
-
Data Interpretation: Quantify the peak areas for each species at each time point to determine the rate and extent of cleavage.
Tier 2: Assessing Stability in the Extracellular Milieu
The Causality: Proving lability to GSH is only half the story. An effective ADC must be robustly stable in the bloodstream to reach the tumor site. Plasma, the most relevant ex vivo model for circulation, is an oxidizing environment containing numerous enzymes. This assay is a critical gatekeeper to predict in vivo stability and potential for off-target toxicity.[1][10]
Method: Plasma Incubation Assay
The ADC is incubated in human plasma, and its integrity is monitored over several days. A stable linker will show minimal release of the free payload.
Table 2: Example Plasma Stability Data (Quantified by LC-MS)
| Linker Type | Time in Plasma (Days) | Free Payload (% of Total) | Interpretation |
| Disulfide (Test ADC) | 0 | <0.1 | Baseline measurement. |
| 1 | 0.5 | Minimal release, indicating good stability. | |
| 3 | 1.2 | Acceptable stability over a relevant timeframe. | |
| 7 | 2.5 | High stability, suitable for in vivo studies. | |
| Unstable Linker (Control) | 7 | 45.0 | Comparative Control: Demonstrates significant premature release. |
Tier 3: Validating Target-Specific Intracellular Cleavage
The Causality: Having established biochemical lability and plasma stability, the next crucial step is to prove that cleavage occurs only after the ADC is internalized by a target cancer cell. This confirms that the entire targeting and delivery mechanism is functioning as designed.
Method: Western Blot for Payload Release in Cells
This technique provides visual, semi-quantitative evidence of payload release inside cells. By comparing antigen-positive (Target) and antigen-negative (Control) cell lines, you can directly link payload release to target-mediated uptake.[11]
Caption: Logic of the cell-based Western blot validation assay.
Experimental Protocol: Western Blot for Intracellular Payload Release
-
Cell Culture: Plate an equal number of antigen-positive (target) and antigen-negative (control) cells.
-
Treatment: Treat both cell lines with the ADC at a relevant concentration (e.g., 10 nM) for various time points (e.g., 4, 24, 48 hours). Include an untreated control for each cell line.
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove non-internalized ADC. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of total protein from each lysate on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the payload and any potential protein conjugates.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the cytotoxic payload overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A band corresponding to the free payload should appear and intensify over time, predominantly in the antigen-positive cell lysates.
-
Loading Control: Re-probe the blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
Comparative Analysis with Alternative Linker Technologies
No single linker is perfect for every application. Understanding how disulfide linkers compare to other major classes is essential for making informed decisions in ADC design.
Table 3: Comparison of Common ADC Linker Chemistries
| Linker Class | Cleavage Mechanism | Key Advantages | Key Challenges | Representative ADCs |
| Disulfide | Reduction (High Intracellular GSH) [] | Good tumor specificity due to redox gradient; enables bystander effect. | Potential for premature reduction in circulation; stability can be sterically modulated.[7][] | Soravtansine (IMGN853) |
| Peptide | Proteolytic (e.g., Cathepsin B in lysosomes) [15][16] | High plasma stability; well-understood mechanism.[10] | Dependent on target cell protease expression; potential for off-target cleavage.[1][16] | Brentuximab vedotin (Adcetris), Polatuzumab vedotin (Polivy) |
| Hydrazone | Acid Hydrolysis (Low pH in endosomes/lysosomes) [] | Exploits a different physiological trigger. | Generally less stable in circulation compared to peptide or disulfide linkers.[2][] | Gemtuzumab ozogamicin (Mylotarg) |
| Non-Cleavable | Antibody Proteolysis in Lysosome [1] | Highest plasma stability; payload released with linker and amino acid attached. | No bystander effect; payload activity can be affected by the attached linker/amino acid.[1][] | Trastuzumab emtansine (Kadcyla) |
Conclusion
Validating the target-specific cleavage of a disulfide linker like this compound is a non-negotiable step in the preclinical development of an ADC. It requires a systematic and logical progression of experiments that move from the benchtop to the biological system. By employing a multi-tiered approach—confirming biochemical lability with LC-MS, ensuring circulatory stability in plasma, and verifying target-specific intracellular release with cell-based assays—researchers can build a robust data package. This comprehensive validation provides the necessary confidence that the ADC will perform as intended in vivo, selectively delivering its potent payload to cancer cells while sparing healthy tissue, thereby achieving the ultimate goal of a wider therapeutic window.
References
-
Bertozzi, A. L., et al. (2014). A Fluorescence-Based Assay for the Reductase Activity of Protein Disulfide Isomerase. PLOS ONE. Available from: [Link]
-
Zhang, D., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. Available from: [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]
-
Pillow, T. H., et al. (2016). Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Creative Biolabs. Disulfide Linker Synthesis Service. Available from: [Link]
-
Mishra, A. K., et al. (2021). Mechanism and application of thiol–disulfide redox biosensors with a fluorescence-lifetime readout. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Xu, L., et al. (2017). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker. Bioconjugate Chemistry. Available from: [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]
-
Reisz, J. A., et al. (2010). Detection and quantification of protein disulfides in biological tissues a fluorescence-based proteomic approach. Analytical Biochemistry. Available from: [Link]
-
D'Amore, C., et al. (2025). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. International Journal of Molecular Sciences. Available from: [Link]
-
Chemsrc. (2025). CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid. Available from: [Link]
-
NJ Bio, Inc. Linkers for ADCs. Available from: [Link]
-
Winther, J. R. & Thorpe, C. (2018). Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Royal Society of Chemistry. Available from: [Link]
-
Wang, Y., et al. (2022). A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria. Molecules. Available from: [Link]
-
Kim, H., et al. (2022). An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody–Drug Conjugates. Cancer Research. Available from: [Link]
-
ADC Review. (2019). A Review of Cleavable Linkers. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]
-
Yang, J., et al. (2006). Evaluation of disulfide reduction during receptor-mediated endocytosis by using FRET imaging. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Spangler, B., et al. (2018). Toward a Ferrous Iron-Cleavable Linker for Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]
-
Wu, S. L. & Karger, B. L. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. Available from: [Link]
-
Winther, J. R. & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]
-
Chouchani, E. T. & Murphy, M. P. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Chemical Research in Toxicology. Available from: [Link]
-
Spangler, B., et al. (2018). Toward a Ferrous Iron-Cleavable Linker for Antibody-Drug Conjugates. R Discovery. Available from: [Link]
-
Hansen, J. M., et al. (2005). Monitoring disulfide bond formation in the eukaryotic cytosol. The Journal of Cell Biology. Available from: [Link]
-
LookChem. This compound CAS NO.796073-55-7. Available from: [Link]
-
Bio-Rad. General Protocol for Western Blotting. Available from: [Link]
-
Chemsrc. CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid. Available from: [Link]
-
Bas-Mas, A., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics. Available from: [Link]
-
Han, W., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][][18][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. This compound | 796073-55-7 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acrobiosystems.com [acrobiosystems.com]
- 18. benchchem.com [benchchem.com]
- 19. A fluorescence-based assay for the reductase activity of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Disulfide-Linked ADCs
For researchers, scientists, and drug development professionals vested in the pioneering field of antibody-drug conjugates (ADCs), ensuring the accuracy and reliability of analytical data is not merely a procedural formality—it is the bedrock upon which the safety and efficacy of these complex therapeutics are built. This is particularly true for disulfide-linked ADCs, where the conjugation chemistry introduces significant heterogeneity that demands rigorous analytical characterization and control. This guide provides an in-depth, experience-driven comparison of key analytical methods for disulfide-linked ADCs, with a core focus on the principles and practicalities of cross-validation to ensure data integrity across the product lifecycle.
The Analytical Imperative for Disulfide-Linked ADCs: Navigating Heterogeneity
Disulfide-linked ADCs are forged by the partial reduction of interchain disulfide bonds within the antibody's hinge region, creating reactive thiol groups for drug conjugation. While effective, this process inherently generates a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), including unconjugated antibody (DAR0) and ADCs with two, four, six, or eight drug molecules (DAR2, DAR4, DAR6, DAR8). This heterogeneity is a critical quality attribute (CQA) that can significantly impact the ADC's stability, efficacy, and safety profile.[1][2] Consequently, a robust analytical control strategy is paramount, and at its heart lies the principle of orthogonality—the use of different analytical methods to measure the same attribute, thereby providing a more comprehensive and reliable assessment. Cross-validation of these orthogonal methods is the formal process of ensuring that they produce comparable and consistent results.[3][4]
Core Analytical Techniques for Disulfide-Linked ADC Characterization: A Comparative Overview
The analytical toolbox for disulfide-linked ADCs is diverse, with each technique offering unique advantages and limitations. The choice of methods is dictated by the specific quality attribute under investigation and the stage of drug development. Here, we compare the workhorses of ADC analysis: Hydrophobic Interaction Chromatography (HIC), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), and Mass Spectrometry (MS).
Hydrophobic Interaction Chromatography (HIC): The Gold Standard for DAR Analysis in a Native State
HIC separates molecules based on their surface hydrophobicity.[5][6] For disulfide-linked ADCs, the addition of hydrophobic small molecule drugs increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species under non-denaturing conditions.[7][8]
-
Expertise & Experience: The key advantage of HIC is its ability to analyze the ADC in its native, folded state, preserving the non-covalent interactions that hold the light and heavy chains together after partial reduction of the interchain disulfides. This provides a true representation of the DAR distribution in the final drug product.[1][9] The choice of a high-salt mobile phase to promote hydrophobic interactions and a decreasing salt gradient for elution is fundamental to achieving optimal separation of DAR species.[6][7]
-
Trustworthiness: A well-developed HIC method demonstrates excellent reproducibility for quantifying the relative abundance of each DAR species, making it a reliable tool for quality control and lot release testing.[8]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): A High-Resolution Look at Purity and Heterogeneity
CE-SDS separates proteins based on their electrophoretic mobility in a gel-like matrix under denaturing conditions, effectively separating them by size.[3][10] It can be performed under both non-reducing and reducing conditions.
-
Expertise & Experience: For disulfide-linked ADCs, non-reducing CE-SDS provides valuable insights into the overall purity and can reveal the presence of fragments or aggregates.[4] Under reducing conditions, the antibody chains are separated, allowing for an assessment of the drug load on the individual light and heavy chains. This technique is orthogonal to HIC because it separates based on size rather than hydrophobicity, providing a complementary view of the ADC's heterogeneity.[4][11]
-
Trustworthiness: CE-SDS is a high-resolution technique that can often detect subtle differences in conjugation patterns that may not be apparent by HIC alone.[12]
Mass Spectrometry (MS): The Definitive Tool for Mass Confirmation and In-Depth Characterization
Mass spectrometry measures the mass-to-charge ratio of ions, providing precise mass information about the analyte. For ADCs, MS can be used to determine the average DAR, the distribution of DAR species, and to confirm the identity of the conjugated drug and the sites of conjugation.[13][14]
-
Expertise & Experience: For disulfide-linked ADCs, native MS is the preferred approach for intact mass analysis.[13] Denaturing conditions, such as those used in reversed-phase liquid chromatography (RP-LC), can disrupt the non-covalent interactions holding the antibody chains together, leading to dissociation and an inaccurate representation of the intact ADC.[13] Native MS, often coupled with size-exclusion chromatography (SEC) for online desalting, maintains the integrity of the ADC complex, allowing for accurate mass measurement of each DAR species.[14]
-
Trustworthiness: MS provides direct and unambiguous mass information, making it an indispensable tool for confirming the results obtained from chromatographic and electrophoretic methods. It serves as a powerful characterization tool to elucidate the structure of the various ADC species.[13]
Comparison of Key Analytical Methods for Disulfide-Linked ADCs
| Feature | Hydrophobic Interaction Chromatography (HIC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Native Mass Spectrometry (MS) |
| Principle | Separation based on surface hydrophobicity.[6] | Separation based on electrophoretic mobility (size).[3] | Measurement of mass-to-charge ratio.[13] |
| Primary Application | DAR distribution analysis in a native state.[7][8] | Purity, fragmentation, and drug load on individual chains.[4] | Average DAR, DAR distribution, and mass confirmation.[13][14] |
| Sample Conditions | Non-denaturing.[5] | Denaturing (non-reducing and reducing).[3] | Non-denaturing (native MS).[13] |
| Resolution | Good for DAR species.[7] | High for size variants and chain separation.[4] | High for mass differences.[13] |
| Quantitative Accuracy | High for relative quantification of DAR species.[8] | High for relative quantification of size variants. | Semi-quantitative for DAR distribution.[13] |
| MS Compatibility | Generally incompatible due to high salt concentrations.[15] | Can be coupled with MS.[16] | Direct detection. |
| Typical Use Case | Routine QC, lot release, and stability testing for DAR.[8] | Purity assessment, characterization of heterogeneity.[4] | Characterization, confirmation of other methods.[13] |
The Cross-Validation Strategy: Ensuring Method Concordance
Cross-validation is the formal process of demonstrating that two or more analytical methods produce comparable results for a given quality attribute.[3] This is crucial when transferring a method between laboratories or when using orthogonal methods to support product characterization and release.[17]
The "Why" Behind Orthogonal Method Cross-Validation for Disulfide-Linked ADCs
For disulfide-linked ADCs, the primary goal of cross-validation is to ensure a consistent and accurate assessment of the DAR distribution and overall heterogeneity. The rationale for choosing specific orthogonal methods is rooted in their different separation principles:
-
HIC and Native MS for DAR Analysis: HIC separates based on hydrophobicity, which is an indirect measure of the number of conjugated drugs. Native MS provides a direct measurement of the mass of each DAR species. Cross-validating these two methods provides a high degree of confidence in the reported DAR values. A discrepancy between the two methods could indicate an issue with the HIC separation (e.g., co-elution of species) or an unexpected modification detectable by MS.[13][14]
-
HIC and CE-SDS for Heterogeneity: HIC provides a profile of the ADC based on its hydrophobicity, while CE-SDS provides a profile based on size. Cross-validating these methods ensures a comprehensive understanding of the product's heterogeneity. For instance, CE-SDS might reveal a fragment that co-elutes with a DAR species in the HIC profile.[4][11]
A Step-by-Step Protocol for Cross-Validation of HIC and Native MS for DAR Analysis
This protocol outlines a typical workflow for the cross-validation of HIC and native MS for determining the average DAR and DAR distribution of a disulfide-linked ADC.
1. Define the Scope and Acceptance Criteria:
-
Objective: To demonstrate the comparability of the average DAR and the relative percentage of each DAR species as determined by HIC-UV and native SEC-MS.
-
Acceptance Criteria: The acceptance criteria should be pre-defined and scientifically justified.[18][19] A common approach is to set a limit on the difference between the results of the two methods.[3]
-
Average DAR: The difference in the average DAR between the two methods should be ≤ 0.2.
-
Relative Percentage of DAR Species: The difference in the relative percentage of the main DAR species (e.g., DAR2, DAR4, DAR6) should be ≤ 5%. For minor species (e.g., DAR0, DAR8), a wider range may be acceptable (e.g., ≤ 3%).
-
2. Select Representative Samples:
-
Analyze a minimum of three representative batches of the disulfide-linked ADC.
-
Include samples that represent the typical manufacturing process as well as any potential variations (e.g., from process development or stability studies).
3. Method Execution:
-
HIC-UV Analysis:
-
System Preparation: Equilibrate the HIC column (e.g., a butyl-based column) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in phosphate buffer).[1]
-
Sample Injection: Inject a defined amount of the ADC sample.
-
Elution: Apply a linear gradient to a low-salt mobile phase to elute the bound ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the different DAR species and calculate the relative percentage of each and the average DAR.
-
-
Native SEC-MS Analysis:
-
System Preparation: Equilibrate the SEC column with a volatile, non-denaturing mobile phase (e.g., 100 mM ammonium acetate).[14]
-
Sample Injection: Inject the ADC sample.
-
Elution and Desalting: The SEC column separates the ADC from non-volatile salts and excipients prior to MS detection.
-
MS Data Acquisition: Acquire mass spectra in the positive ion mode over an appropriate m/z range for the intact ADC species.
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different DAR species.
-
Data Analysis: Determine the relative abundance of each DAR species from the deconvoluted spectrum and calculate the average DAR.
-
4. Statistical Comparison and Reporting:
-
Tabulate the results for the average DAR and the relative percentage of each DAR species from both methods for all tested samples.
-
Calculate the difference between the results from the two methods for each parameter.
-
Compare the observed differences against the pre-defined acceptance criteria.
Visualizing the Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of HIC and Native MS methods.
Conclusion: A Foundation of Trust in ADC Analytics
The cross-validation of analytical methods is not simply a regulatory hurdle; it is a scientific imperative that underpins the entire development and commercialization of disulfide-linked ADCs. By embracing an orthogonal approach and rigorously demonstrating the concordance of different analytical techniques, we build a foundation of trust in our data. This, in turn, enables us to make informed decisions throughout the drug development process, ultimately ensuring the quality, safety, and efficacy of these life-changing therapies. As senior application scientists, it is our responsibility to champion these principles of scientific integrity and to guide our teams in the meticulous execution of these critical analytical studies.
References
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1164-1174. [Link]
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]
-
Springer Nature Experiments. (2020). Characterization of ADCs by Capillary Electrophoresis. [Link]
-
Hernandez-Alba, O., et al. (2017). Innovative Native MS Methodologies for Antibody Drug Conjugate Characterization: High Resolution Native MS and IM-MS for Average DAR and DAR Distribution Assessment. Analytical Chemistry, 89(12), 6549-6556. [Link]
-
Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters. [Link]
-
Springer Nature Experiments. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. [Link]
-
Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10), 38-43. [Link]
-
Beck, A., et al. (2019). Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018. Journal of Pharmaceutical and Biomedical Analysis, 172, 253-265. [Link]
-
Agilent Technologies, Inc. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Chromatography Online. (2025). Native HIC-MS of ADCs for DAR Species Determination and Identification. [Link]
-
ResearchGate. (2025). Stability assessment of Polatuzumab vedotin and Brentuximab vedotin using different analytical techniques. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
SlideShare. (2018). Analytical methods: key considerations to efficiently bring ADCs to the market. [Link]
-
van den Berg, M., et al. (2023). Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS. Electrophoresis, 44(1-2), 62-71. [Link]
-
FDA Guidelines. (n.d.). Tag: analytical method. [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry, 25(4), 629-640. [Link]
-
World Journal of Pharmaceutical Research. (2020). A Review on Bioanalytical Method Development and Validation. [Link]
-
ResearchGate. (2024). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Manabe, S., et al. (2019). Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry, 91(20), 12724-12732. [Link]
-
Regulations.gov. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
van den Berg, M., et al. (2023). Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS. Electrophoresis, 44(1-2), 62-71. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Dr. Hotha's Life Sciences LLC. (2024). Antibody Drug Conjugates (ADCs) Guiding points. [Link]
-
Eurogentec. (n.d.). Analytical Method Lifecycle. [Link]
-
ResearchGate. (2022). Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS. [Link]
-
UCL Discovery. (n.d.). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. [Link]
-
Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. [Link]
-
Agilent Technologies, Inc. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. [Link]
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
Agilent Technologies, Inc. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]
-
Wagh, A., et al. (2018). Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. mAbs, 10(5), 765-775. [Link]
-
Chari, R. V., et al. (2009). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry, 20(4), 778-784. [Link]
-
B. B. B., et al. (2018). Analytical Procedure Lifecycle Management: Current Status and Opportunities. Pharmaceutical Technology, 42(12), 34-41. [Link]
-
Wang, Y., et al. (2024). Cost-effectiveness of brentuximab vedotin compared with conventional chemotherapy for relapsed or refractory classic Hodgkin lymphoma in China. Frontiers in Pharmacology, 15, 1369614. [Link]
-
Sousa, L. V., et al. (2021). Analytical Method Lifecycle Management in Pharmaceutical Industry: a Review. AAPS PharmSciTech, 22(4), 133. [Link]
-
MDPI. (2024). Frontline brentuximab vedotin-based therapy for newly diagnosed classical Hodgkin lymphoma: a meta-analysis of randomized controlled trials. [Link]
-
PubMed Central. (2025). Frontline brentuximab vedotin-based therapy for newly diagnosed classical Hodgkin lymphoma: a meta-analysis of randomized controlled trials. [Link]
-
Bonthapally, V., et al. (2015). Brentuximab vedotin compared with other therapies in relapsed/refractory Hodgkin lymphoma post autologous stem cell transplant: median overall survival meta-analysis. Current Medical Research and Opinion, 31(5), 993-1003. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. veranova.com [veranova.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [ouci.dntb.gov.ua]
- 8. agilent.com [agilent.com]
- 9. adcreview.com [adcreview.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. analytical method – FDA Guidelines [fdaguidelines.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Benchmarking Novel 4-Methyl-4-(methyldisulfanyl)pentanoic Acid Antibody-Drug Conjugates Against Existing Therapies
Introduction
The field of Antibody-Drug Conjugates (ADCs) represents a paradigm shift in oncology, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] The clinical success of ADCs is critically dependent on the intricate interplay between the antibody, the payload, and the linker that connects them.[2] This guide focuses on a novel, cleavable linker technology centered around 4-Methyl-4-(methyldisulfanyl)pentanoic acid .[3][4][5] We will provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark ADCs incorporating this linker against established therapeutic alternatives.
The core of this linker technology lies in its disulfide bond, designed to remain stable in the oxidative environment of systemic circulation but to undergo rapid cleavage in the highly reductive intracellular environment of tumor cells.[6][7][] This differential stability is primarily due to the significantly higher concentration of glutathione (GSH) within the cell cytosol compared to the blood plasma.[2][] The strategic placement of a methyl group adjacent to the disulfide bond can further modulate its steric hindrance, allowing for fine-tuning of the payload release kinetics—a critical parameter influencing both efficacy and toxicity.[9] This guide will detail the essential in vitro and in vivo experimental workflows required to validate this mechanism and quantify the therapeutic potential of this new class of ADCs.
Part 1: The Mechanism of Action and Rationale for Benchmarking
The this compound linker offers a compelling proposition: enhanced stability in circulation and controlled, targeted release of the cytotoxic payload. The disulfide bond is the lynchpin of this system. Upon ADC internalization and trafficking to the lysosome or cytosol, the disulfide bond is reduced by intracellular glutathione, liberating the payload to exert its cytotoxic effect.[6][]
This targeted release mechanism is hypothesized to widen the therapeutic window by minimizing off-target toxicity associated with premature drug release in the bloodstream. Furthermore, the membrane-permeable nature of many cytotoxic payloads, once liberated, can induce a "bystander effect," whereby the payload diffuses into adjacent, antigen-negative tumor cells, thus addressing the challenge of tumor heterogeneity.[6]
To validate these claims, a direct and robust comparison against current standards of care is not just necessary but foundational. For this guide, we will frame our benchmarking strategy around two clinically significant targets:
-
HER2-Positive (HER2+) Breast Cancer: A well-defined subtype with established and potent ADC therapies like Trastuzumab deruxtecan (T-DXd) and Ado-trastuzumab emtansine (T-DM1).[10][11][12]
-
Trop2-Expressing Triple-Negative Breast Cancer (TNBC): An aggressive cancer with newer, impactful ADC therapies such as Sacituzumab govitecan (SG).[13][14][15]
The following sections will provide detailed protocols to compare a hypothetical anti-HER2 or anti-Trop2 ADC utilizing the novel disulfide linker against these established agents.
Mechanism of Action: Disulfide Linker Cleavage
The diagram below illustrates the proposed intracellular processing of an ADC constructed with the this compound linker.
Caption: Intracellular activation pathway of a disulfide-linked ADC.
Part 2: In Vitro Benchmarking Workflow
The initial phase of benchmarking involves a suite of in vitro assays designed to quantify potency, specificity, and the bystander killing capacity of the novel ADC.
Experimental Workflow: In Vitro Analysis
This workflow provides a logical sequence for the essential in vitro experiments.
Caption: Step-by-step workflow for in vitro ADC benchmarking.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC on various cell lines.
Rationale: This assay provides the fundamental measure of an ADC's potency. By testing on cell lines with varying levels of target antigen expression, we can also assess the ADC's specificity. An ideal ADC will be highly potent against antigen-high cells and significantly less potent against antigen-low or negative cells.[16]
Methodology:
-
Cell Plating:
-
Seed cancer cells in 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) to ensure logarithmic growth over the assay period.
-
Plate a panel of cells:
-
Target-High: e.g., SK-BR-3, NCI-N87 (for HER2)
-
Target-Low: e.g., MCF-7 (for HER2)
-
Target-Negative: e.g., MDA-MB-231 (for HER2)
-
-
Incubate plates for 24 hours at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the novel ADC, the comparator ADC (e.g., T-DXd), and controls (isotype control ADC, unconjugated antibody, free payload). A typical concentration range spans from 1 pM to 1 µM.
-
Remove media from the cell plates and add 100 µL of the ADC dilutions.
-
Include a "vehicle-only" control and a "no-cell" background control.
-
-
Incubation:
-
Incubate the plates for 96 to 120 hours at 37°C, 5% CO2. This extended duration allows for the multi-step process of ADC binding, internalization, payload cleavage, and cell killing to occur.[1]
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value for each compound.
-
Protocol 2: Bystander Killing Assay
Rationale: For ADCs with cleavable linkers, the ability of the released, membrane-permeable payload to kill adjacent antigen-negative cells is a significant therapeutic advantage, especially in heterogeneous tumors.[6] This assay quantifies that effect.
Methodology:
-
Cell Preparation:
-
Transduce the antigen-positive cell line (e.g., SK-BR-3) with a Green Fluorescent Protein (GFP) vector.
-
Transduce the antigen-negative cell line (e.g., MDA-MB-231) with a Red Fluorescent Protein (RFP) vector.
-
Verify stable expression via flow cytometry.
-
-
Co-culture Plating:
-
Seed the GFP-positive and RFP-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the novel ADC and the comparator ADC for 96-120 hours.
-
-
Analysis:
-
Method A: Flow Cytometry:
-
Trypsinize and harvest the cells.
-
Analyze the cell suspension on a flow cytometer.
-
Gate on the GFP and RFP populations separately and quantify the percentage of viable cells in each population (e.g., using a viability dye like DAPI or Annexin V).
-
-
Method B: High-Content Imaging:
-
Stain the plate with a nuclear dye (e.g., Hoechst 33342) and a viability dye.
-
Use an automated imaging system to count the number of viable GFP-positive and RFP-positive cells in each well.
-
-
-
Data Analysis:
-
Plot the viability of the antigen-negative (RFP) population as a function of ADC concentration to determine the extent of bystander killing.
-
Hypothetical In Vitro Data Summary
| Compound | Cell Line | Target Expression | IC50 (ng/mL) | Bystander Killing (% RFP Cell Death at 1 µg/mL) |
| Novel HER2-ADC | SK-BR-3 | HER2 High | 5.2 | 65% |
| MCF-7 | HER2 Low | 450.8 | N/A | |
| MDA-MB-231 | HER2 Negative | >2000 | N/A | |
| T-DXd (Comparator) | SK-BR-3 | HER2 High | 3.9 | 72% |
| MCF-7 | HER2 Low | 380.1 | N/A | |
| MDA-MB-231 | HER2 Negative | >2000 | N/A | |
| Isotype Control ADC | SK-BR-3 | HER2 High | >2000 | <5% |
Part 3: In Vivo Benchmarking Workflow
Promising in vitro data provides the justification for advancing to in vivo models. These studies are critical for evaluating anti-tumor efficacy, pharmacokinetics, and overall tolerability in a complex biological system.[17]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a comparative in vivo xenograft efficacy study.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Rationale: This is the gold-standard preclinical assay to determine if in vitro potency translates to anti-tumor activity in a living organism.[16][18] Comparing the novel ADC directly against a clinical standard of care provides the most relevant benchmark for its potential.
Methodology:
-
Model Establishment:
-
Implant HER2-positive SK-BR-3 cells (mixed with Matrigel) subcutaneously into the flank of female immunodeficient mice (e.g., NOD-SCID or Nude).
-
Allow tumors to establish and grow. Measure tumor dimensions twice weekly with digital calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Novel HER2-ADC (e.g., 5 mg/kg, single dose)
-
Group 3: Comparator ADC (e.g., T-DXd, 5 mg/kg, single dose)
-
Group 4: Isotype Control ADC (5 mg/kg, single dose)
-
-
Dosing and Monitoring:
-
Administer a single intravenous (IV) injection of the respective articles on Day 0.
-
Monitor tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days or until endpoints are met).
-
Observe mice for any clinical signs of toxicity.
-
-
Endpoints and Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Secondary endpoints include the number of partial and complete tumor regressions.
-
At the end of the study, tumors can be harvested for ex vivo analysis (e.g., immunohistochemistry for apoptosis markers).
-
Hypothetical In Vivo Data Summary
| Treatment Group (5 mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Regressions (Complete/Partial) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 180 | 0% | 0 / 0 | +2% |
| Novel HER2-ADC | 210 ± 65 | 85% | 2 / 5 | -4% |
| T-DXd (Comparator) | 155 ± 50 | 90% | 4 / 4 | -6% |
| Isotype Control ADC | 1390 ± 210 | 4% | 0 / 0 | +1% |
Conclusion
This guide provides a structured, scientifically-grounded framework for the preclinical benchmarking of ADCs utilizing the novel this compound linker. The causality-driven experimental choices, inclusion of self-validating controls, and direct comparison to established therapies ensure a robust evaluation. By following these detailed protocols, researchers can generate the critical data needed to assess the therapeutic potential of this promising ADC technology and make informed decisions about its advancement into further development. The combination of potent and specific in vitro activity with significant in vivo tumor growth inhibition would provide a strong rationale for progressing this new class of ADCs toward clinical investigation.
References
- This compound | ADC Linker - MedchemExpress.com. (URL: )
- Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PubMed Central. (URL: )
- Turning the Tide in TNBC: Trop2-Targeted Therapies Improve P
- Linkers for ADCs - NJ Bio, Inc. (URL: )
- Systemic Therapy for HER2-Positive Metastatic Breast Cancer: Moving Into a New Era. (URL: )
- Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (URL: )
-
Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed. (URL: [Link])
- Systemic Therapies for HER2-Positive Advanced Breast Cancer - PMC - PubMed Central. (URL: )
-
Disulfide Linkers - Creative Biolabs. (URL: [Link])
- CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid | Chemsrc. (URL: )
- Navigating treatment options in HER2-positive breast cancer - Healio. (URL: )
- Breast Cancer Primer New Tre
- Disulfide Linkers, S-S Cleavable - BroadPharm. (URL: )
- Evaluation of the efficacy of ADC in vitro and in vivo - WuXi Biology. (URL: )
- This compound-5 Mg - ALFAGEN. (URL: )
- This compound | ADC Linker | MedChemExpress. (URL: )
-
In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in... - ResearchGate. (URL: [Link])
- 4-Methyl-4-(methyldisulfanyl)
- TROP2 and Triple-Neg
-
Sacituzumab govitecan — a new therapy for patients with triple-negative breast cancer | Pogoda | Oncology in Clinical Practice - Via Medica Journals. (URL: [Link])
- Trop-2 as a Therapeutic Target in Breast Cancer - PMC - PubMed Central. (URL: )
- New Standard of Care in Triple-Neg
-
Current ADC Linker Chemistry - PMC - NIH. (URL: [Link])
Sources
- 1. hoeford.com [hoeford.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid | Chemsrc [chemsrc.com]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 9. njbio.com [njbio.com]
- 10. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Systemic Therapies for HER2-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Sacituzumab govitecan — a new therapy for patients with triple-negative breast cancer | Pogoda | Oncology in Clinical Practice [journals.viamedica.pl]
- 15. Trop-2 as a Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Stability Studies of ADCs with Different Linker Technologies
Authored for Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is not merely a function of its antibody's specificity or its payload's potency; it is critically dependent on the linker that connects them.[1][2][3] This molecular bridge governs the stability of the ADC in systemic circulation, dictates the mechanism of payload release, and ultimately defines the balance between on-target efficacy and off-target toxicity.[2][][5] As a senior application scientist, my objective is to provide an in-depth, objective guide to understanding and evaluating the stability of different ADC linker technologies, grounded in experimental evidence and established protocols.
The principal challenge in ADC development is to engineer a conjugate that remains intact in the bloodstream, preventing premature release of its highly cytotoxic payload, and then efficiently liberates that payload within the target tumor.[][6] The choice between the two primary classes of linkers—cleavable and non-cleavable—represents a fundamental decision in ADC design, each with distinct advantages and stability profiles.[7][8]
The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable
The core difference between these two strategies lies in the mechanism of payload release.[7]
-
Cleavable Linkers are engineered to be labile in response to specific triggers within the tumor microenvironment or inside the cancer cell.[6][7] This controlled release can be initiated by enzymatic cleavage, changes in pH, or the reductive intracellular environment.[2][5] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable drug can kill adjacent, antigen-negative tumor cells—a significant benefit in treating heterogeneous tumors.[6][]
-
Non-Cleavable Linkers form a highly stable bond between the antibody and payload.[7] Drug liberation is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a lysosome.[7][8][10] This process releases an amino acid-linker-payload complex. The primary advantage of this strategy is superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8][10][11]
Caption: Comparative mechanisms of payload release for cleavable and non-cleavable linkers.
Common Linker Chemistries and Their Intrinsic Stability
The stability of an ADC is inextricably linked to the specific chemical bonds employed in its linker.
| Linker Class | Specific Chemistry | Cleavage Mechanism | Inherent Stability Considerations |
| Cleavable | Hydrazone | Acid Hydrolysis | Prone to hydrolysis at physiological pH (7.4), which can lead to premature drug release.[12][13] Stability can be tuned by modifying the steric and electronic environment of the hydrazone bond.[14] |
| Dipeptide (e.g., vc-PABC) | Enzymatic (Cathepsin B) | Generally stable in human plasma but can be susceptible to cleavage by rodent carboxylesterases, complicating preclinical evaluation.[15][16] The valine-citrulline (vc) motif is specifically recognized by lysosomal proteases like Cathepsin B.[16][17] | |
| Disulfide | Reduction (Glutathione) | Exploits the higher intracellular concentration of glutathione. Stability can be hindered by thiol-disulfide exchange reactions in circulation. Steric hindrance near the disulfide bond can enhance stability.[5] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic Degradation | Forms a very stable bond.[10] However, if derived from a maleimide-thiol reaction, the initial thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation.[18][19] This instability is a major concern.[20] |
A Multi-Parametric Approach to Assessing ADC Stability
No single experiment can fully capture the stability profile of an ADC. A robust evaluation requires a suite of orthogonal assays that probe different aspects of the conjugate's integrity under physiologically relevant conditions.
Caption: Workflow for comprehensive ADC stability characterization.
Protocol 1: In Vitro Plasma Stability Assay
This is the cornerstone experiment for evaluating linker stability. Its causality is direct: an unstable linker will lead to premature payload release in plasma, which this assay is designed to quantify.
Objective: To assess the rate of drug deconjugation and determine the ADC's half-life in plasma from relevant species (e.g., human, mouse, cynomolgus monkey).[7]
Methodology (LC-MS Based):
-
Preparation: Thaw frozen plasma (e.g., human plasma) at 37°C. Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS, pH 7.4).[21]
-
Incubation: Dilute the ADC stock solution into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[21] Prepare a parallel control sample in buffer.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[21][22] The 0-hour time point serves as the baseline. Immediately freeze collected samples at -80°C to halt any further reaction.
-
Sample Cleanup (Immunoaffinity Capture): To isolate the ADC from the complex plasma matrix, use an immunoaffinity capture method.[23] Biotinylate an anti-human Fc antibody and immobilize it on streptavidin-coated magnetic beads. Incubate the plasma aliquots with these beads to capture the ADC.
-
Elution: After washing the beads to remove non-specifically bound proteins, elute the captured ADC using an acidic buffer (e.g., 0.1% formic acid).[21]
-
LC-MS Analysis: Analyze the eluate using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with reverse-phase liquid chromatography (RP-HPLC).[21][23][24] This allows for the separation and mass determination of the intact ADC, enabling the calculation of the average Drug-to-Antibody Ratio (DAR) at each time point.[23][24]
-
Data Analysis: Calculate the average DAR for each time point. The rate of DAR decrease is a direct measure of linker instability. Plot the percentage of intact ADC or average DAR remaining versus time to determine the stability profile and half-life.
Protocol 2: Aggregation and Fragmentation Analysis
The conjugation of hydrophobic payloads can increase an ADC's propensity to aggregate, while linker instability can lead to fragmentation.[25] These events can impact efficacy, immunogenicity, and pharmacokinetics.
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample over time and under stress conditions.
Methodology (Size-Exclusion Chromatography - SEC):
-
System Setup: Use an HPLC system equipped with a size-exclusion column suitable for monoclonal antibodies. The mobile phase is typically a phosphate-based buffer (e.g., phosphate-buffered saline).[25]
-
Sample Preparation: Dilute the ADC to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the SEC column. Proteins will separate based on their hydrodynamic radius; aggregates elute first, followed by the monomer, and then fragments.
-
Data Analysis: Integrate the peak areas of the chromatogram. The percentage of aggregate is calculated as (Aggregate Peak Area / Total Peak Area) x 100. This analysis should be performed on ADC samples subjected to stability studies (e.g., stored at different temperatures) to monitor changes over time.[26]
Protocol 3: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average DAR and the distribution of drug-loaded species are critical quality attributes.[27][28] An unstable linker will cause the DAR to decrease and the proportion of unconjugated antibody to increase over time.
Objective: To determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) in an ADC preparation.
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
Principle: HIC separates molecules based on hydrophobicity.[27] Since cytotoxic payloads are often hydrophobic, each additional drug molecule increases the ADC's overall hydrophobicity. HIC can therefore resolve species with different numbers of conjugated drugs.[28]
-
System Setup: Use an HPLC system with an HIC column. The mobile phase typically consists of a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) for binding and a low-salt buffer for elution, run on a reverse salt gradient.[28]
-
Analysis: Inject the ADC sample. The different DAR species will be separated, with higher DAR species being retained longer on the column.
-
Data Analysis: The chromatogram will show a series of peaks, each corresponding to a different drug-load (e.g., DAR0, DAR2, etc. for a cysteine-linked ADC).[29] The average DAR is calculated by taking the weighted average of the peak areas.[29][]
-
Average DAR = Σ (% Peak Area of Species_i * DAR_i) / 100
-
Comparative Stability Data: A Snapshot from the Field
Direct head-to-head comparisons in the literature are often challenging due to variations in antibodies, payloads, and assay conditions. However, general trends provide valuable insights.
| Linker Type | ADC Example (Conceptual) | Assay Condition | Stability Metric (% Intact ADC or DAR remaining) | Key Finding | Reference |
| Non-Cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Human Plasma, 37°C, 7 days | >90% | High plasma stability is a key feature of non-cleavable linkers, contributing to a favorable therapeutic index.[10][11] | [10] |
| Cleavable (vc-PABC) | Anti-CD30-vc-MMAE | Human Plasma, 37°C, 7 days | ~85% | Demonstrates high stability in human plasma, with minimal premature cleavage. | [31] |
| Cleavable (vc-PABC) | Anti-CD30-vc-MMAE | Mouse Plasma, 37°C, 48 hours | <20% | Highlights species-specific differences; vc-linkers are known to be unstable in mouse plasma due to carboxylesterase activity.[15][32] | [15] |
| Cleavable (Hydrazone) | Anti-CD33-Hydrazone-Calicheamicin | Human Plasma, 37°C, 24 hours | ~80-90% | While clinically successful, some hydrazone linkers show a slow rate of hydrolysis in circulation (~1.5-2% per day).[12] | [12][33] |
| Thioether (from Maleimide) | Generic Cys-linked ADC | Human Plasma, 37°C, 7 days | ~50% | Demonstrates significant instability due to the retro-Michael reaction leading to payload exchange with albumin.[18][20] | [20] |
Conclusion and Future Outlook
The selection of a linker technology is a multi-factorial decision that must balance stability with the desired mechanism of action.[7] Non-cleavable linkers generally offer superior plasma stability, but their efficacy is confined to the target cell.[8] Cleavable linkers can induce a powerful bystander effect but carry a higher risk of premature payload release if not optimally designed.[5][8]
The field is continuously evolving, with next-generation linkers aiming to provide greater stability and more controlled, tumor-specific release.[1][3][] Innovations include dual-payload ADCs, multi-specific antibodies, and linkers that respond to multiple triggers in the tumor microenvironment.[34] Rigorous, multi-parametric stability assessment, as outlined in this guide, is paramount to validating these novel technologies and advancing the next generation of safer, more effective ADCs.[3]
References
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Abbkine. Published 2024-03-26. Available from: [Link]
-
Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Taylor & Francis Online. Published 2016-03-07. Available from: [Link]
-
Drug-to-Antibody Ratio Analysis Methods. PharmiWeb.com. Published 2023-07-10. Available from: [Link]
-
Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. Creative Biolabs. Published 2025-07-19. Available from: [Link]
-
Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. Available from: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Center for Biotechnology Information. Published 2014-06-03. Available from: [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. National Center for Biotechnology Information. Published 2015-05-26. Available from: [Link]
-
The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Crown Bioscience Blog. Published 2025-08-25. Available from: [Link]
-
Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. ResearchGate. Available from: [Link]
-
Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. Published 2021-12-22. Available from: [Link]
-
Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available from: [Link]
-
Cleavable linkers in antibody–drug conjugates. David Spring's group - University of Cambridge. Available from: [Link]
-
A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). SCIEX. Available from: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. PubMed. Published 2020. Available from: [Link]
-
ADC Panoramic Overview-Linker. Creative Biolabs. Published 2022-09-14. Available from: [Link]
-
ADC Plasma Stability Analysis Service. Creative Biolabs. Available from: [Link]
-
What are ADC Linkers?. AxisPharm. Published 2022-10-28. Available from: [Link]
-
What are Stable Linkers?. ADC Review. Published 2019-03-22. Available from: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available from: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. Published 2018-12. Available from: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Published 2020. Available from: [Link]
-
ADC Plasma Stability Assay. iQ Biosciences. Available from: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. ResearchGate. Available from: [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. National Center for Biotechnology Information. Published 2023-11-16. Available from: [Link]
-
Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1]. Preprints.org. Published 2023-05-15. Available from: [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications. Published 2021-08-18. Available from: [Link]
-
Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). BioPharmaSpec. Available from: [Link]
-
Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva Life Sciences. Published 2025-08-18. Available from: [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. adcreview.com [adcreview.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. What are ADC Linkers? | AxisPharm [axispharm.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cytivalifesciences.com [cytivalifesciences.com]
- 27. pharmiweb.com [pharmiweb.com]
- 28. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 29. lcms.cz [lcms.cz]
- 31. pubs.acs.org [pubs.acs.org]
- 32. preprints.org [preprints.org]
- 33. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 34. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
Navigating the Disposal of 4-Methyl-4-(methyldisulfanyl)pentanoic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on its chemical structure, 4-Methyl-4-(methyldisulfanyl)pentanoic acid should be handled with caution, assuming the following hazards until proven otherwise.
Inferred Hazard Profile:
| Hazard Classification | Rationale | Recommended Immediate Actions |
| Corrosive | The presence of a carboxylic acid functional group suggests corrosive properties to skin, eyes, and mucous membranes.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles or a face shield. Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Toxic | A safety data sheet for the similar compound 4-Methylpentanoic Acid-d12 indicates toxicity upon skin contact.[3] It is prudent to assume similar or greater toxicity for the target compound. | Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] |
| Reactive | Aliphatic disulfides can react with both oxidizing and reducing agents.[5][6] The carboxylic acid moiety will react with bases. | Segregate from incompatible materials, particularly strong bases, oxidizing agents (e.g., bleach, peroxides), and reducing agents (e.g., hydrides). |
| Environmental Hazard | Organic sulfur compounds and unneutralized acids can be harmful to aquatic life.[3] | Do not dispose of this chemical down the drain or in general waste.[7] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Collection
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. Avoid metal containers, as acids can cause corrosion.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Corrosive, Toxic"
-
The date of accumulation start.
-
The name of the principal investigator and the laboratory location.
-
-
Collection: Collect all waste streams containing this compound, including pure excess reagent, contaminated solutions, and rinsates from cleaning contaminated glassware.
-
Best Practice: Minimize waste generation by ordering the smallest necessary quantities and using efficient experimental scales.
-
Step 2: Segregation and Storage
Proper segregation is critical to prevent dangerous chemical reactions within the laboratory's designated waste storage area, often referred to as a Satellite Accumulation Area (SAA).
-
Incompatible Materials: Store the waste container in a designated secondary containment bin labeled for "Corrosive Organic Acid Waste." This bin must be physically separated from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Oxidizing agents (e.g., nitric acid, perchloric acid, hydrogen peroxide)
-
Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
-
Flammable solvents, where possible.
-
-
Storage Location: The SAA should be located at or near the point of generation, away from heat sources or direct sunlight, and in a well-ventilated area.
Step 3: Awaiting Professional Disposal
-
Do Not Neutralize (In-Lab): While neutralization is a common procedure for simple inorganic acids, the reaction products and potential side reactions for this compound are not fully characterized. In-lab neutralization is not recommended . The process should be handled by trained professionals at a licensed hazardous waste disposal facility.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full, or if the chemical is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Framework for Waste Segregation
The logic behind chemical segregation is to prevent unintended and hazardous reactions. The diagram below outlines the segregation requirements for this specific waste stream.
Caption: Segregation logic for organic acid waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a robust and responsible research enterprise.
References
-
Pattison, D. I., & Davies, M. J. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Free Radical Biology and Medicine, 97, 1-13. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available at: [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Available at: [Link]
-
Zhang, Y., et al. (2021). Reactivity of hydropersulfides toward the hydroxyl radical unraveled: disulfide bond cleavage, hydrogen atom transfer, and proton-coupled electron transfer. Physical Chemistry Chemical Physics, 23(3), 1863-1873. Available at: [Link]
-
YouTube. (2025). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. Available at: [Link]
-
Donovan, J. W., & White, T. M. (1971). Alkaline hydrolysis of the disulfide bonds of ovomucoid and of low molecular weight aliphatic and aromatic disulfides. Biochemistry, 10(1), 32-38. Available at: [Link]
-
Environmental Hazards Services. (n.d.). The 4 Types of Hazardous Waste. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]
-
Chemsrc. (2025). CAS#:796073-55-7 | 4-Methyl-4-(methyldisulfanyl)pentanoicacid. Available at: [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
-
Lookchem. (n.d.). Pentanoic acid, 4-methyl-4-(methyldithio)- Safety Data Sheets(SDS). Available at: [Link]
-
De La Salle University. (n.d.). Hazardous Waste Codes. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-methyl valeric acid, 646-07-1. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
Synerzine. (2018). Pentanoic acid, 3-methyl-. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester - Substance Details - SRS. Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 4-methyl valeric acid, 646-07-1 [thegoodscentscompany.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of hydropersulfides toward the hydroxyl radical unraveled: disulfide bond cleavage, hydrogen atom transfer, and proton-coupled electron transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. epa.gov [epa.gov]
A Comprehensive Safety and Handling Guide for 4-Methyl-4-(methyldisulfanyl)pentanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-4-(methyldisulfanyl)pentanoic acid (CAS No. 796073-55-7) was publicly available at the time of this writing. The following guidance is a synthesis of information from the chemical's known structure, data on analogous compounds, and established best practices for handling its constituent functional groups: a carboxylic acid and an aliphatic disulfide. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential, immediate safety and logistical information to researchers, scientists, and drug development professionals.
Inferred Hazard Assessment and Chemical Profile
This compound is a colorless to light yellow liquid, a characteristic that, combined with its disulfide moiety, suggests potential instability and sensitivity to light, air, and temperature.[1][2] Its structure combines two key functional groups that dictate its probable hazard profile:
-
Carboxylic Acid: This group imparts acidic properties. Similar short-chain carboxylic acids are known to be corrosive, causing severe skin burns and eye damage upon contact.[3][4][5] Inhalation of vapors or mists can lead to respiratory tract irritation.[6][7]
-
Aliphatic Disulfide: The S-S bond is the weakest covalent bond in the molecule, making it susceptible to cleavage.[8] Disulfides are known for their strong, often unpleasant odors. Thermal decomposition can release volatile and malodorous sulfur compounds, such as thiols (mercaptans) and hydrogen sulfide.[9] Aliphatic disulfides can be flammable and may cause skin and eye irritation.[6][7][10][11]
Based on this analysis, this compound should be handled as a corrosive, potentially flammable liquid that is an irritant to the skin, eyes, and respiratory system, and is likely malodorous and unstable.
| Property | Inferred Information | Source/Analogy |
| Physical Form | Colorless to light yellow liquid/oil | [1][2] |
| Primary Hazards | Corrosive (skin/eye), Respiratory Irritant | Carboxylic Acids[3][4][5] |
| Skin/Eye Irritant, Potential Sensitizer | Aliphatic Disulfides[7][10] | |
| Flammable | Diethyl Disulfide, Diallyl Disulfide[7][11] | |
| Malodorous | Thiols/Disulfides[3][8] | |
| Storage | 2-8°C, sealed, away from light and moisture | [1][12] |
| Reactivity | Prone to oxidation and thiol-disulfide exchange | [12][13] |
| Unstable at elevated temperatures | [9] |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The rationale is to establish multiple barriers between the researcher and the chemical.
| PPE Category | Recommended Equipment | Justification and Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | The carboxylic acid moiety presents a significant risk of corrosive eye damage.[3][4][5] Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face. |
| Skin Protection | Gloves: Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. | Nitrile provides good resistance to weak acids and many organic compounds.[4][14] Double-gloving provides protection in case the outer glove is breached. Gloves must be changed immediately upon contamination. |
| Lab Coat: A chemical-resistant lab coat (e.g., coated polypropylene) over a standard flame-resistant lab coat. | The inner coat provides a flame-resistant layer, while the outer coat protects against corrosive liquid splashes. | |
| Apron/Sleeves: A chemically impervious apron and sleeves should be worn when handling larger quantities (>50 mL). | Provides an additional layer of protection against spills and splashes during transfers. | |
| Respiratory Protection | Work must be conducted exclusively in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of corrosive and malodorous vapors.[3] The fume hood sash should be kept as low as possible. |
| Respirator: A NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations (e.g., spills). | This is a secondary control for situations where fume hood containment may be breached. |
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring chemical stability.
Workflow for Handling this compound
Sources
- 1. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. gloves.com [gloves.com]
- 5. sds.diversey.com [sds.diversey.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products | Britannica [britannica.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Video: Preparation and Reactions of Thiols [jove.com]
- 13. reddit.com [reddit.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
